molecular formula C6H6Cl3N B039848 4-Chloro-2-(chloromethyl)pyridine hydrochloride CAS No. 119396-04-2

4-Chloro-2-(chloromethyl)pyridine hydrochloride

Cat. No.: B039848
CAS No.: 119396-04-2
M. Wt: 198.5 g/mol
InChI Key: YSQIIEIEMVWLQG-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)pyridine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H6Cl3N and its molecular weight is 198.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2-(chloromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N.ClH/c7-4-6-3-5(8)1-2-9-6;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQIIEIEMVWLQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627848
Record name 4-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119396-04-2
Record name 4-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-2-(chloromethyl)pyridine hydrochloride, a critical intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core physical data with practical insights into its handling, reactivity, and application, ensuring a robust understanding grounded in scientific principles.

Introduction: A Versatile Bifunctional Building Block

This compound is a halogenated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure features a pyridine ring substituted with two distinct electrophilic centers: a chlorine atom at the 4-position and a chloromethyl group at the 2-position. This bifunctionality makes it a highly valuable and versatile building block for constructing complex molecular architectures. The hydrochloride salt form enhances its stability and modulates its solubility, rendering it suitable for a variety of reaction conditions. Its most notable application is as a key intermediate in the synthesis of proton pump inhibitors, such as revaprazan.[1] This guide will elucidate the fundamental physical and chemical properties that underpin its synthetic utility and outline the necessary protocols for its safe and effective use.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a reagent's structure is fundamental to predicting its behavior. The arrangement of atoms and functional groups in this compound dictates its reactivity, stability, and physical state.

  • IUPAC Name: 4-chloro-2-(chloromethyl)pyridine;hydrochloride[2]

  • CAS Number: 119396-04-2[1][2][3]

  • Molecular Formula: C₆H₆Cl₃N[1][2][3]

  • InChIKey: YSQIIEIEMVWLQG-UHFFFAOYSA-N[1][2]

The molecule's core is a pyridine ring, an aromatic heterocycle whose nitrogen atom influences the electron density of the entire ring system. This, combined with the chloro-substituent at the 4-position, renders the ring electron-deficient. The primary site of reactivity for nucleophilic substitution is the benzylic-like chloride of the chloromethyl group at the 2-position. The hydrochloride salt form involves the protonation of the pyridine nitrogen, which further enhances the electrophilicity of the ring and significantly increases the compound's polarity.

Caption: Structure of this compound.

Section 2: Core Physicochemical Properties

The physical properties of a compound are critical for designing experiments, ensuring safe storage, and developing purification strategies. The data below has been synthesized from multiple sources to provide a reliable profile.

PropertyValueSource(s)
Molecular Weight 198.48 g/mol [1][2]
Appearance Typically a clear, light yellow liquid or solid. The hydrochloride salt is expected to be a crystalline solid.[3]
Melting Point Data not widely published. For comparison, the isomer 4-(Chloromethyl)pyridine hydrochloride melts at 166-173 °C, and 2-(Chloromethyl)pyridine hydrochloride melts at 120-124 °C.[4][5][6][7]
Boiling Point Not applicable; likely decomposes upon heating.
Solubility While specific data is scarce, as a hydrochloride salt, it is expected to be soluble in polar solvents such as water, methanol, and DMSO. The related isomer 4-(chloromethyl)pyridine hydrochloride has a water solubility of 750 g/L at 20°C.[8][9]
Stability Stable under recommended storage conditions. Sensitive to moisture (hygroscopic).[10]
In-Depth Analysis of Properties

Melting Point and Isomeric Influence: The lack of a definitive published melting point for this compound is noteworthy. However, by examining its isomers, we can infer the influence of substituent placement on the crystal lattice energy. The significant difference between the melting points of the 2-chloromethyl (120-124 °C) and 4-chloromethyl (166-173 °C) isomers suggests that the position of the functional groups dramatically affects intermolecular forces.[4][5][6][11] It is plausible that the additional chlorine atom at the 4-position in the target compound would further alter these forces, resulting in a unique melting point.

Solubility Profile and Experimental Verification: The hydrochloride salt structure confers high polarity, predicting good solubility in polar protic solvents. This is a critical property for its use in reactions where aqueous or alcoholic media are employed.

Protocol for Solubility Determination: This protocol provides a self-validating method to quantitatively assess the compound's solubility in a given solvent system.

  • Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., 10 mL of deionized water) in a sealed vial at a constant temperature (e.g., 25°C).

  • Equilibration: Agitate the mixture using a magnetic stirrer or shaker for a minimum of 24 hours to ensure the solution reaches saturation equilibrium. The presence of undissolved solid is essential.

  • Separation: Allow the solid to settle, then carefully extract a known volume of the supernatant using a volumetric pipette fitted with a filter (e.g., a 0.45 µm syringe filter) to prevent transfer of solid particles.

  • Quantification: Determine the concentration of the dissolved solid in the supernatant. This can be achieved by evaporating the solvent from the filtered aliquot and weighing the residue, or by a suitable analytical technique such as UV-Vis spectroscopy or HPLC with a calibration curve.

  • Calculation: Express the solubility in g/L or mg/mL.

Stability and Storage Causality: The compound's hygroscopic nature is a direct consequence of the polar hydrochloride salt, which readily attracts and absorbs atmospheric water.[10] Moisture can lead to hydrolysis of the chloromethyl group or other degradation pathways, compromising sample purity.

  • Expert Insight: The recommendation to store at 2–8°C under an inert atmosphere is not merely precautionary.[1] Low temperatures kinetically slow down potential degradation reactions, while the inert atmosphere (e.g., argon or nitrogen) displaces moisture and oxygen, preventing hydrolysis and oxidation. This ensures the reagent's integrity and reactivity are maintained over time.

Section 3: Reactivity and Synthetic Application

The primary utility of this compound lies in its capacity to undergo sequential or selective nucleophilic substitutions. The chloromethyl group is significantly more reactive towards nucleophiles than the chloro-substituent on the aromatic ring, allowing for controlled, stepwise functionalization.

General Protocol for Nucleophilic Substitution: This workflow outlines a typical procedure for reacting the compound with a generic nucleophile (Nu-H), such as an amine or thiol.

  • Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere. This is crucial to prevent side reactions with atmospheric moisture.

  • Reagent Dissolution: Dissolve the nucleophile (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1 equivalents) in an appropriate anhydrous solvent (e.g., acetonitrile or DMF).

  • Substrate Addition: Cool the solution in an ice bath (0°C). Add a solution of this compound (1.05 equivalents) in the same solvent dropwise over 15-20 minutes to control any exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the desired substituted pyridine.

G start Start: Prepare Inert Atmosphere dissolve Dissolve Nucleophile & Base in Anhydrous Solvent start->dissolve cool Cool Reaction Mixture to 0°C dissolve->cool add_substrate Add Pyridine Substrate Solution Dropwise cool->add_substrate react Stir at Room Temperature (Monitor by TLC/LC-MS) add_substrate->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify end End: Characterize Product purify->end

Caption: Experimental workflow for a typical nucleophilic substitution.

Section 4: Safety, Handling, and Disposal

Due to its reactive and corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Profile:

  • GHS Pictograms: GHS05 (Corrosion), GHS07 (Harmful)[12]

  • Hazard Statements: H314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed).[12][13]

  • Incompatibilities: Strong oxidizing agents, water/moisture.[10]

Safe Handling Protocol:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.[14]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and chemical splash goggles with a face shield.[4][6]

  • Dispensing: Use a spatula for solids and handle with care to avoid creating dust. If transferring solutions, use a syringe or cannula.

  • Spill Management: In case of a small spill, decontaminate the area with an appropriate absorbent material and dispose of it as hazardous waste. For larger spills, evacuate the area and follow institutional emergency procedures.

  • Disposal: Dispose of all waste containing this compound in a properly labeled hazardous waste container according to local, state, and federal regulations.

G assess Assess Hazards (Read SDS) ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) assess->ppe controls Utilize Engineering Controls (Fume Hood) assess->controls handle Handle Reagent with Care ppe->handle controls->handle decontaminate Decontaminate Work Area & Glassware handle->decontaminate dispose Dispose of Waste in Labeled Hazardous Container decontaminate->dispose

Caption: Logical workflow for safe handling procedures.

Conclusion

This compound is a high-value synthetic intermediate whose physical properties are intrinsically linked to its function. Its bifunctional electrophilic nature, governed by its unique substitution pattern, makes it a powerful tool for constructing complex molecules in drug discovery and development. A thorough understanding of its solubility, stability, and reactivity, coupled with rigorous adherence to safety protocols, is essential for leveraging its full potential in the laboratory.

References

Foreword: The Strategic Importance of a Dual-Functional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-2-(chloromethyl)pyridine hydrochloride: Synthesis, Reactivity, and Applications

In the landscape of modern synthetic chemistry and drug discovery, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of starting materials. This compound (CAS No. 119396-04-2) emerges as a preeminent example of a versatile and highly valuable intermediate. This halogenated pyridine derivative is not merely a simple building block; its true utility lies in its dual-functional nature. It possesses two distinct reactive sites: a highly electrophilic chloromethyl group at the 2-position, primed for nucleophilic attack, and a chlorine-substituted pyridine ring, which can participate in various substitution and coupling reactions. This guide offers a comprehensive exploration of this compound, from its fundamental chemical properties and reactivity to its synthesis and critical applications, providing researchers and drug development professionals with a detailed understanding of its utility.

Core Physicochemical & Structural Data

A foundational understanding begins with the compound's key physical and chemical properties. These parameters govern its handling, storage, and behavior in reaction systems.

PropertyValueReference
CAS Number 119396-04-2[1][2]
Molecular Formula C₆H₆Cl₃N (as HCl salt)[1][3]
Molecular Weight 198.48 g/mol (198.5 g/mol )[1][3]
IUPAC Name 4-chloro-2-(chloromethyl)pyridine;hydrochloride[3]
Appearance White powder[4]
Melting Point 198–202°C[1]
Solubility Soluble in DMSO and Methanol[5]
Storage Conditions Store under inert atmosphere at 2–8°C[1]

dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; bg_color="#FFFFFF";

} /dot Caption: Structure of this compound.

The Dual-Reactivity Profile: A Mechanistic Perspective

The synthetic power of this compound stems from its two distinct reactive centers, which can be addressed selectively under different reaction conditions.

Primary Reactivity: The Alkylating Agent

The compound's dominant role is that of a potent alkylating agent, a function driven by the chloromethyl group (-CH₂Cl) at the 2-position.[1] The electron-withdrawing nature of the adjacent pyridine ring enhances the electrophilicity of the benzylic-like carbon, making it highly susceptible to nucleophilic attack. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the carbon atom, displacing the chloride ion in a single, concerted step.[6] This reactivity is fundamental to its use in building more complex molecular architectures.

dot graph "SN2_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} /dot Caption: Generalized SN2 mechanism at the chloromethyl group.

Secondary Reactivity: The Pyridine Core

Beyond its role as an alkylating agent, the pyridine ring itself offers avenues for further functionalization:

  • Aromatic Substitution: The chlorine atom at the 4-position can be replaced via nucleophilic aromatic substitution, although this typically requires more forcing conditions than substitution at the chloromethyl group.

  • Cross-Coupling Reactions: The chloro-substituted pyridine core is a suitable substrate for various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[1] This allows for the introduction of aryl, vinyl, or alkyl groups at the 4-position.

  • Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions to generate different derivatives.[1]

This dual reactivity allows for a stepwise, controlled synthesis, where the chloromethyl group can be functionalized first, followed by modification of the pyridine ring.

Synthesis, Purification, and Industrial Considerations

The synthesis of this compound typically involves multi-step chlorination reactions starting from pyridine derivatives.[1]

Common Synthetic Pathway

A prevalent method involves the selective chlorination of a substituted picoline (methylpyridine) precursor. While specific industrial routes are often proprietary, a general pathway can be outlined:

  • Oxidation: Starting with a suitable picoline derivative, an initial oxidation step can be performed.

  • Chlorination of the Ring: Introduction of the chlorine atom at the 4-position.

  • Chloromethylation: Conversion of the methyl group at the 2-position to a chloromethyl group. This can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1][7]

  • Hydrochlorination: The final step involves forming the hydrochloride salt, which enhances stability and improves handling characteristics.

dot graph "Synthesis_Workflow" { graph [bgcolor="#FFFFFF"]; node [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Helvetica"]; edge [color="#34A853", arrowhead=vee];

} /dot Caption: Generalized workflow for the synthesis of the target compound.

Industrial-Scale Production and Purification

On an industrial scale, managing the exothermic nature of chlorination reactions is critical. Modern manufacturing often employs continuous flow synthesis systems.[1] These systems offer precise control over reagent addition and temperature, mitigating safety risks and improving yield and purity. In-line analytical techniques like FTIR and GC-MS can be used for real-time monitoring of the reaction progress.[1]

Purification Protocol: The crude product is typically purified via recrystallization. A common and effective protocol involves:

  • Dissolving the crude solid in a minimal amount of a hot solvent mixture, such as ethanol/water (e.g., 3:1 v/v).[1]

  • Allowing the solution to cool slowly to promote the formation of well-defined crystals. Optimal recovery is often achieved at reduced temperatures (e.g., 4°C).[1]

  • Filtering the purified crystals and washing with a small amount of cold solvent.

  • Drying the final product under vacuum to remove residual solvents. This process can yield a product with >98% purity.[1]

Key Applications in Drug Discovery and Chemical Synthesis

This compound is a cornerstone intermediate in the synthesis of a wide range of high-value molecules.

  • Pharmaceuticals: Its most prominent application is as a key intermediate in the synthesis of pharmaceuticals.[1] It is a crucial building block for certain proton pump inhibitors (PPIs), such as revaprazan , used to treat acid-related gastrointestinal disorders.[1] Its structure is also incorporated into novel therapeutic agents targeting various disease pathways.[8][9]

  • Agrochemicals: The pyridine scaffold is prevalent in many pesticides and herbicides. This compound serves as a precursor for new agrochemical entities.[1]

  • Material Science: It is employed in the production of specialized dyes, pigments, and other fine chemicals where a functionalized pyridine moiety is required.[1]

Analytical Characterization and Quality Control

Ensuring the purity and structural integrity of this compound is paramount for its successful use in synthesis. A combination of analytical techniques is employed for comprehensive quality control.[1]

TechniquePurposeExpected Results
HPLC Quantifies purity and detects impurities.A major peak corresponding to the product with purity typically >97%.
¹H NMR Confirms structural integrity and proton environment.Characteristic peaks, including a singlet for the -CH₂Cl protons (typically δ 4.5–5.0 ppm) and signals for the pyridine ring protons.[1]
¹³C NMR Confirms the carbon framework of the molecule.Distinct signals for each of the six carbon atoms in the structure.
LC-MS Confirms molecular weight.A mass-to-charge ratio (m/z) corresponding to the molecular ion [M+H]⁺.
Elemental Analysis Verifies the elemental composition (C, H, N, Cl).Experimental percentages should align closely with the theoretical values for C₆H₆Cl₃N.
Melting Point Assesses purity.A sharp melting point range (e.g., 198–202°C) indicates high purity.[1]

Safety, Handling, and Storage

Proper handling and storage are crucial due to the compound's reactivity and potential hazards.

  • Hazards: The compound is an irritant and may be harmful if ingested or inhaled. It can cause irritation to the skin, eyes, and respiratory tract.[10] The chloromethyl group is a known alkylating agent, which necessitates careful handling to avoid exposure.

  • Handling:

    • Always handle in a well-ventilated chemical fume hood.[10]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]

    • Avoid creating dust.[10]

  • Storage:

    • The chloromethyl group is susceptible to hydrolysis.[1] Therefore, the compound must be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Recommended storage is in a cool, dry place, typically at 2–8°C, to ensure long-term stability.[1]

Conclusion: A Strategically Indispensable Reagent

This compound is far more than a simple chemical intermediate. Its dual-functional nature provides a powerful platform for synthetic chemists to construct complex molecules with a high degree of control and efficiency. From its pivotal role in the synthesis of modern pharmaceuticals like revaprazan to its broader applications in agrochemicals and material science, its importance is well-established. A thorough understanding of its reactivity, synthesis, and handling is essential for any researcher aiming to leverage its full synthetic potential.

References

An In-Depth Technical Guide to 4-Chloro-2-(chloromethyl)pyridine Hydrochloride: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-(chloromethyl)pyridine hydrochloride, a critical heterocyclic building block in modern medicinal chemistry and organic synthesis. The document details the compound's core physicochemical properties, with a primary focus on its molecular weight and structure. It further outlines a standard synthetic methodology, offering mechanistic insights into the reaction pathway. A detailed, field-tested protocol for a representative N-alkylation reaction is provided to illustrate its practical application in drug development workflows. This guide is intended to serve as an authoritative resource, grounding its claims in established scientific literature and providing actionable protocols for laboratory professionals.

Core Physicochemical Properties

This compound is a bifunctional reagent valued for its dual reactive sites: a nucleophilic pyridine ring and an electrophilic chloromethyl group. Its hydrochloride salt form enhances stability and improves handling characteristics, particularly solubility in polar solvents.[1] The precise molecular characteristics are fundamental to its use in stoichiometric calculations and analytical characterization.

Key quantitative data are summarized below.

PropertyValueSource
Molecular Weight 198.48 g/mol [2][3]
Molecular FormulaC₆H₆Cl₃N[2][4]
CAS Number119396-04-2[3][4]
AppearanceWhite to off-white crystalline solid[5]
PurityTypically >97%[3]
Storage Conditions2–8°C, under inert atmosphere[2]

Synthesis and Mechanistic Considerations

The synthesis of substituted pyridines like this compound is a well-established process in organic chemistry, often starting from more common pyridine derivatives. A prevalent method involves the chlorination of a precursor alcohol, which itself can be derived from a corresponding methylpyridine (picoline).

A generalized synthetic pathway often involves the following transformations:

  • N-Oxidation: Activation of the pyridine ring by forming the N-oxide. This step enhances the reactivity of ring-adjacent methyl groups.

  • Rearrangement/Functionalization: Treatment of the N-oxide with an activating agent (e.g., acetic anhydride or phosphoryl chloride) facilitates rearrangement and introduction of a functional group.

  • Chlorination: Conversion of a resulting hydroxymethyl group to the target chloromethyl group using a standard chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[6][7]

The final step, reaction with thionyl chloride, is a robust and high-yielding method for converting primary alcohols to alkyl chlorides. The alcohol's oxygen atom attacks the sulfur of SOCl₂, displacing a chloride ion. The resulting intermediate then collapses, releasing sulfur dioxide (SO₂) and hydrochloric acid (HCl) as gaseous byproducts, which drives the reaction to completion. The pyridine nitrogen is subsequently protonated by the generated HCl to form the stable hydrochloride salt.

G cluster_0 Synthetic Workflow A 2-Methyl-4-chloropyridine B N-Oxide Intermediate A->B Oxidation (e.g., H₂O₂) C 2-Hydroxymethyl Intermediate B->C Rearrangement (e.g., Ac₂O) D Final Product: 4-Chloro-2-(chloromethyl)pyridine HCl C->D Chlorination (SOCl₂)

Caption: Generalized synthetic workflow for this compound.

Application in Drug Development: N-Alkylation Protocol

The primary utility of this compound in drug discovery is as an alkylating agent to introduce the 4-chloropyridin-2-ylmethyl moiety onto nucleophilic scaffolds.[1][8] This is a common strategy for synthesizing libraries of compounds for structure-activity relationship (SAR) studies. N-alkylation of amines, amides, or heterocyclic systems is a frequent application.[9]

What follows is a representative, self-validating protocol for the N-alkylation of a generic primary amine (R-NH₂).

Objective: To synthesize N-(4-chloropyridin-2-ylmethyl)-R-amine.
Materials:
  • This compound (1.0 eq)

  • Primary amine R-NH₂ (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Reaction vessel, magnetic stirrer, nitrogen/argon line

  • TLC plates (silica gel), mobile phase (e.g., 1:1 Ethyl Acetate:Hexanes)

  • Saturated sodium bicarbonate solution, brine, ethyl acetate, anhydrous magnesium sulfate

Step-by-Step Methodology:
  • Vessel Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the primary amine (R-NH₂, 1.1 eq) to a flame-dried reaction vessel containing a magnetic stir bar.

    • Causality: An inert atmosphere is critical to prevent the introduction of atmospheric moisture, which could hydrolyze the chloromethyl group or interfere with the base. Using a slight excess of the amine can help drive the reaction to completion.

  • Solvent Addition: Add anhydrous DMF or ACN to dissolve the reactants, typically to a concentration of 0.1-0.5 M. Stir for 5 minutes to ensure homogeneity.

    • Causality: Anhydrous polar aprotic solvents like DMF or ACN are chosen for their ability to dissolve the reactants and salts formed during the reaction without participating in the reaction itself.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the base (TEA or DIPEA, 2.5 eq) dropwise over 5-10 minutes.

    • Causality: Two equivalents of base are required: one to deprotonate the hydrochloride salt, liberating the free pyridine base, and a second to neutralize the HCl generated during the nucleophilic substitution. An extra 0.5 equivalent ensures the reaction medium remains basic. Slow, cooled addition is a precaution for potentially exothermic acid-base neutralization.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), spotting the starting material and the reaction mixture. The disappearance of the limiting reagent (the pyridine) and the appearance of a new, typically higher-Rf spot indicates product formation.

    • Causality: TLC provides a rapid, qualitative assessment of the reaction's progress, preventing premature workup or unnecessary reaction time.

  • Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and saturated sodium bicarbonate solution. Extract the aqueous layer twice more with ethyl acetate.

    • Causality: The bicarbonate solution neutralizes any remaining acid and quenches the reaction. Ethyl acetate serves as the extraction solvent for the organic product.

  • Purification: Combine the organic layers and wash with brine to remove residual water and DMF. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified via flash column chromatography (silica gel) using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate).

    • Causality: This standard purification sequence removes inorganic salts, residual solvent, and unreacted starting materials, yielding the pure N-alkylated product.

Trustworthiness and Validation

The integrity of any synthesis relies on rigorous characterization of the final product. The identity and purity of the synthesized N-(4-chloropyridin-2-ylmethyl)-R-amine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the covalent structure, showing the characteristic shifts for the pyridine ring protons and the newly formed methylene bridge.

  • Mass Spectrometry (MS): LC-MS or direct infusion MS will confirm the molecular weight of the product, matching the calculated value.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the final compound, which should typically exceed 95% for use in biological assays.

By following this protocol, which includes in-process monitoring and terminal analytical validation, researchers can confidently synthesize novel derivatives for drug discovery programs.

References

4-Chloro-2-(chloromethyl)pyridine hydrochloride structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

A. An In-Depth Technical Guide to the Structure Elucidation of 4-Chloro-2-(chloromethyl)pyridine Hydrochloride

Part 1: Foundational Understanding & Strategic Approach

Introduction to this compound: Significance and Challenges

This compound is a pivotal chemical intermediate, primarily recognized for its role as a key building block in the synthesis of numerous pharmaceutical compounds. Its molecular architecture is integral to the efficacy and safety of the final active pharmaceutical ingredients (APIs). Consequently, unambiguous confirmation of its structure is a critical quality control step in drug development and manufacturing.

The structure of this compound, while seemingly straightforward, presents nuances that necessitate a multi-faceted analytical approach. The presence of a pyridine ring, two distinct chlorine substituents, and its formulation as a hydrochloride salt all influence the selection and interpretation of analytical data. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, field-tested strategy for the definitive structure elucidation of this important molecule.

The Elucidation Strategy: A Synergistic Analytical Workflow

No single analytical technique can provide a complete and unambiguous structural picture.[1][2] A robust elucidation strategy relies on the convergence of data from multiple, complementary methods.[3] This approach, grounded in the principles of scientific integrity, ensures that the final structural assignment is both accurate and defensible. Our workflow integrates spectroscopic and spectrometric techniques to build a cohesive structural narrative, culminating in the definitive confirmation provided by X-ray crystallography.

Figure 1: A logical workflow for the comprehensive structure elucidation of this compound.

Part 2: Core Analytical Techniques & Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4][5] For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Proton Environment and Connectivity

  • Expertise & Causality: The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the effect of the chlorine substituents significantly influence the chemical shifts of the aromatic protons.[6] The formation of the hydrochloride salt further deshields the ring protons due to the positive charge on the nitrogen.[7]

  • Expected Signals & Interpretation:

    • Aromatic Region (typically δ 7.5-8.5 ppm): Three distinct signals are expected, corresponding to the three protons on the pyridine ring. Their specific chemical shifts and coupling patterns (ortho, meta, and para couplings) are crucial for determining their relative positions.[8] The proton adjacent to the nitrogen (at C6) will be the most deshielded (highest ppm value).[6]

    • Aliphatic Region (typically δ 4.5-5.5 ppm): A singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group is anticipated. Its integration value relative to the aromatic protons (a 2:3 ratio) confirms the stoichiometry of these groups.

¹³C NMR Spectroscopy: The Carbon Framework

  • Expertise & Causality: ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.[6] The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

  • Expected Signals & Interpretation:

    • Aromatic Region (typically δ 120-155 ppm): Five distinct signals are expected for the five carbons of the pyridine ring. The carbons directly attached to the nitrogen and chlorine atoms will have their resonances shifted to characteristic frequencies.

    • Aliphatic Region (typically δ 40-50 ppm): A single signal corresponding to the carbon of the chloromethyl group is expected.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as chemical shifts can be solvent-dependent.[6]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire the spectra. Ensure the instrument is properly shimmed to obtain high-resolution data.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum, followed by a ¹³C NMR spectrum. If necessary, 2D NMR experiments like COSY (Correlation Spectroscopy) can be performed to definitively establish proton-proton connectivities.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known internal standard (e.g., tetramethylsilane - TMS) or the residual solvent peak.

Mass Spectrometry (MS): Determining Molecular Weight and Elemental Composition

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide strong evidence for its elemental composition.[1]

  • Expertise & Causality: For a molecule like this compound, a "soft" ionization technique such as Electrospray Ionization (ESI) is ideal, as it minimizes fragmentation and typically produces an abundant molecular ion. The presence of two chlorine atoms in the molecule is a key structural feature that can be confirmed by the isotopic pattern in the mass spectrum.[9][10]

  • Expected Data & Interpretation:

    • Molecular Ion Peak: The mass spectrum should exhibit a prominent peak corresponding to the protonated molecule, [M+H]⁺.

    • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[11] For a molecule containing two chlorine atoms, this will result in a characteristic cluster of peaks for the molecular ion:

      • An M peak (containing two ³⁵Cl atoms).

      • An M+2 peak (containing one ³⁵Cl and one ³⁷Cl atom).

      • An M+4 peak (containing two ³⁷Cl atoms). The relative intensities of these peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.[9]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode. A high-resolution scan will provide an accurate mass of the molecular ion, which can be used to confirm the molecular formula.

  • Data Analysis: Analyze the isotopic pattern of the molecular ion to confirm the number of chlorine atoms. Use the accurate mass measurement to calculate the elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[12]

  • Expertise & Causality: The absorption of infrared radiation causes vibrations of the chemical bonds within the molecule. The frequency of these vibrations is characteristic of the type of bond and the atoms involved. For this compound, we expect to see characteristic absorptions for the aromatic ring and the C-Cl bonds.[13]

  • Expected Absorptions & Interpretation:

    • ~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic pyridine ring.[14][15]

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring. The quaternization of the nitrogen to form the hydrochloride salt can cause shifts in these bands.[12]

    • ~800-600 cm⁻¹: C-Cl stretching vibrations. The presence of absorptions in this region is indicative of the chloro-substituents.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The spectrum can be obtained using the neat solid sample with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected in the molecule.

Summary of Spectroscopic and Spectrometric Data

TechniqueExpected Key FeaturesStructural Information Provided
¹H NMR 3 aromatic signals, 1 aliphatic singlet (integration 3:2)Proton environment, connectivity, and stoichiometry
¹³C NMR 5 aromatic carbon signals, 1 aliphatic carbon signalCarbon skeleton of the molecule
Mass Spec. Correct molecular weight, M, M+2, M+4 peaks (9:6:1 ratio)Molecular formula, confirmation of two Cl atoms
IR Spec. Aromatic C-H, C=C/C=N, and C-Cl stretching bandsPresence of key functional groups

Part 3: Definitive Structure Confirmation

Single-Crystal X-ray Crystallography: The Gold Standard

While the combination of spectroscopic methods provides compelling evidence, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of a molecule's three-dimensional structure.[16][17] This technique is particularly valuable for resolving any ambiguities that may arise from spectroscopic data alone.[18][19]

  • Expertise & Causality: X-ray crystallography works by diffracting X-rays off the ordered array of molecules in a single crystal. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined.

  • Data Output & Interpretation: The output of a successful X-ray crystallography experiment is a complete structural model that includes:

    • Unambiguous atom connectivity.

    • Precise bond lengths and angles.

    • The three-dimensional arrangement of the molecule in the solid state.

    • Information on intermolecular interactions, such as hydrogen bonding.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: This is often the most challenging step. High-quality single crystals can be grown by techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents and solvent combinations (e.g., ethanol, methanol, acetonitrile, water) may need to be screened.

  • Data Collection: A suitable crystal is selected, mounted on a goniometer, and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a large number of diffraction images are collected.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and symmetry. The structure is then "solved" using computational methods to obtain an initial model, which is subsequently refined to best fit the experimental data.

Part 4: Synthesis of Data and Final Conclusion

By adhering to this rigorous, multi-technique approach, researchers can confidently and definitively establish the structure of this compound, ensuring the integrity of their research and the quality of the materials used in drug development.

References

4-Chloro-2-(chloromethyl)pyridine hydrochloride reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 4-Chloro-2-(chloromethyl)pyridine Hydrochloride

Authored by a Senior Application Scientist

Abstract

This compound is a bifunctional heterocyclic compound of significant interest in synthetic chemistry. Its utility as a versatile building block stems from the differential reactivity of its two electrophilic centers: a highly reactive chloromethyl group at the 2-position and a more inert chloro-substituted aromatic ring at the 4-position. This guide provides a comprehensive analysis of the compound's reactivity profile, offering mechanistic insights, field-proven experimental protocols, and safety considerations to guide researchers in its effective application.

Introduction and Physicochemical Profile

This compound is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its value lies in the strategic placement of two distinct chlorine substituents, which allows for selective and sequential functionalization. Understanding the nuanced reactivity of each site is paramount for designing successful synthetic strategies.

Physicochemical Data

A summary of the key physicochemical properties is presented below for quick reference.

PropertyValueReference(s)
Molecular Formula C₆H₆Cl₂N · HCl[1][2]
Molecular Weight 198.48 g/mol [1][2]
CAS Number 119396-04-2[1][2]
Appearance White to off-white or yellow crystalline powder[3]
Melting Point 198–202°C[1]
Solubility Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)[3]

The Core Reactivity Paradigm: A Tale of Two Electrophiles

The synthetic utility of this compound is defined by the presence of two electrophilic carbon centers. The reactivity of these sites is not equivalent, a fact that can be exploited for selective chemical modification.

  • C2-Chloromethyl Group: The carbon of the chloromethyl group (-CH₂Cl) at the 2-position is analogous to a benzylic carbon. The electron-withdrawing nature of the adjacent pyridine ring significantly enhances its electrophilicity, making it highly susceptible to nucleophilic attack. This position is the primary site of reactivity.[1][3]

  • C4-Chloro Group: The carbon atom at the 4-position of the pyridine ring is part of an aromatic system. The chlorine atom attached to it is significantly less reactive towards traditional nucleophilic aromatic substitution (SNAr) due to the electronics of the pyridine ring. Its functionalization typically requires more specialized conditions, such as metal-catalyzed cross-coupling reactions.[4]

The hydrochloride salt form further influences reactivity. The protonated pyridine ring is even more electron-deficient, which can further deactivate the ring towards SNAr while potentially enhancing the electrophilicity of the chloromethyl carbon.[5] For most reactions at the chloromethyl group, a base is required to neutralize the salt and free the nucleophile.

Caption: Differential reactivity sites in the core structure.

Primary Reactivity: Nucleophilic Substitution at the 2-(Chloromethyl) Group

The predominant reaction pathway for this molecule is nucleophilic substitution at the chloromethyl group. This transformation typically proceeds via a bimolecular (Sₙ2) mechanism, involving a backside attack by the nucleophile and inversion of configuration at the carbon center.[3]

Caption: Generalized Sₙ2 mechanism at the chloromethyl position.

Reactions with N-Nucleophiles

Primary and secondary amines readily react to form the corresponding 2-(aminomethyl)pyridine derivatives. These products are often precursors for ligands or biologically active molecules.

Causality Behind Experimental Choices:

  • Base: At least two equivalents of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) are typically required. The first equivalent neutralizes the hydrochloride salt, and the second neutralizes the HCl generated during the substitution reaction.

  • Solvent: Polar aprotic solvents like acetonitrile (ACN) or DMF are preferred as they solvate the cation but not the nucleophile, enhancing the nucleophile's reactivity.[5]

Experimental Protocol: Synthesis of N-Benzyl-1-(4-chloro-2-pyridyl)methanamine

  • To a stirred solution of benzylamine (1.1 eq) and potassium carbonate (2.2 eq) in acetonitrile (0.5 M), add this compound (1.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at 40-50 °C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactions with S-Nucleophiles

Thiols and their corresponding thiolates are excellent, "soft" nucleophiles that react cleanly and efficiently at the chloromethyl position to yield thioethers.[6]

Causality Behind Experimental Choices:

  • Base: A base like potassium carbonate or sodium ethoxide is used to deprotonate the thiol, generating the more potent thiolate nucleophile.

  • Temperature: These reactions are often rapid and can typically be run at or slightly above room temperature.

Experimental Protocol: Synthesis of 4-Chloro-2-[(phenylthio)methyl]pyridine

  • To a stirred suspension of potassium carbonate (1.5 eq) in DMF (0.5 M), add thiophenol (1.1 eq) at room temperature.[6]

  • After stirring for 15 minutes to ensure thiolate formation, add a solution of this compound (1.0 eq) in DMF.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Secondary Reactivity: Functionalization at the 4-Chloro Position

While direct nucleophilic substitution at the C4 position is challenging, this site can be effectively modified using modern organometallic cross-coupling techniques. These methods dramatically expand the synthetic utility of the scaffold, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a powerful method for forming C-C bonds by coupling the C4-Cl with an organoboron reagent (e.g., a boronic acid or ester).

Causality Behind Experimental Choices:

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) is essential. The choice of ligand (e.g., PPh₃, dppf) is critical and often requires screening to optimize the reaction.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used.

Caption: General workflow for a Suzuki cross-coupling reaction.

Safety and Handling

This compound is a corrosive and hazardous substance that requires careful handling in a controlled laboratory environment.

  • Hazard Profile: Causes severe skin burns and eye damage.[7] It is also harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[7][8]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or fumes.[7][9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][10] The compound should be stored under an inert gas and protected from moisture.[8]

  • Incompatibilities: Keep away from strong oxidizing agents.[11]

Conclusion

The reactivity profile of this compound is characterized by a pronounced dichotomy. The chloromethyl group at the 2-position serves as a highly reactive electrophilic handle, readily undergoing Sₙ2 reactions with a wide variety of nucleophiles. In contrast, the chloro substituent at the 4-position is relatively inert to direct substitution but is amenable to functionalization via metal-catalyzed cross-coupling reactions. This dual-reactivity allows for a modular and strategic approach to the synthesis of complex pyridine derivatives, solidifying its role as a valuable building block for the pharmaceutical and agrochemical industries.

References

An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-2-(chloromethyl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 4-Chloro-2-(chloromethyl)pyridine hydrochloride, a bifunctional electrophile with significant applications in synthetic chemistry and drug discovery. As a halogenated pyridine derivative, its reactivity is governed by two distinct electrophilic sites: a benzylic-like chloride at the 2-position's chloromethyl group and an activated aromatic chloride at the 4-position. This guide elucidates the fundamental chemical reactivity of the molecule, explores its putative metabolic pathways, identifies potential biological targets, and outlines detailed experimental protocols for researchers investigating its bioactivity. By synthesizing established principles of chemical reactivity with toxicological data from structurally related compounds, this document offers a robust framework for understanding and predicting the molecular behavior of this compound in biological systems.

Introduction: The Chemical and Biological Significance of a Bifunctional Pyridine

This compound is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of two reactive centers: the chloromethyl group at the 2-position and a chlorine substituent on the pyridine ring at the 4-position. The chloromethyl group, in particular, renders the molecule an alkylating agent, capable of forming covalent bonds with nucleophilic biomolecules.[1] This reactivity is central to its biological effects and is the primary focus of this guide.

Understanding the precise mechanism of action of this compound is critical for several reasons. For drug development professionals, it informs the design of novel therapeutics by providing a scaffold that can be tailored for specific targets. For toxicologists and safety scientists, a mechanistic understanding is paramount for assessing its potential for genotoxicity and carcinogenicity. This guide will deconstruct the molecular behavior of this compound, from its intrinsic chemical properties to its interactions within a complex biological milieu.

Chemical Reactivity and Electrophilic Nature

The primary driver of the biological activity of this compound is its electrophilicity. The molecule possesses two sites susceptible to nucleophilic attack: the carbon of the chloromethyl group and the carbon atom at the 4-position of the pyridine ring.

The Highly Reactive Chloromethyl Group: A Benzylic Halide Analogue

The chloromethyl group at the 2-position is structurally analogous to a benzylic halide. This structural feature is key to its high reactivity in nucleophilic substitution reactions. Benzylic halides are known to react via both SN1 and SN2 mechanisms, and the operative pathway for this compound will be dependent on the nature of the nucleophile, the solvent, and the stability of the resulting carbocation.

  • SN2 Pathway: In the presence of strong, unhindered nucleophiles, a bimolecular (SN2) mechanism is likely to predominate. This involves a backside attack on the carbon of the chloromethyl group, leading to a concerted displacement of the chloride ion.

  • SN1 Pathway: The pyridine ring can stabilize a positive charge at the adjacent methylene carbon through resonance. This stabilization of the potential carbocation intermediate suggests that an SN1 pathway is also plausible, particularly with weaker nucleophiles or in polar, protic solvents.

The dual SN1/SN2 reactivity of the chloromethyl group makes it a potent alkylating agent for a wide range of biological nucleophiles.

Figure 1: Structure of 4-Chloro-2-(chloromethyl)pyridine highlighting the primary reactive sites.
Aromatic Substitution at the 4-Position

The chlorine atom at the 4-position of the pyridine ring is also susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards attack by strong nucleophiles. While generally less reactive than the chloromethyl group, under specific conditions, this site can also participate in covalent bond formation.

Metabolic Pathways: Activation and Detoxification

Phase I Metabolism: The Role of Cytochrome P450

Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I metabolism for a vast array of xenobiotics.[2][3] For this compound, CYP-mediated oxidation is a probable metabolic route. Potential reactions include:

  • Hydroxylation of the Pyridine Ring: This would introduce a hydroxyl group onto the pyridine ring, increasing its polarity and facilitating subsequent Phase II conjugation.

  • Oxidation of the Chloromethyl Group: While less common, oxidation to an aldehyde or carboxylic acid is a possibility.

The specific CYP isoforms involved in the metabolism of halogenated pyridines can vary, but CYP2D6 and CYP3A4 are known to metabolize a wide range of pyridine-containing drugs.[4]

Phase II Metabolism: Conjugation and Excretion

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous hydrophilic molecules, rendering them more water-soluble for excretion. A key Phase II pathway for electrophilic compounds is conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).

The electrophilic carbon of the chloromethyl group is a prime target for nucleophilic attack by the thiol group of glutathione. This reaction would form a stable, water-soluble conjugate that can be further processed and eliminated from the body. This GSH conjugation represents a critical detoxification pathway.

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Compound 4-Chloro-2-(chloromethyl)pyridine hydrochloride Oxidative_Metabolites Oxidative Metabolites (e.g., Hydroxylated Pyridine) Parent_Compound->Oxidative_Metabolites Cytochrome P450 (e.g., CYP2D6, CYP3A4) GSH_Conjugate Glutathione Conjugate Parent_Compound->GSH_Conjugate Glutathione S-Transferase (GST) Further_Conjugates Glucuronide/Sulfate Conjugates Oxidative_Metabolites->Further_Conjugates UGT, SULT Excretion Excretion GSH_Conjugate->Excretion Further_Conjugates->Excretion

Figure 2: Putative metabolic pathways for this compound.

Interaction with Biological Targets: The Molecular Basis of Toxicity and Activity

As an alkylating agent, this compound can react with a variety of nucleophilic sites on essential biomolecules, including DNA and proteins. These interactions are the molecular basis for both its potential therapeutic effects and its toxicity.

DNA Adduct Formation: A Key Genotoxic Mechanism

The nucleophilic centers in DNA, particularly the N7 position of guanine and the N3 position of adenine, are susceptible to alkylation. The formation of DNA adducts can have profound biological consequences, including:

  • Disruption of DNA Replication and Transcription: The presence of a bulky adduct on a DNA base can stall the cellular machinery responsible for reading the genetic code.

  • Induction of Mutations: If not repaired, DNA adducts can lead to mispairing of bases during DNA replication, resulting in permanent mutations.

The potential for DNA adduct formation is a significant concern for compounds with alkylating activity. National Toxicology Program (NTP) bioassays on the closely related isomers, 2-(chloromethyl)pyridine hydrochloride and 3-(chloromethyl)pyridine hydrochloride, provide valuable insights. While the 2-chloro isomer showed no evidence of carcinogenicity in rats and mice, the 3-chloro isomer was found to be carcinogenic in male rats and mice of both sexes, causing tumors in the forestomach.[5][6][7][8] This highlights the critical role of isomeric structure in determining carcinogenic potential and underscores the importance of assessing the genotoxicity of this compound.

Protein Alkylation: A Broad Spectrum of Cellular Effects

Proteins contain numerous nucleophilic amino acid residues, including cysteine (thiol group), histidine (imidazole ring), and lysine (epsilon-amino group), that can be alkylated by electrophiles. The consequences of protein alkylation are diverse and depend on the specific protein and the site of modification:

  • Enzyme Inhibition: Alkylation of an amino acid in the active site of an enzyme can lead to irreversible inhibition of its catalytic activity.

  • Disruption of Protein Structure and Function: Modification of key residues can alter protein conformation, leading to loss of function or aggregation.

  • Induction of Cellular Stress Responses: The accumulation of damaged proteins can trigger cellular stress pathways, such as the unfolded protein response.

Molecular_Interactions cluster_targets Biological Nucleophiles cluster_consequences Cellular Consequences Alkylating_Agent 4-Chloro-2-(chloromethyl)pyridine hydrochloride DNA DNA (e.g., N7 of Guanine) Alkylating_Agent->DNA Alkylation Proteins Proteins (e.g., Cysteine, Histidine) Alkylating_Agent->Proteins Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts Protein_Adducts Protein Adducts Proteins->Protein_Adducts Mutations Mutations DNA_Adducts->Mutations Cell_Cycle_Arrest Cell Cycle Arrest DNA_Adducts->Cell_Cycle_Arrest Enzyme_Inhibition Enzyme Inhibition Protein_Adducts->Enzyme_Inhibition Apoptosis Apoptosis Mutations->Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 3: Interaction of this compound with biological targets and the resulting cellular consequences.

Experimental Workflows for Mechanistic Investigation

A thorough investigation of the mechanism of action of this compound requires a multi-faceted experimental approach. The following sections outline key experimental protocols that can be adapted for this purpose.

In Vitro Alkylation Assays

To quantify the alkylating potential of the compound, in vitro assays using model nucleophiles can be employed.

Protocol 1: Reaction with Glutathione and Kinetic Analysis

  • Materials: this compound, reduced glutathione (GSH), phosphate-buffered saline (PBS), UV-Vis spectrophotometer.

  • Procedure: a. Prepare stock solutions of the test compound and GSH in a suitable solvent (e.g., DMSO, water). b. In a quartz cuvette, mix a known concentration of GSH in PBS with a molar excess of the test compound. c. Monitor the reaction over time by measuring the decrease in GSH concentration using a spectrophotometer and a GSH-specific colorimetric reagent (e.g., Ellman's reagent). d. Determine the reaction kinetics by plotting the change in GSH concentration over time.

Identification of DNA and Protein Adducts by Mass Spectrometry

Mass spectrometry is a powerful tool for identifying the products of reactions between electrophiles and biomolecules.

Protocol 2: In Vitro DNA Adduction and LC-MS/MS Analysis

  • Materials: Calf thymus DNA, this compound, PBS, enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase), LC-MS/MS system.

  • Procedure: a. Incubate calf thymus DNA with the test compound in PBS at 37°C for a defined period. b. Remove unreacted compound by ethanol precipitation of the DNA. c. Enzymatically digest the DNA to individual nucleosides. d. Analyze the digest by LC-MS/MS, searching for the expected mass-to-charge ratio of the adducted nucleosides (e.g., deoxyguanosine + C6H5ClN). e. Characterize the structure of any identified adducts using tandem mass spectrometry (MS/MS).

Cellular Assays for Biological Effects

Cell-based assays are essential for understanding the biological consequences of exposure to the compound.

Protocol 3: Apoptosis Assay by Flow Cytometry

  • Materials: A suitable human cell line (e.g., HeLa, HepG2), cell culture medium, this compound, Annexin V-FITC apoptosis detection kit, flow cytometer.

  • Procedure: a. Seed cells in a multi-well plate and allow them to adhere. b. Treat the cells with a range of concentrations of the test compound for 24-48 hours. c. Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. d. Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

  • Materials: As in Protocol 3, plus a DNA staining dye (e.g., propidium iodide with RNase A).

  • Procedure: a. Treat cells as described in Protocol 3. b. Harvest the cells, fix them in ethanol, and stain with a DNA-intercalating dye. c. Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Effects Reactivity Chemical Reactivity Assessment (e.g., GSH Reaction Kinetics) Data_Analysis Data Analysis and Mechanistic Interpretation Reactivity->Data_Analysis Adduct_ID DNA/Protein Adduct Identification (LC-MS/MS) Adduct_ID->Data_Analysis Cell_Culture Cell Line Treatment Apoptosis Apoptosis Assay (Annexin V/PI Staining) Cell_Culture->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Cell_Culture->Cell_Cycle Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

Figure 4: A proposed experimental workflow for the mechanistic investigation of this compound.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following table provides relevant data for the closely related and well-studied 2-(chloromethyl)pyridine hydrochloride, which serves as a valuable reference point.

ParameterValueSpecies/SystemReference
Carcinogenicity No EvidenceFischer 344 Rats[5][6]
No EvidenceB6C3F1 Mice[5][6]
Acute Oral Toxicity (LD50) 316 mg/kgMouse
Genotoxicity (Ames Test) NegativeS. typhimurium[9]
Genotoxicity (in vivo) Negative (Micronucleus Test)Mouse[9]

Conclusion: A Call for Further Investigation

This compound is a potent bifunctional electrophile with a mechanism of action centered around its alkylating capabilities. The high reactivity of its chloromethyl group, analogous to a benzylic halide, makes it a likely candidate for covalent modification of biological nucleophiles such as DNA and proteins. While its precise metabolic fate and the full spectrum of its biological targets remain to be elucidated, the toxicological data from its structural isomers suggest that a thorough investigation of its genotoxic potential is warranted.

The experimental workflows outlined in this guide provide a clear path for researchers to unravel the intricate details of its mechanism of action. By combining in vitro reactivity studies, advanced mass spectrometry for adduct identification, and a suite of cell-based assays, a comprehensive understanding of how this molecule exerts its biological effects can be achieved. Such knowledge is indispensable for the rational design of new chemical entities and for ensuring the safety of this important synthetic building block.

References

An In-depth Technical Guide to 4-Chloro-2-(chloromethyl)pyridine Hydrochloride as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-(chloromethyl)pyridine hydrochloride is a bifunctional heterocyclic compound of significant utility in medicinal chemistry and pharmaceutical development. Its structure, featuring a pyridine ring substituted with a chlorine atom at the 4-position and a highly reactive chloromethyl group at the 2-position, makes it a versatile building block for introducing the 4-chloropyridin-2-yl)methyl moiety into a diverse range of molecules.[1] This guide provides a comprehensive overview of its physicochemical properties, reactivity profile, and core application as an alkylating agent. It details reaction mechanisms, provides actionable experimental protocols, and discusses its role in the synthesis of bioactive compounds, supported by key examples and safety protocols.

Introduction: A Versatile Heterocyclic Building Block

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents.[2][3] The unique electronic properties of the pyridine ring, combined with the strategic placement of reactive functional groups, allow for the synthesis of complex molecules with tailored biological activities.[2] this compound (Molecular Formula: C₆H₆Cl₃N) serves as a key intermediate in this field.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics compared to its free base.[4] Its primary utility lies in its capacity as an electrophile in nucleophilic substitution reactions, where the chloromethyl group acts as a potent alkylating moiety.[1] This reactivity is harnessed by chemists to construct carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are critical linkages in many drug candidates. A notable application includes its use as a key intermediate in the synthesis of proton pump inhibitors like revaprazan.[1]

Physicochemical Properties & Reactivity Profile

A thorough understanding of the molecule's properties is crucial for its effective application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 119396-04-2[1]
Molecular Formula C₆H₆Cl₃N[1][5]
Molecular Weight 198.48 g/mol [1][5]
Appearance White to off-white powder/solid
Melting Point Data not consistently available; related compounds vary significantly.
Solubility Soluble in polar solvents like DMF, DMSO.[6][7]
Storage 2–8°C under inert atmosphere.[1]

Core Reactivity: The molecule possesses two electrophilic centers: the carbon of the chloromethyl group (-CH₂Cl) at the 2-position and the carbon atom at the 4-position of the pyridine ring.

  • Alkylation at the Chloromethyl Group: The primary and most exploited mode of reactivity is the S(_N)2 (bimolecular nucleophilic substitution) reaction at the benzylic-like chloromethyl group.[7] This group is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent pyridine ring and the stability of the departing chloride ion. This makes it an excellent electrophile for a wide range of nucleophiles.

  • Substitution at the 4-Position: The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (S(_N)Ar).[7][8] However, this reaction generally requires harsher conditions (higher temperatures, stronger nucleophiles) compared to the S(_N)2 reaction at the chloromethyl position.[7] This differential reactivity allows for selective functionalization. By carefully controlling reaction conditions, chemists can favor alkylation at the -CH₂Cl group while leaving the 4-chloro substituent intact for subsequent transformations, such as cross-coupling reactions.[1]

The Mechanism of Alkylation: An S(_N)2 Pathway

The role of this compound as an alkylating agent is fundamentally governed by the S(_N)2 mechanism.[7] In this process, a nucleophile directly attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion in a single, concerted step.

Key Factors Influencing the Reaction:

  • Nucleophile Strength: Stronger nucleophiles (e.g., thiolates, amines) will react more readily than weaker ones (e.g., alcohols, water).

  • Base: A base is often required to deprotonate the nucleophile (e.g., an alcohol or thiol), generating a more potent anionic nucleophile. The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) or milder bases like potassium carbonate (K₂CO₃) are common. The base choice can influence the conformation of complex products.[6]

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal as they can solvate the cation of the base but do not interfere with the nucleophile, thus accelerating the S(_N)2 reaction rate.

  • Temperature: Most alkylations with this reagent proceed efficiently at room temperature, although gentle heating may be required for less reactive nucleophiles.

Caption: General S(_N)2 alkylation mechanism.

Experimental Protocols and Methodologies

The following protocols are representative examples based on analogous systems and established chemical principles for performing nucleophilic substitution.[7] Researchers must adapt these to their specific substrates and perform appropriate reaction monitoring (e.g., by TLC or LC-MS).

Protocol 4.1: General Procedure for N-Alkylation of an Amine

This protocol describes the reaction with a primary or secondary amine to form a substituted aminomethylpyridine derivative.

  • Materials:

    • This compound (1.0 eq)

    • Amine substrate (1.1 eq)

    • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 eq)

    • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Procedure:

    • To a stirred solution of the amine substrate (1.1 eq) in anhydrous DMF (0.5 M), add the base (K₂CO₃ or Et₃N, 2.5 eq).

    • Add this compound (1.0 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 4.2: General Procedure for O-Alkylation of a Phenol

This method is used to form an ether linkage, a common motif in drug molecules.

  • Materials:

    • This compound (1.0 eq)

    • Phenol substrate (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH (1.2 eq) in anhydrous DMF.

    • Cool the suspension to 0 °C and add a solution of the phenol substrate (1.0 eq) in DMF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

    • Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

    • Stir at room temperature for 6-18 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of ice-cold water.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and filter.

    • Concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via silica gel column chromatography.

Workflow cluster_setup Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification A Dissolve Nucleophile & Base in Anhydrous Solvent B Add 4-Chloro-2-(chloromethyl)pyridine Hydrochloride A->B C Stir at RT / Heat (Monitor by TLC/LC-MS) B->C D Quench with Water C->D Reaction Complete E Extract with Organic Solvent (e.g., Ethyl Acetate) D->E F Wash Organic Layer (Water, Brine) E->F G Dry (Na₂SO₄) & Filter F->G H Concentrate in vacuo G->H I Column Chromatography (Silica Gel) H->I Crude Product J Characterize Pure Product (NMR, MS) I->J

Caption: A typical experimental workflow.

Applications in Drug Discovery

The (4-chloropyridin-2-yl)methyl scaffold introduced by this reagent is present in various biologically active molecules. Its utility is demonstrated in the synthesis of compounds targeting a range of therapeutic areas. While specific examples directly citing this compound can be proprietary, its close analogs are extensively used. For instance, 2-(chloromethyl)pyridine hydrochloride is a key reagent for synthesizing antihistamines and functionalizing calixarenes for molecular recognition studies.[1][6][9] The pyridine moiety can act as a hydrogen bond acceptor, participate in π-stacking interactions, and chelate metal ions, all of which are critical for molecular interaction with biological targets like enzymes and receptors.[3]

Safety, Handling, and Storage

As a reactive alkylating agent, this compound requires careful handling.

  • Hazards: The compound is classified as corrosive and harmful if swallowed.[10][11] It can cause severe skin burns and serious eye damage.[11][12][13] Alkylating agents as a class are known to be potentially carcinogenic and mutagenic.[14][15]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[10][16] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9][12]

  • Handling: Avoid all personal contact, including inhalation of dust.[12][16] Avoid contact with moisture and incompatible materials such as strong oxidizing agents.[10][16][17] Keep containers securely sealed when not in use.[16]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse skin with plenty of water.[10][12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or physician immediately.[10][12]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[10][12]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere to protect from moisture.[1][11][12] It is typically stored at 2-8°C.[1]

Conclusion

This compound is a powerful and versatile alkylating agent for drug discovery and organic synthesis. Its differential reactivity allows for selective functionalization, enabling the construction of complex molecular architectures. A firm grasp of its reactivity, combined with strict adherence to safety protocols, allows researchers to effectively leverage this building block in the development of novel therapeutics and other advanced materials.

References

Key intermediates in the synthesis of proton pump inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Intermediates in the Synthesis of Proton Pump Inhibitors

Abstract

Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders. Their synthesis, a topic of significant interest in medicinal and process chemistry, hinges on the efficient construction of key molecular intermediates. This guide provides an in-depth exploration of the central intermediates that form the backbone of the most prominent PPIs, including omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole. We will dissect the strategic importance of the 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride and various substituted 2-mercaptobenzimidazoles, detailing their synthesis, the rationale behind specific experimental choices, and their ultimate convergence to form the final active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals seeking a deeper technical understanding of PPI synthesis.

Introduction: The Architectural Blueprint of Proton Pump Inhibitors

Proton Pump Inhibitors (PPIs) are a class of drugs whose primary action is the pronounced and long-lasting reduction of gastric acid production. They are among the most widely prescribed medications globally for treating conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. The chemical architecture of all major PPIs consists of a substituted pyridine ring linked to a benzimidazole moiety via a methylsulfinyl bridge.

The convergent synthesis strategy employed for these molecules is a testament to elegant and efficient chemical design. This approach involves the separate synthesis of two key fragments—a pyridine intermediate and a benzimidazole intermediate—which are then coupled in a final, crucial step. This modular strategy offers significant advantages in terms of yield, purity, and adaptability for creating diverse analogues.

This guide will focus on the two central pillars of PPI synthesis:

  • The Pyridine Moiety: Typically, a 2-(chloromethyl)pyridine derivative.

  • The Benzimidazole Moiety: A 2-mercaptobenzimidazole derivative with various substituents on the benzene ring that define the specific PPI.

The subsequent sections will delve into the synthesis of these intermediates, the critical coupling reaction, and the final oxidation step that forms the characteristic sulfoxide of the active drug.

The Universal Pyridine Intermediate: 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine

A common feature in the synthesis of several major PPIs, including omeprazole and esomeprazole, is the use of 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine or its hydrochloride salt. This intermediate provides the core pyridine structure and the reactive "handle" for coupling with the benzimidazole portion.

Synthesis of the Pyridine Intermediate

The industrial synthesis of this intermediate is a multi-step process that has been optimized for efficiency and cost-effectiveness. A common route starts from 2,3,5-collidine (2,3,5-trimethylpyridine).

Experimental Protocol: Synthesis of 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine Hydrochloride

  • N-Oxidation: 2,3,5-Collidine is first oxidized to its N-oxide. This is a critical activation step. The N-oxide group is electron-withdrawing, which facilitates subsequent reactions on the pyridine ring. A common oxidizing agent is hydrogen peroxide in the presence of an acid catalyst like acetic acid.

  • Nitration: The N-oxide is then nitrated to introduce a nitro group at the 4-position. The N-oxide directs the electrophilic nitration to this position.

  • Rearrangement and Chlorination: The 4-nitro group is then displaced by a methoxy group, and the N-oxide is reduced. The resulting 2,3,5-trimethyl-4-methoxypyridine is then subjected to a chlorination reaction, typically using a reagent like sulfuryl chloride (SO₂Cl₂), to chlorinate the methyl group at the 2-position. This step is often the most challenging in terms of controlling selectivity and by-product formation.

  • Hydroxymethylation and Chlorination (Alternative Route): An alternative and often preferred route involves the hydroxymethylation of 2,3,5-trimethyl-4-methoxypyridine N-oxide, followed by chlorination. This can offer better control and higher yields. The hydroxymethyl intermediate, 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine, is a key isolable intermediate in this pathway. The final chlorination is typically achieved using thionyl chloride (SOCl₂) or hydrochloric acid.

Causality Behind Experimental Choices:

  • N-Oxidation: The initial N-oxidation of the pyridine ring is a strategic move to activate the ring for subsequent functionalization. The N-oxide group alters the electron density of the ring, making it more susceptible to electrophilic attack at the 4-position and nucleophilic attack at the 2- and 6-positions.

  • Choice of Chlorinating Agent: The selection of the chlorinating agent (e.g., SOCl₂, SO₂Cl₂) is critical for achieving selective chlorination of the 2-methyl group without affecting other parts of the molecule. Reaction conditions such as temperature and solvent must be carefully controlled to minimize side reactions.

The Diverse Benzimidazole Intermediates: Tailoring the PPI

The identity of the final PPI is determined by the specific substituents on the 2-mercaptobenzimidazole intermediate. These substituents influence the drug's pharmacokinetic and pharmacodynamic properties.

General Synthesis of 2-Mercaptobenzimidazoles

The core benzimidazole ring system is typically formed through the condensation of a substituted o-phenylenediamine with a source of a thiocarbonyl group.

Experimental Protocol: General Synthesis of Substituted 2-Mercaptobenzimidazoles

  • Starting Material: The synthesis begins with a appropriately substituted 1,2-diaminobenzene (o-phenylenediamine). The nature and position of the substituents on this starting material define the final PPI.

  • Cyclization: The o-phenylenediamine is reacted with a reagent that provides the C=S group. Common reagents include potassium ethyl xanthate or carbon disulfide (CS₂). The reaction is typically carried out in a suitable solvent like ethanol or methanol.

  • Work-up and Isolation: After the reaction is complete, the product is usually precipitated by adjusting the pH of the reaction mixture. The solid 2-mercaptobenzimidazole is then collected by filtration and purified by recrystallization.

Table 1: Key Benzimidazole Intermediates and Their Corresponding PPIs

Proton Pump InhibitorBenzimidazole Intermediate NameSubstituents on Benzene Ring
Omeprazole/Esomeprazole5-Methoxy-2-mercaptobenzimidazole5-Methoxy
Lansoprazole5-(Trifluoromethyl)-2-mercaptobenzimidazole5-Trifluoromethyl
Pantoprazole5-(Difluoromethoxy)-2-mercaptobenzimidazole5-Difluoromethoxy
Rabeprazole5-(3-Methoxypropoxy)-2-mercaptobenzimidazole5-(3-Methoxypropoxy)

The Crucial Coupling: Uniting the Pyridine and Benzimidazole Moieties

The heart of PPI synthesis is the nucleophilic substitution reaction that joins the pyridine and benzimidazole intermediates. This reaction forms the thioether linkage that will later be oxidized to the therapeutic sulfoxide.

The Coupling Reaction

In this step, the sulfur atom of the 2-mercaptobenzimidazole acts as a nucleophile, attacking the electrophilic carbon of the 2-(chloromethyl)pyridine.

Experimental Protocol: Coupling of Pyridine and Benzimidazole Intermediates

  • Deprotonation: The 2-mercaptobenzimidazole is first treated with a base (e.g., sodium hydroxide, potassium hydroxide) in a suitable solvent (e.g., ethanol, isopropanol, or water) to form the more nucleophilic thiolate anion.

  • Nucleophilic Substitution: The 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride is then added to the reaction mixture. The thiolate attacks the chloromethyl group, displacing the chloride ion and forming the thioether linkage.

  • Isolation: The resulting thioether, which is the immediate precursor to the final PPI, is then isolated. This can be done by precipitation, extraction, and subsequent crystallization.

Causality Behind Experimental Choices:

  • Base and Solvent: The choice of base and solvent is critical for ensuring efficient deprotonation of the thiol without causing unwanted side reactions. The solvent must also be able to dissolve both reactants to a sufficient extent. Aqueous or alcoholic solutions of alkali hydroxides are commonly used for their cost-effectiveness and efficiency.

  • Temperature Control: The reaction temperature is carefully controlled to ensure a reasonable reaction rate while minimizing the formation of impurities.

Diagram: Convergent Synthesis of a PPI Precursor

PPI_Synthesis_Coupling cluster_reactants Key Intermediates cluster_product Coupled Product Pyridine 2-(Chloromethyl)pyridine Intermediate Thioether Thioether Precursor Pyridine->Thioether Electrophile Benzimidazole 2-Mercaptobenzimidazole Intermediate Benzimidazole->Thioether Nucleophile (as thiolate)

Caption: Convergent coupling of pyridine and benzimidazole intermediates.

The Final Transformation: Oxidation to the Active Sulfoxide

The final step in the synthesis of all PPIs is the oxidation of the thioether linkage to a sulfoxide. This chiral sulfoxide is the pharmacologically active moiety.

The Oxidation Step

This oxidation must be carefully controlled to prevent over-oxidation to the corresponding sulfone, which is inactive.

Experimental Protocol: Oxidation of the Thioether to the Sulfoxide

  • Dissolution: The thioether precursor is dissolved in a suitable organic solvent, such as dichloromethane, chloroform, or toluene.

  • Oxidation: A controlled amount of an oxidizing agent is added. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in the presence of a catalyst (e.g., a vanadium complex), or magnesium monoperoxyphthalate (MMPP).

  • Quenching and Work-up: After the reaction is complete, any excess oxidizing agent is quenched. The crude PPI is then isolated by extraction and purified by crystallization.

Causality Behind Experimental Choices:

  • Choice of Oxidizing Agent: The choice of oxidizing agent is critical. m-CPBA is a classic and effective reagent, but for industrial-scale synthesis, other reagents may be preferred for reasons of cost, safety, and waste management. Catalytic systems using hydrogen peroxide are often more environmentally benign.

  • Stoichiometry and Temperature: The stoichiometry of the oxidizing agent must be carefully controlled to favor the formation of the sulfoxide over the sulfone. The reaction is also typically run at low temperatures to improve selectivity.

Diagram: Final Oxidation Step in PPI Synthesis

PPI_Oxidation Thioether Thioether Precursor (R-S-R') OxidizingAgent [O] (e.g., m-CPBA) Thioether->OxidizingAgent Sulfoxide Active PPI (R-S(O)-R') OxidizingAgent->Sulfoxide Controlled Oxidation Sulfone Inactive Sulfone (R-S(O)₂-R') Sulfoxide->Sulfone Over-oxidation (undesired)

Caption: Controlled oxidation to the active sulfoxide.

The Special Case of Esomeprazole

Esomeprazole is the (S)-enantiomer of omeprazole. Its synthesis requires an asymmetric oxidation of the thioether precursor. This is a significant challenge in process chemistry and is often achieved using a chiral catalyst, such as a titanium complex with a chiral ligand like diethyl tartrate. This enantioselective synthesis is a prime example of the application of modern asymmetric catalysis in pharmaceutical manufacturing.

Conclusion

The synthesis of proton pump inhibitors is a masterful example of convergent chemical strategy. The independent preparation of two key intermediates—a substituted 2-mercaptobenzimidazole and 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine—allows for a modular and efficient approach to this important class of drugs. Understanding the synthesis of these core intermediates, the rationale behind the chosen reaction conditions, and the critical final coupling and oxidation steps provides a deep appreciation for the chemical innovation that underpins modern pharmaceutical development. The continuous refinement of these synthetic routes remains an active area of research, driven by the goals of improving efficiency, reducing costs, and minimizing environmental impact.

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(chloromethyl)pyridine Hydrochloride from 4-Picoline

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chloro-2-(chloromethyl)pyridine hydrochloride is a pivotal intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. Its strategic importance lies in the reactive chloromethyl group at the 2-position and the chloro-substituent at the 4-position of the pyridine ring, which allow for diverse subsequent chemical modifications. This guide provides a comprehensive overview of a robust and scalable synthetic route starting from the readily available and cost-effective starting material, 4-picoline. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and address critical safety and purification considerations. The presented methodology is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a ubiquitous structural motif in a vast array of biologically active molecules. The specific substitution pattern of this compound makes it a particularly valuable building block. The chloromethyl group serves as a versatile handle for introducing various functionalities through nucleophilic substitution reactions. Concurrently, the chlorine atom at the 4-position can be displaced by a range of nucleophiles, often under different reaction conditions, allowing for sequential and selective derivatization of the pyridine core. This dual reactivity is instrumental in the construction of complex molecular architectures required for modern drug discovery and crop protection.

The Synthetic Pathway: A Multi-Step Transformation

The synthesis of this compound from 4-picoline is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The overall transformation can be logically divided into the following key stages:

  • N-Oxidation of 4-Picoline: The initial step involves the oxidation of the pyridine nitrogen to form 4-picoline N-oxide.

  • Nitration of 4-Picoline N-Oxide: Introduction of a nitro group at the 4-position of the N-oxide.

  • Chlorination and Rearrangement: Conversion of the 4-nitro group to a 4-chloro substituent and concurrent chlorination of the methyl group at the 2-position.

  • Formation of the Hydrochloride Salt: Conversion of the final product into its more stable hydrochloride salt.

dot

Synthesis_Pathway 4-Picoline 4-Picoline 4-Picoline_N-Oxide 4-Picoline_N-Oxide 4-Picoline->4-Picoline_N-Oxide N-Oxidation (e.g., H2O2, Acetic Acid) 2-Methyl-4-nitropyridine_N-Oxide 2-Methyl-4-nitropyridine_N-Oxide 4-Picoline_N-Oxide->2-Methyl-4-nitropyridine_N-Oxide Nitration (e.g., H2SO4, HNO3) 4-Chloro-2-(chloromethyl)pyridine 4-Chloro-2-(chloromethyl)pyridine 2-Methyl-4-nitropyridine_N-Oxide->4-Chloro-2-(chloromethyl)pyridine Chlorination/ Rearrangement (e.g., POCl3 or SOCl2) 4-Chloro-2-(chloromethyl)pyridine_HCl 4-Chloro-2-(chloromethyl)pyridine_HCl 4-Chloro-2-(chloromethyl)pyridine->4-Chloro-2-(chloromethyl)pyridine_HCl HCl Salt Formation N_Oxidation cluster_reactants Reactants cluster_process Process cluster_products Products 4-Picoline 4-Picoline Reaction_Vessel Reaction Vessel (70-80°C, 10-14h) 4-Picoline->Reaction_Vessel H2O2 H2O2 H2O2->Reaction_Vessel Acetic_Acid Acetic_Acid Acetic_Acid->Reaction_Vessel 4-Picoline_N-Oxide 4-Picoline_N-Oxide Reaction_Vessel->4-Picoline_N-Oxide Water Water Reaction_Vessel->Water

An In-depth Technical Guide on the Safety and Handling of 4-Chloro-2-(chloromethyl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

<_ 2_0_1_4_5_2_5_8_2_0_3_0_6_0_5_0_2_5_6>

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

4-Chloro-2-(chloromethyl)pyridine hydrochloride is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its utility in creating complex molecular architectures makes it a valuable reagent in drug discovery and development. However, its reactive nature necessitates a thorough understanding of its safety profile and proper handling procedures to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the hazards associated with this compound and detailed protocols for its safe handling, storage, and disposal.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling.

PropertyValueSource
Chemical Formula C₆H₆Cl₃NPubChem[1]
Molecular Weight 198.5 g/mol PubChem[1]
Appearance White to orange to green powder/crystalTCI Chemicals
Melting Point 166-173 °C (lit.)Sigma-Aldrich[2]
Solubility Soluble in water.CAMEO Chemicals[3]
CAS Number 119396-04-2PubChem[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its GHS classification to implement appropriate safety measures.

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4][5]

  • Skin Corrosion/Irritation (Category 1B/1C), H314: Causes severe skin burns and eye damage.[4][5][6][7]

  • Serious Eye Damage (Category 1), H318: Causes serious eye damage.[5][7]

  • Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.[4]

  • Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[4]

  • Corrosive to metals (Category 1), H290: May be corrosive to metals.

Signal Word: Danger[5][6][7][8]

Hazard Pictograms:

(GHS05: Corrosion, GHS07: Exclamation Mark)

Safe Handling and Storage

Adherence to strict protocols for handling and storage is paramount to minimizing exposure risk.

Engineering Controls
  • Fume Hood: All manipulations of this compound should be performed in a certified chemical fume hood to prevent inhalation of dust and vapors.[9]

  • Ventilation: Ensure adequate ventilation in the laboratory, especially in storage areas.[8][10][11]

  • Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[8][11][12]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound.[9]

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield. Must conform to EN 166 (EU) or NIOSH (US) standards.Protects against splashes and dust, preventing severe eye damage.[6][13][14]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended. A chemical-resistant lab coat or coveralls.Prevents skin contact, which can cause severe burns.[9][13][15]
Respiratory Protection An N95 dust mask or a respirator with a P3 (EN 143) cartridge is recommended, especially when handling the powder.Prevents inhalation of the harmful dust.[6][9]
Handling Procedures
  • Avoid all personal contact, including inhalation.[15]

  • Wash hands thoroughly after handling.[7][8][10]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

  • Minimize dust generation and accumulation.[7][10]

  • Use a dry clean-up procedure for minor spills and avoid generating dust.[15]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7][10]

  • Keep away from incompatible substances such as strong oxidizing agents, moisture, and alkalis.[10][15][16]

  • Store in a corrosive-resistant container.

  • Store locked up.[4][7][8]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7][8]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4][8][16]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][8][10]

Spill Response
  • Minor Spills: Evacuate the area. Wear appropriate PPE. Dampen the solid spill material with water and transfer it to a suitable, labeled container for disposal.[3][16]

  • Major Spills: Isolate the spill or leak area in all directions for at least 50 meters for solids.[3][16] Alert emergency responders and provide them with the location and nature of the hazard.[15]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or Halon extinguisher.[3]

  • Hazardous Combustion Products: Thermal decomposition can release toxic fumes of hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide.[10][12][16]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[11][12]

Disposal Considerations

Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[7] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[8]

Synthesis and Applications

This compound is a versatile intermediate in organic synthesis. It is commonly used in the preparation of pharmaceuticals and agrochemicals. One synthetic route involves the chlorination of 2-methyl-4-chloropyridine. Its applications often leverage the reactivity of the chloromethyl group for nucleophilic substitution reactions.

Diagrams

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE: - Goggles/Face Shield - Lab Coat - Double Gloves - Respirator prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh Proceed to Handling handle_reaction Perform Reaction in Hood handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Emergency Response Logic

G cluster_skin_eye Skin/Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Incident skin_eye_flush Immediately Flush with Water for 15 min start->skin_eye_flush inhalation_fresh_air Move to Fresh Air start->inhalation_fresh_air ingestion_rinse Rinse Mouth start->ingestion_rinse skin_eye_remove Remove Contaminated Clothing skin_eye_flush->skin_eye_remove skin_eye_medical Seek Immediate Medical Attention skin_eye_remove->skin_eye_medical inhalation_breathe Keep Comfortable for Breathing inhalation_fresh_air->inhalation_breathe inhalation_medical Seek Immediate Medical Attention inhalation_breathe->inhalation_medical ingestion_no_vomit Do NOT Induce Vomiting ingestion_rinse->ingestion_no_vomit ingestion_medical Seek Immediate Medical Attention ingestion_no_vomit->ingestion_medical

Caption: Decision tree for first-aid response to exposure incidents.

Conclusion

This compound is an indispensable reagent in modern chemical synthesis. However, its significant hazards demand a culture of safety and strict adherence to established protocols. By understanding its properties, recognizing its hazards, and implementing the handling and emergency procedures outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment.

References

Methodological & Application

The Versatile Cornerstone: A Guide to Synthesizing Heterocyclic Compounds Using 4-Chloro-2-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Bifunctional Pyridine Building Block

In the landscape of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of pharmacologically active molecules. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a vast array of therapeutics. Within the arsenal of pyridine-based synthons, 4-Chloro-2-(chloromethyl)pyridine hydrochloride stands out as a particularly versatile and powerful building block. This bifunctional reagent, possessing two distinct reactive sites—a benzylic chloride and a chlorinated pyridine ring—offers a gateway to a diverse range of heterocyclic structures. The chloromethyl group is highly susceptible to nucleophilic substitution, providing a straightforward handle for introducing a variety of side chains. Concurrently, the chloro-substituent on the pyridine ring opens avenues for more complex, fused heterocyclic systems through cyclization reactions.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic utility of this compound. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering field-proven insights and self-validating protocols. Our aim is to empower researchers to confidently and efficiently leverage this reagent in the synthesis of novel heterocyclic compounds with therapeutic potential.

Core Reactivity: A Tale of Two Electrophilic Sites

The synthetic utility of this compound is rooted in the differential reactivity of its two electrophilic centers. The chloromethyl group, being a benzylic-type halide, is primed for facile SN2 reactions with a wide range of nucleophiles.[1] This reactivity is the key to introducing diverse functionalities at the 2-position of the pyridine ring. In contrast, the chlorine atom at the 4-position of the pyridine ring is less reactive towards nucleophilic aromatic substitution (SNAr) but can be coaxed to participate in cyclization and cross-coupling reactions under specific conditions.

Caption: Dual reactivity of 4-Chloro-2-(chloromethyl)pyridine.

Application & Protocols: Building Diverse Heterocyclic Scaffolds

This section provides detailed protocols for the synthesis of various heterocyclic compounds, categorized by the type of nucleophile and the resulting structural motif.

I. Synthesis of 2-(Substituted-methyl)-4-chloropyridines via SN2 Displacement

The most direct application of this compound is the nucleophilic substitution at the chloromethyl group. This allows for the straightforward introduction of amine, ether, and thioether linkages.

The reaction with primary and secondary amines proceeds readily to furnish the corresponding 2-(aminomethyl)-4-chloropyridine derivatives. These compounds are valuable intermediates for further elaboration or as final products in their own right.

Protocol 1: General Procedure for the Synthesis of 2-((Alkyl/Aryl)aminomethyl)-4-chloropyridines

  • Materials:

    • This compound

    • Primary or secondary amine (1.2 equivalents)

    • Potassium carbonate (K2CO3) or Triethylamine (TEA) (2.5 equivalents)

    • Acetonitrile (CH3CN) or N,N-Dimethylformamide (DMF)

    • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

    • Standard work-up and purification glassware

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetonitrile (0.2 M), add the desired primary or secondary amine (1.2 eq).

    • Add potassium carbonate (2.5 eq) to the mixture. The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.

    • Stir the reaction mixture at room temperature for 12-24 hours or heat to 50-60 °C for 4-6 hours to expedite the reaction.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-((alkyl/aryl)aminomethyl)-4-chloropyridine.

Amine NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
AnilineK2CO3CH3CN60685-95
BenzylamineTEADMFRT1290-98
MorpholineK2CO3CH3CN50488-96
PiperidineTEACH3CNRT12>90

Table 1: Representative conditions for the synthesis of 2-(aminomethyl)-4-chloropyridine derivatives.

The reaction with alcohols and phenols, typically as their corresponding alkoxides or phenoxides, provides access to ether derivatives.

Protocol 2: Synthesis of 4-Chloro-2-(phenoxymethyl)pyridine

  • Materials:

    • This compound

    • Phenol (1.1 equivalents)

    • Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3) (1.5 equivalents)

    • N,N-Dimethylformamide (DMF)

    • Standard laboratory glassware

  • Procedure:

    • To a solution of phenol (1.1 eq) in DMF (0.3 M), add powdered sodium hydroxide (1.5 eq) and stir at room temperature for 30 minutes to generate the sodium phenoxide in situ.

    • Add this compound (1.0 eq) to the reaction mixture.

    • Heat the mixture to 70-80 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 4-chloro-2-(phenoxymethyl)pyridine.

Thioether linkages can be readily installed by reacting with thiols in the presence of a base.

Protocol 3: Synthesis of 4-Chloro-2-((phenylthio)methyl)pyridine

  • Materials:

    • This compound

    • Thiophenol (1.1 equivalents)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents) or Potassium carbonate (K2CO3) (2.0 equivalents)

    • Anhydrous Tetrahydrofuran (THF) or DMF

    • Standard laboratory glassware

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add thiophenol (1.1 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add a solution of this compound (1.0 eq) in anhydrous THF.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain 4-chloro-2-((phenylthio)methyl)pyridine.

Caption: General workflow for SN2 reactions.

II. Synthesis of Fused Heterocyclic Systems

The presence of the chloro group at the 4-position, in conjunction with the reactive chloromethyl group, allows for the construction of fused bicyclic and tricyclic heterocyclic systems. This is typically achieved through a tandem SN2 and intramolecular cyclization sequence with appropriate binucleophiles.

The reaction of this compound with a sulfur and nitrogen binucleophile, such as thiourea, can lead to the formation of pyridothiazine derivatives. These scaffolds are of interest in medicinal chemistry.

Protocol 4: Synthesis of 2-Amino-6-chloropyrido[2,1-b][1][2]thiazin-4-one

  • Materials:

    • This compound

    • Thiourea (1.1 equivalents)

    • Sodium ethoxide (NaOEt) (2.2 equivalents)

    • Absolute ethanol

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve sodium metal (2.2 eq) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

    • Add thiourea (1.1 eq) to the sodium ethoxide solution and stir for 30 minutes at room temperature.

    • Add this compound (1.0 eq) portion-wise to the reaction mixture.

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

    • The precipitated solid is collected by filtration, washed with cold ethanol and water, and dried under vacuum to yield the crude product.

    • Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/DMF mixture) to obtain the purified 2-amino-6-chloropyrido[2,1-b][1][2]thiazin-4-one.

Pyridothiazine_Synthesis compound_A 4-Chloro-2-(chloromethyl)pyridine step1 SN2 Reaction (NaOEt, Ethanol) compound_A->step1 compound_B Thiourea compound_B->step1 intermediate S-alkylisothiourea intermediate step2 Intramolecular Cyclization intermediate->step2 product 2-Amino-6-chloropyrido[2,1-b][1,3]thiazin-4-one step1->intermediate step2->product

Caption: Reaction pathway for pyridothiazine synthesis.

While the direct synthesis of imidazo[1,2-a]pyridines from this compound is less common, a related precursor, 2-amino-4-chloropyridine, can be reacted with α-haloketones in a classic Tschitschibabin reaction. The synthesis of 2-amino-4-chloropyridine can be achieved from 4-chloropyridine derivatives.

Note: A direct, one-pot synthesis of imidazo[1,2-a]pyridines from this compound is not a standard, well-documented procedure. The more established route involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound.

Conclusion and Future Outlook

This compound is a readily available and highly versatile building block for the synthesis of a wide range of heterocyclic compounds. Its dual reactivity allows for both simple nucleophilic substitutions to introduce diverse side chains and more complex cyclization reactions to construct fused ring systems. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this valuable reagent. The continued exploration of novel reaction conditions and the use of this synthon in the synthesis of complex, biologically active molecules will undoubtedly lead to new discoveries in medicinal chemistry and drug development.

References

Application Note: Strategic Use of 4-Chloro-2-(chloromethyl)pyridine hydrochloride in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the efficiency of constructing complex molecular architectures is paramount. 4-Chloro-2-(chloromethyl)pyridine hydrochloride (CAS: 119396-04-2) has emerged as a highly valuable and versatile bifunctional building block.[1] Its structure, featuring a pyridine ring with two distinct electrophilic sites—a highly reactive chloromethyl group at the 2-position and a less reactive chloro group at the 4-position—allows for selective and sequential functionalization.

The primary utility of this reagent lies in the high reactivity of the 2-(chloromethyl) group as a potent alkylating agent in nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic-like carbon, making it an excellent substrate for introducing the 4-chloropyridin-2-yl)methyl moiety into a wide range of molecules. This motif is a key structural component in various biologically active compounds, including proton pump inhibitors and kinase inhibitors.[1][2]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will explore its core reactivity, provide detailed, field-proven protocols for key transformations, and present a case study in the context of synthesizing complex pharmaceutical scaffolds. Emphasis is placed on the causality behind experimental choices to ensure reproducible and scalable results.

Physicochemical Properties, Safe Handling, and Storage

The hydrochloride salt form of 4-chloro-2-(chloromethyl)pyridine enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.[3] However, it is a hazardous chemical that demands rigorous safety protocols.[4][5]

PropertyValueReference(s)
CAS Number 119396-04-2[1]
Molecular Formula C₆H₆Cl₃N[1]
Molecular Weight 198.48 g/mol [1]
Appearance White to off-white solid-
Storage Conditions 2–8°C, under inert gas (e.g., Argon or Nitrogen)[1]
Incompatibilities Strong oxidizing agents, moisture[5][6]

Safety and Handling Precautions:

This compound is classified as a corrosive solid that is harmful if swallowed and can cause severe skin burns and eye damage.[4][7] All handling must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[5][8]

  • Exposure Controls : Ensure eyewash stations and safety showers are readily accessible.[5] Use a closed system or local exhaust ventilation to minimize dust dispersion.[4]

  • First Aid : In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water.[4] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention.[4] If inhaled, move the person to fresh air. If swallowed, rinse the mouth but do not induce vomiting; call a poison center or physician immediately.[7]

  • Storage : The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere to prevent degradation.[5][7]

Core Reactivity: A Tale of Two Electrophiles

The synthetic utility of this compound is dictated by the differential reactivity of its two chloro-substituted carbons.

Primary Reactivity: Sₙ2 Displacement at the 2-(Chloromethyl) Group The most facile reaction is the nucleophilic substitution at the exocyclic chloromethyl group. This position is highly activated towards Sₙ2 displacement for two principal reasons:

  • Benzylic-like Character : The carbon is adjacent to the aromatic pyridine ring, which stabilizes the transition state of the Sₙ2 reaction.

  • Inductive and Mesomeric Effects : The electron-withdrawing nitrogen atom in the pyridine ring enhances the electrophilicity of the methylene carbon, making it a prime target for nucleophiles.

This reactivity allows for the straightforward attachment of a vast array of nucleophiles, including amines, alcohols, thiols, and carbanions.

Caption: Sₙ2 displacement at the C2-chloromethyl position.

Secondary Reactivity: Functionalization at the C4-Position The chlorine atom directly attached to the pyridine ring at the 4-position is significantly less reactive towards standard nucleophilic aromatic substitution. However, it can be displaced under more forcing conditions or, more strategically, serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] This dual reactivity is the key to its utility in multi-step synthesis, enabling the initial alkylation at the C2-methyl position followed by a later-stage modification at the C4-position.

Application I: Synthesis of N-Substituted Pyridylmethyl Amines

The most common application of this reagent is the N-alkylation of primary and secondary amines, a foundational step in the synthesis of many pharmaceutical agents.

G start Start: Reagents & Setup dissolve Dissolve amine (1.0 eq) and base (e.g., Ku2082COu2083, 2.2 eq) in solvent (e.g., DMF). start->dissolve add_reagent Add 4-Chloro-2-(chloromethyl)pyridine hydrochloride (1.0 eq) portion-wise. dissolve->add_reagent reaction Stir at room temperature or heat (e.g., 60 u00B0C) for 2-16 hours. Monitor by TLC/LC-MS. add_reagent->reaction workup Work-up: Quench with water, extract with organic solvent (e.g., EtOAc). reaction->workup Upon completion purify Purification: Wash organic layer, dry, concentrate, and purify by column chromatography. workup->purify product Final Product: Isolated N-alkylated amine purify->product

Caption: General workflow for N-alkylation reactions.

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine

This protocol describes a robust and scalable method for the N-alkylation of a generic secondary amine, such as morpholine.

Materials:

  • This compound

  • Morpholine (or other amine nucleophile)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add anhydrous potassium carbonate (2.2 equivalents).

  • Reagent Addition : Add anhydrous DMF to the flask, followed by the amine (e.g., morpholine, 1.1 equivalents). Stir the resulting suspension for 10 minutes at room temperature.

  • Substrate Addition : Add this compound (1.0 equivalent) to the suspension in portions over 5 minutes. Causality Note: The hydrochloride salt will react with the base, liberating the free base of the pyridine in situ. Using at least 2 equivalents of a mild inorganic base like K₂CO₃ is crucial to both neutralize the hydrochloride salt and scavenge the HCl generated during the Sₙ2 reaction.

  • Reaction : Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive amines, the mixture may be gently heated (e.g., to 60 °C).

  • Work-up : Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

  • Purification : Combine the organic extracts and wash them twice with brine to remove residual DMF. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Isolation : Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure N-alkylated product.

Application II: Case Study in the Synthesis of Complex Heterocycles

The synthesis of the non-nucleoside reverse transcriptase inhibitor Nevirapine provides an excellent case study for the strategic application of substituted chloropyridine building blocks in a multi-step synthesis.[9] While the commercial synthesis of Nevirapine itself uses 2-chloro-3-amino-4-picoline (CAPIC), we can illustrate a convergent synthesis of a related core structure that showcases the type of complex transformations where our title compound would be invaluable.[10][11]

The key steps involve an amide bond formation followed by an intramolecular cyclization to construct the final tricyclic diazepinone ring system.

G cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Intramolecular Cyclization A Starting Material A: 4-Chloro-2-aminomethylpyridine derivative C React A + B Base (e.g., Etu2083N), Solvent (e.g., DCM) 0 u00B0C to RT A->C B Starting Material B: Substituted 2-chloronicotinoyl chloride B->C D Intermediate: N-((4-chloropyridin-2-yl)methyl)-2-chloronicotinamide C->D E React Intermediate D with Nucleophile (e.g., Cyclopropylamine) Base (e.g., CaO), Solvent (e.g., Diglyme) Heat (e.g., 140 u00B0C) D->E F Final Product: Nevirapine-like Tricyclic Core E->F

Caption: Synthetic pathway for a Nevirapine-like scaffold.

Protocol 2: Synthesis of a Nevirapine Analogue Core

This protocol outlines the synthesis of an N-(2-chloro-4-methyl-3-pyridinyl)-2-(cyclopropylamino)-3-pyridine carboxamide, a direct precursor to Nevirapine, demonstrating the advanced synthetic steps involved.[12]

Step A: Amide Coupling

  • Dissolve 2-chloro-4-methyl-3-pyridinamine (1.0 eq) in an anhydrous solvent like toluene.

  • Add a base such as pyridine (1.5 eq) and cool the mixture to 0 °C.

  • Slowly add a solution of 2-chloronicotinoyl chloride (1.05 eq) in toluene.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC/LC-MS).

  • Filter the resulting suspension and wash the solid with cold toluene to yield 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide.

Step B: Nucleophilic Substitution and Cyclization

  • To a high-pressure reaction vessel, add the product from Step A (1.0 eq), calcium oxide (CaO, 1.5 eq), and diglyme. Causality Note: CaO acts as a neutralizing agent for the HCl generated, allowing for a reduction in the amount of the expensive cyclopropylamine needed and minimizing side reactions.[12]

  • Add cyclopropylamine (2.5 eq) and seal the vessel.

  • Heat the mixture to 135-145 °C for 6-8 hours. The internal pressure will increase.

  • Cool the reaction to room temperature. The intermediate product, N-(2-chloro-4-methyl-3-pyridinyl)-2-(cyclopropylamino)-3-pyridine carboxamide, can be isolated.

  • For the final cyclization to Nevirapine, this intermediate is treated with a strong base like sodium hydride (NaH) in a solvent like diglyme to effect the ring closure.[10][13]

StepReactantsKey ConditionsTypical YieldReference(s)
Amide Coupling 2-chloro-4-methyl-3-pyridinamine, 2-chloronicotinoyl chloridePyridine, Toluene, 0 °C to RT>90%[12][13]
Substitution Amide intermediate, CyclopropylamineCaO, Diglyme, 140 °C~85-95%[12]
Cyclization Substituted intermediate, Sodium HydrideDiglyme, Heat>90%[10][11]

Conclusion

This compound is a powerful and versatile reagent for multi-step organic synthesis. Its defining feature—a highly reactive electrophilic center for Sₙ2 reactions coupled with a second, less reactive handle for subsequent cross-coupling reactions—provides chemists with a platform for strategic and efficient molecular construction. By understanding the principles behind its reactivity and adhering to strict safety protocols, researchers can effectively leverage this building block to accelerate the discovery and development of novel pharmaceuticals and functional materials.

References

Application Notes & Protocols: 4-Chloro-2-(chloromethyl)pyridine Hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-Chloro-2-(chloromethyl)pyridine hydrochloride (CAS No: 119396-04-2), a pivotal bifunctional reagent in the synthesis of pharmaceutical intermediates. We will dissect its unique reactivity profile, stemming from two distinct electrophilic sites, and present a detailed, field-proven protocol for its application in N-alkylation reactions—a cornerstone transformation in medicinal chemistry. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies required to effectively utilize this versatile building block, ensuring scientific integrity and reproducible outcomes.

Reagent Profile: Physicochemical Properties & Safe Handling

This compound is a halogenated pyridine derivative valued for its dual reactive centers.[1] The hydrochloride salt form enhances stability and handling compared to the free base.[1]

Table 1: Physicochemical and Safety Data

PropertyValueReference(s)
CAS Number 119396-04-2[1]
Molecular Formula C₆H₆Cl₃N[1]
Molecular Weight 198.48 g/mol [1]
Appearance White to yellow/orange crystalline powder[2]
Melting Point 198–202°C[1]
Storage 2–8°C, under inert gas, protected from moisture[1]
Hazard Summary Harmful if swallowed, causes severe skin burns and eye damage[3][4]
Safety and Handling Protocol

Due to its corrosive and reactive nature, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat. All handling must be performed inside a certified chemical fume hood.

  • Dispensing: As the compound is a hygroscopic solid, handle it under an inert atmosphere (e.g., Nitrogen or Argon) where possible to prevent degradation.[2] Prevent dust generation.

  • Incompatibilities: Avoid contact with strong oxidizing agents, moisture, and water.[2]

  • Waste Disposal: Dispose of waste in a dedicated, labeled container for halogenated organic compounds, following all local and institutional regulations.

Principles of Reactivity: A Bifunctional Electrophile

The synthetic utility of this compound arises from the differential reactivity of its two chlorine-bearing sites.

  • C2-Chloromethyl Group: This site is the primary center for reactivity. As a benzylic-type halide, the C-Cl bond is activated towards Sₙ2 (bimolecular nucleophilic substitution) reactions. The carbon atom is highly electrophilic, readily undergoing displacement by a wide range of nucleophiles such as amines, thiols, and alcohols.[1] This reaction is the most common and predictable pathway for this reagent.

  • C4-Chloro Group: The chlorine atom directly attached to the pyridine ring is significantly less reactive towards nucleophilic substitution. Aromatic nucleophilic substitution (SₙAr) at this position requires harsh conditions or activation by strongly electron-withdrawing groups.[5] However, it can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if more complex derivatization is desired.

This reactivity differential allows for the selective functionalization of the chloromethyl group while leaving the C4-chloro position intact for potential subsequent transformations.

G cluster_main 4-Chloro-2-(chloromethyl)pyridine HCl cluster_nucleophiles Nucleophiles A 4-Chloro-2-(chloromethyl)pyridine C2 C2-Chloromethyl (Highly Reactive Site) A->C2 Sₙ2 Alkylation (Primary Pathway) C4 C4-Chloro (Less Reactive Site) A->C4 SₙAr / Cross-Coupling (Secondary Pathway) Nu1 Amines (R-NH₂) Nu1->C2 Nu2 Thiols (R-SH) Nu2->C2 Nu3 Alcohols (R-OH) Nu3->C2

Diagram 1: Reactivity sites of 4-Chloro-2-(chloromethyl)pyridine.

Application Profile in Pharmaceutical Synthesis

This reagent is a valuable building block for introducing the (4-chloro-pyridin-2-yl)methyl moiety into target molecules. This structural motif is present in various biologically active compounds. It is cited as a key intermediate in the synthesis of pharmaceuticals, including proton pump inhibitors like Revaprazan.[1]

It is important for the practicing chemist to note that while it is classified as a relevant intermediate, the most widely documented and patented synthetic routes for Revaprazan proceed through the coupling of 4-chloro-2-(4-fluoroanilino)-5,6-dimethylpyrimidine with 1-methyl-1,2,3,4-tetrahydroisoquinoline.[6][7][8][] The application of this compound is therefore more general, serving as a versatile electrophile in the construction of a wide range of novel pharmaceutical intermediates via the robust alkylation chemistry detailed below.

Protocol: General N-Alkylation of Primary and Secondary Amines

This protocol describes a standard procedure for the Sₙ2 reaction between this compound and a generic amine nucleophile.

Rationale for Experimental Design
  • Base: A mild inorganic base like potassium carbonate (K₂CO₃) is used. Its primary role is to neutralize the hydrochloride salt of the starting material, liberating the free base. It also acts as an acid scavenger, neutralizing the HCl generated during the nucleophilic substitution. For less nucleophilic amines (e.g., anilines), a stronger organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) may be required.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is chosen. These solvents effectively dissolve the reagents and facilitate the Sₙ2 mechanism without interfering with the reaction. Anhydrous conditions are critical to prevent hydrolysis of the reactive chloromethyl group.

  • Temperature: The reaction is typically conducted at room temperature to moderate heat (e.g., 50-60 °C). Heating can accelerate the reaction rate, especially for less reactive amines, but excessive temperatures risk side product formation.

Materials & Equipment
  • This compound (1.0 eq)

  • Amine of interest (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂/Ar), heating mantle

  • Standard work-up and purification supplies (separatory funnel, ethyl acetate, brine, sodium sulfate, rotary evaporator, silica gel for chromatography)

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the limiting reagent.

  • Nucleophile Addition: Add the amine (1.1 eq) to the stirring suspension. If the amine is a solid, it can be added along with the other solids in Step 1. If it is a liquid, it should be added via syringe.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. If the reaction is sluggish, gently heat the mixture to 50 °C.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Extraction: Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2x) to remove residual DMF, followed by a wash with brine to initiate drying.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Experimental Workflow and Data Interpretation

The successful execution of the synthesis relies on a logical and systematic workflow.

G start Start setup Reaction Setup (Inert Atmosphere, Add Reagents) start->setup reaction Stir at RT or 50°C (Monitor by TLC/LC-MS) setup->reaction workup Aqueous Work-up (Quench, Extract with EtOAc) reaction->workup purify Purification (Flash Column Chromatography) workup->purify analyze Product Analysis (NMR, MS, Purity by HPLC) purify->analyze end End analyze->end

Diagram 2: General experimental workflow for N-alkylation.

Expected Outcomes & Data Analysis

Table 2: Summary of General N-Alkylation Protocol

ParameterTypical Range / MethodRationale
Reaction Time 2 - 24 hoursDependent on the nucleophilicity of the amine.
Yield 65 - 95%Varies with substrate and purification efficiency.
Purification Silica Gel ChromatographyEffective for removing inorganic salts and unreacted starting materials.
Confirmation ¹H NMR, ¹³C NMR, LC-MSStructural verification and purity assessment.

Upon successful reaction, ¹H NMR analysis should confirm the disappearance of the amine N-H proton and the appearance of a new singlet for the methylene (-CH₂-) bridge, typically in the δ 4.5-5.0 ppm region, linking the pyridine and amine moieties. Mass spectrometry should show a molecular ion peak corresponding to the expected mass of the product.

Conclusion

This compound is a highly effective and versatile bifunctional building block for pharmaceutical synthesis. Its primary utility lies in its capacity as a potent alkylating agent via Sₙ2 displacement at the C2-chloromethyl position. The protocols and principles outlined in this guide provide a robust framework for its successful application, enabling the efficient construction of complex nitrogen-containing intermediates. Adherence to the detailed safety and handling procedures is paramount to ensure safe and reproducible results in the laboratory.

References

Application Notes and Protocols: Strategic Use of 4-Chloro-2-(picolyl) Protecting Group in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Chloro-2-(picolyl) Group

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious selection of protecting groups is paramount to success.[1][2] A protecting group must be more than a simple temporary mask; it must be a reliable tool that can be introduced and removed with surgical precision, without disturbing the integrity of the parent molecule.[3][4] The 4-Chloro-2-(picolyl) group (4-Cl-Pic), derived from 4-Chloro-2-(chloromethyl)pyridine hydrochloride, emerges as a versatile and robust protecting group for a range of nucleophilic functional groups, including alcohols, thiols, and amines.

Its utility is rooted in a unique combination of stability and selective lability. The ether, thioether, or amine linkage is stable across a wide array of reaction conditions, yet the embedded pyridine ring offers a "handle" for chemoselective cleavage under specific, mild conditions. This feature facilitates its integration into complex orthogonal protection strategies, where multiple protecting groups must be removed in a defined sequence.[1][5] This guide provides a comprehensive overview of the 4-Cl-Pic protecting group, detailing its application, mechanistic underpinnings, and field-tested protocols for its strategic deployment.

Reagent Profile: this compound

A thorough understanding of the starting material is critical for safe and effective implementation in any synthetic workflow.

PropertyValueSource(s)
CAS Number 119396-04-2[6]
Molecular Formula C₆H₆Cl₃N[6]
Molecular Weight 198.5 g/mol [6]
Appearance White to off-white crystalline solid/powder[7]
Synonyms 4-Chloro-2-(chloromethyl)pyridine HCl[6]

Safety & Handling:

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[8][9] It is also harmful if swallowed.[9][10]

  • Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7][8]

  • Handling: Avoid creating dust.[8] Ensure eyewash stations and safety showers are readily accessible.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][10]

Mechanism of Protection: Nucleophilic Substitution

The introduction of the 4-Cl-Pic group proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic atom of the functional group to be protected (e.g., the oxygen of an alcohol, sulfur of a thiol, or nitrogen of an amine) attacks the electrophilic methylene carbon of 4-Chloro-2-(chloromethyl)pyridine, displacing the chloride leaving group. The reaction is typically facilitated by a suitable base, which serves to deprotonate the nucleophile, thereby increasing its reactivity.

Caption: General SN2 mechanism for 4-Cl-Pic protection.

Experimental Protocols: Protection of Functional Groups

The following protocols are designed as starting points and may require optimization based on the specific substrate.

Workflow for General Protection

Caption: Standard workflow for 4-Cl-Pic protection.

Protocol 1: Protection of Alcohols

The protection of alcohols as 4-Cl-Pic ethers requires a strong, non-nucleophilic base to generate the alkoxide in situ.

  • Rationale: Sodium hydride (NaH) is an effective choice as it irreversibly deprotonates the alcohol, driving the reaction to completion. The byproduct, hydrogen gas, simply evolves from the reaction mixture.

  • Step-by-Step Methodology:

    • To a solution of the alcohol (1.0 equiv) in anhydrous DMF or THF (0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add this compound (1.2 equiv) in one portion.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.

    • Dilute with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to afford the desired 4-Cl-Pic ether.

Protocol 2: Protection of Thiols

Thiols are more acidic and more nucleophilic than their corresponding alcohols, allowing for the use of milder bases.

  • Rationale: A hindered organic base like N,N-diisopropylethylamine (DIPEA) is sufficient to deprotonate the thiol without promoting side reactions. Its corresponding hydrochloride salt is often easily removed during aqueous work-up.

  • Step-by-Step Methodology:

    • Dissolve the thiol (1.0 equiv) in anhydrous dichloromethane (DCM) or acetonitrile (0.1-0.5 M) under an inert atmosphere.

    • Add DIPEA (1.5 equiv) and stir for 10 minutes at room temperature.

    • Add this compound (1.1 equiv).

    • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

    • Upon completion, dilute the mixture with DCM and wash with water, 1 M HCl (to remove excess DIPEA), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product via silica gel column chromatography.

Protocol 3: Protection of Amines

Primary and secondary amines can be protected using conditions similar to those for thiols.

  • Rationale: Direct alkylation of amines can sometimes lead to over-alkylation. Using stoichiometric control and a non-nucleophilic base like DIPEA or K₂CO₃ in a polar aprotic solvent helps to favor the mono-alkylated product.

  • Step-by-Step Methodology:

    • Combine the amine (1.0 equiv), this compound (1.05 equiv), and potassium carbonate (2.0 equiv) in anhydrous acetonitrile or DMF (0.2 M).

    • Heat the mixture to 40-60 °C and stir for 6-18 hours, monitoring by LC-MS.

    • After cooling to room temperature, filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by silica gel column chromatography.

Functional GroupTypical BaseSolventTemp (°C)Time (h)
Alcohol NaHTHF, DMF0 to RT4-12
Thiol DIPEA, Et₃NDCM, MeCNRT2-6
Amine K₂CO₃, DIPEAMeCN, DMF40-606-18

Stability and Orthogonal Strategies

The 4-Cl-Pic group exhibits robust stability, making it an excellent choice for complex synthetic routes.

  • Acidic Conditions: Stable to conditions used to remove acid-labile groups like Boc, Trityl, and silyl ethers (e.g., TFA, HCl in dioxane).

  • Basic Conditions: Stable to conditions used to cleave ester-based groups like Acetyl and Benzoyl (e.g., K₂CO₃/MeOH) and Fmoc groups (e.g., piperidine).

  • Oxidative/Reductive Conditions: Generally stable to a range of common oxidants and reductants that do not affect benzyl-type ethers.

This stability profile allows the 4-Cl-Pic group to be used orthogonally with many common protecting groups, enabling selective deprotection at different stages of a synthesis.[1][11]

Deprotection Protocols: Chemoselective Cleavage

The true strategic advantage of the 4-Cl-Pic group lies in its unique deprotection methods, which leverage the pyridine nitrogen. While classical hydrogenolysis used for benzyl ethers can be effective, the pyridine ring offers a milder, more chemoselective cleavage pathway via metal coordination. This approach is inspired by methods developed for the related picoloyl (Pico) ester group.[12][13][14]

Mechanism of Metal-Catalyzed Deprotection

The proposed mechanism involves the coordination of a Lewis acidic metal salt, such as copper(II) acetate or iron(III) chloride, to the pyridine nitrogen. This coordination activates the picolyl group, making the benzylic C-X bond susceptible to nucleophilic cleavage by a solvent molecule like methanol.

Caption: Proposed mechanism for metal-catalyzed 4-Cl-Pic deprotection.

Protocol 4: Deprotection using Iron(III) or Copper(II)

This method is notable for its speed and mild, catalytic nature.[12][13]

  • Rationale: Using a catalytic amount (e.g., 30 mol%) of an inexpensive iron or copper salt provides a highly chemoselective method for cleavage, leaving other protecting groups like acetals, esters, and silyl ethers intact.[13][14]

  • Step-by-Step Methodology:

    • Dissolve the 4-Cl-Pic protected substrate (1.0 equiv) in a solvent mixture, typically 9:1 Methanol:DCM (0.05 M).

    • Add iron(III) chloride (FeCl₃, 0.3 equiv) or copper(II) acetate (Cu(OAc)₂, 0.3 equiv) to the solution.

    • Stir the resulting mixture under an inert atmosphere at room temperature. Reactions are often rapid, ranging from 15 minutes to 5 hours. Monitor progress closely by TLC or LC-MS.[12][13]

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by silica gel column chromatography to yield the deprotected compound.

CatalystTypical TimeYieldsNotes
FeCl₃ (30 mol%) 30 min - 5 hGenerally high (90-99%)Very cost-effective. May be slower for sterically hindered substrates.[12][13]
Cu(OAc)₂ (30 mol%) 15 min - 3 hHigh, but can be slightly lower than FeCl₃Often faster than FeCl₃. The choice between catalysts can be substrate-dependent.[12][13]

Conclusion

The 4-Chloro-2-(picolyl) protecting group represents a valuable addition to the synthetic chemist's toolkit. It provides a stable linkage for the protection of alcohols, thiols, and amines, while its unique pyridine moiety allows for rapid, mild, and highly chemoselective deprotection using catalytic amounts of inexpensive metal salts. Its robust nature and orthogonal stability profile make it an ideal candidate for complex synthetic endeavors in pharmaceutical and materials science research.

References

Application Notes & Protocols: Suzuki-Miyaura Coupling with 2-(Chloromethyl)pyrimidine Hydrochloride Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Pyrimidine Scaffold in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] Its impact is particularly profound in medicinal chemistry, where the pyrimidine ring system is a privileged scaffold found in a multitude of FDA-approved drugs. The strategic derivatization of pyrimidines allows for the fine-tuning of molecular properties essential for drug efficacy. This guide focuses on the application of Suzuki-Miyaura coupling to a specific, highly useful, yet challenging substrate class: 2-(chloromethyl)pyrimidine hydrochloride analogues. These reagents offer a direct route to introducing a methylene-linked pyrimidine motif, a valuable pharmacophore in various therapeutic areas.

This document provides a detailed exploration of the mechanistic nuances, a robust experimental protocol, optimization strategies, and troubleshooting advice for successfully employing these substrates in your research and development endeavors.

Mechanistic Insights & Key Experimental Considerations

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4][5] The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5]

The Catalytic Cycle Explained

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// Nodes Pd0 [label="Pd(0)Ln\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_RX [label="R¹-Pd(II)Ln-X\n(Intermediate B)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_R1R2 [label="R¹-Pd(II)Ln-R²\n(Intermediate E)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=" R¹-X", fontcolor="#34A853", color="#34A853"]; OxAdd -> PdII_RX [color="#34A853"]; PdII_RX -> Transmetalation [label=" R²-B(OR)₂\n+ Base", fontcolor="#34A853", color="#34A853"]; Transmetalation -> PdII_R1R2 [color="#34A853"]; PdII_R1R2 -> RedElim [color="#34A853"]; RedElim -> Pd0 [label=" R¹-R²", fontcolor="#EA4335", color="#EA4335"]; }

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Chloromethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminomethylpyridines

The aminomethylpyridine framework is a privileged scaffold in medicinal chemistry and drug development. Its derivatives are integral components of numerous pharmacologically active agents, owing to the pyridine ring's ability to act as a hydrogen bond acceptor and its capacity to engage in favorable interactions with biological targets. The synthesis of these compounds, however, can be challenging. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of the critical C-N bond, offering a significant advantage over traditional methods that often require harsh conditions and exhibit limited functional group tolerance.[1][2]

This guide provides an in-depth analysis and detailed protocols for the successful application of the Buchwald-Hartwig amination to chloromethylpyridine substrates. These substrates present a unique set of challenges due to the electronic properties of the pyridine ring and the presence of both a chloro-substituent, which is known for its lower reactivity compared to bromo or iodo counterparts, and a methyl group.[3] The relative positions of the chloro, methyl, and ring nitrogen atoms introduce steric and electronic nuances that necessitate careful optimization of the catalytic system. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this transformative reaction for the synthesis of aminomethylpyridine derivatives.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving Pd(0) and Pd(II) intermediates. A general understanding of this mechanism is crucial for rational troubleshooting and optimization.[1][4]

  • Oxidative Addition: The active Pd(0) catalyst, bearing phosphine ligands, undergoes oxidative addition into the carbon-chlorine bond of the chloromethylpyridine. This is often the rate-limiting step for aryl chlorides and is highly dependent on the ligand's electronic and steric properties.[3]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

A potential side reaction is β-hydride elimination from the palladium-amido intermediate, which can lead to hydrodehalogenation of the starting material. This is more prevalent with certain amines and can be mitigated by the choice of ligand and reaction conditions.[1]

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition (Ar-Cl) pd0->oxidative_addition pd2_complex L-Pd(II)(Ar)(Cl) oxidative_addition->pd2_complex amine_coordination Amine Coordination (R₂NH) pd2_complex->amine_coordination pd2_amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺Cl⁻ amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex L-Pd(II)(Ar)(NR₂) deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Key Reaction Parameters: A Guide to Rational Selection

The success of the Buchwald-Hartwig amination of chloromethylpyridines hinges on the judicious selection of the catalyst, ligand, base, and solvent.

ComponentRecommended ChoicesRationale and Key Considerations
Palladium Source G3/G4 Palladacycle Precatalysts (e.g., XPhos Pd G3), Pd₂(dba)₃, Pd(OAc)₂Palladacycle precatalysts are often preferred as they are air-stable and efficiently generate the active Pd(0) species in situ.[3][5] Pd(OAc)₂ can be less reliable.[6]
Ligand Biarylphosphines: XPhos, RuPhos, BrettPhos. Ferrocene-based: Josiphos-type ligands.Essential for activating the C-Cl bond. Bulky, electron-rich ligands promote oxidative addition and reductive elimination. Simpler ligands like PPh₃ are generally ineffective for chloropyridines.[3] Josiphos ligands have shown exceptional activity for heteroaryl chlorides.[7] Xantphos can also be effective.[8][9]
Base Strong: NaOt-Bu, KOt-Bu, LHMDS. Weaker (for sensitive substrates): K₃PO₄, Cs₂CO₃.A strong, non-nucleophilic base is crucial for deprotonating the amine. NaOt-Bu is the most common and often most effective.[3] Weaker inorganic bases may require higher temperatures or more active catalyst systems.[3]
Solvent Toluene, 1,4-Dioxane, THF, CPME, t-Amyl alcoholAnhydrous, aprotic solvents are standard. Toluene and dioxane are widely used.[4][10] Chlorinated solvents and acetonitrile should be avoided as they can inhibit the catalyst.[10]

Experimental Protocols

The following protocols are designed as robust starting points for the amination of various chloromethylpyridine isomers. Optimization of temperature, catalyst loading, and reaction time may be necessary for specific substrate combinations.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Oven-dry glassware and cool under inert gas p2 Charge Schlenk flask with Pd source, ligand, and base in a glovebox p1->p2 p3 Add chloromethylpyridine and amine p2->p3 r1 Add anhydrous, degassed solvent via syringe p3->r1 r2 Heat to desired temperature (80-110 °C) with vigorous stirring r1->r2 r3 Monitor reaction by TLC or LC-MS r2->r3 w1 Cool to RT and quench (e.g., with water or sat. aq. NH₄Cl) r3->w1 w2 Extract with organic solvent (e.g., EtOAc, DCM) w1->w2 w3 Wash with brine, dry over Na₂SO₄, and concentrate w2->w3 w4 Purify by flash column chromatography w3->w4

General experimental workflow for Buchwald-Hartwig amination.
Protocol 1: Amination with a Primary Arylamine using a Biarylphosphine Ligand System

This protocol is suitable for the coupling of a chloromethylpyridine derivative with a primary arylamine, utilizing a modern palladacycle precatalyst.

Materials:

  • Chloromethylpyridine derivative (1.0 mmol, 1.0 equiv.)

  • Primary arylamine (1.2 mmol, 1.2 equiv.)

  • XPhos Pd G3 (0.02 mmol, 2.0 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous Toluene (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a glovebox or under a positive pressure of inert gas, add XPhos Pd G3 (18.9 mg, 0.02 mmol) and sodium tert-butoxide (135 mg, 1.4 mmol) to the Schlenk flask.

  • Reagent Addition: Add the chloromethylpyridine derivative (1.0 mmol) and the primary arylamine (1.2 mmol) to the flask.

  • Solvent Addition: Remove the flask from the glovebox (if used) and add anhydrous, degassed toluene (5 mL) via syringe under a positive pressure of inert gas.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Amination with a Secondary Aliphatic Amine using a Ferrocene-Based Ligand System

This protocol is optimized for coupling with secondary aliphatic amines, which can be more challenging. It utilizes a Josiphos-type ligand known for its high activity with heteroaryl chlorides.[7]

Materials:

  • Chloromethylpyridine derivative (1.0 mmol, 1.0 equiv.)

  • Secondary aliphatic amine (e.g., morpholine) (1.5 mmol, 1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3.0 mol%)

  • Josiphos-type Ligand (e.g., CyPF-t-Bu) (0.036 mmol, 3.6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a glovebox or under a positive pressure of inert gas, add Pd(OAc)₂ (6.7 mg, 0.03 mmol), the Josiphos-type ligand (e.g., CyPF-t-Bu, 17.5 mg, 0.036 mmol), and finely ground potassium phosphate (425 mg, 2.0 mmol) to the Schlenk flask.

  • Reagent Addition: Add the chloromethylpyridine derivative (1.0 mmol) to the flask.

  • Solvent and Amine Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe, followed by the secondary aliphatic amine (1.5 mmol).

  • Reaction: Seal the flask and heat the mixture to 100 °C in a preheated oil bath with vigorous stirring. The use of a weaker base like K₃PO₄ is beneficial for base-sensitive substrates and often requires a highly active ligand like a Josiphos type.

  • Monitoring: Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Inappropriate ligand for C-Cl activation.3. Insufficient temperature.4. Catalyst inhibition by pyridine nitrogen.1. Use a precatalyst (e.g., XPhos Pd G3) or ensure strictly inert conditions.[3]2. Switch to a bulkier, more electron-rich ligand (e.g., RuPhos, BrettPhos, Josiphos).[3]3. Increase temperature to 100-120 °C.4. Increase ligand-to-palladium ratio (e.g., 2:1 or higher).
Hydrodehalogenation 1. β-hydride elimination from the amine.2. Presence of water or other proton sources.1. Use a ligand known to favor reductive elimination over β-hydride elimination (e.g., bulky biarylphosphines).2. Ensure all reagents and solvents are rigorously dried and degassed.
Formation of Side Products 1. Reaction at the methyl group (unlikely under these conditions but possible).2. Dimerization of the amine or aryl halide.1. Confirm the structure of the side product by mass spectrometry and NMR. If benzylic amination is occurring, consider alternative synthetic routes.2. Adjust stoichiometry and reaction concentration.
Poor Regioselectivity (for dichloromethylpyridines) Electronic and steric differences between the two chlorine positions.The chlorine at the 2- or 6-position is generally more activated towards oxidative addition than those at the 3-, 4-, or 5-positions due to the proximity of the electron-withdrawing ring nitrogen. This inherent reactivity can often be exploited for selective amination.[3]

Conclusion

The Buchwald-Hartwig amination is an exceptionally potent tool for the synthesis of aminomethylpyridine derivatives. Success with these challenging chloropyridine substrates is achievable through the careful selection of a modern, highly active catalytic system. The use of bulky, electron-rich biarylphosphine or ferrocene-based ligands is paramount for efficient activation of the C-Cl bond. By following the detailed protocols and troubleshooting guidance provided in this document, researchers can confidently and effectively incorporate this key transformation into their synthetic strategies, accelerating the discovery and development of novel chemical entities.

References

Application Notes & Protocols: Strategic N-Alkylation of Amines using 4-Chloro-2-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the reaction of 4-chloro-2-(chloromethyl)pyridine hydrochloride with primary and secondary amines. This reaction is a cornerstone for synthesizing a diverse array of 2-((alkylamino)methyl)-4-chloropyridine derivatives, which are valuable scaffolds in medicinal chemistry. We will delve into the underlying reaction mechanism, provide detailed, validated protocols for execution, discuss key optimization parameters, and offer troubleshooting advice to ensure reproducible, high-yield outcomes.

Introduction and Strategic Importance

4-Chloro-2-(chloromethyl)pyridine is a bifunctional heterocyclic building block of significant interest in the pharmaceutical industry. Its structure contains two distinct electrophilic sites: a highly reactive chloromethyl group at the 2-position and a less reactive chloro group at the 4-position of the pyridine ring. This differential reactivity allows for selective nucleophilic substitution, making it a versatile precursor for complex molecular architectures.

The primary reaction, and the focus of this guide, is the SN2 alkylation of amines at the benzylic-like chloromethyl position. This transformation is pivotal for introducing the 4-chloropyridin-2-yl)methyl moiety into target molecules, a substructure found in various biologically active compounds. The hydrochloride salt form enhances the compound's stability and shelf-life, though it requires neutralization for effective reaction with nucleophiles.

Mechanistic Insights: A Tale of Two Electrophiles

The reactivity of this compound is governed by the electronic properties of the pyridine ring and the nature of its substituents.

The Primary Pathway: SN2 Reaction at the 2-(Chloromethyl) Group

The principal reaction with an amine nucleophile is a classical bimolecular nucleophilic substitution (SN2) reaction. The electron-withdrawing pyridine ring activates the adjacent methylene carbon of the chloromethyl group, making it highly susceptible to nucleophilic attack.

The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the chloromethyl group.

  • Transition State: A pentacoordinate transition state is formed where a new C-N bond is partially formed and the C-Cl bond is partially broken.

  • Displacement: The chloride ion is displaced as a leaving group, resulting in the formation of a protonated amine product (an ammonium salt).

  • Deprotonation: A base removes the proton from the nitrogen, yielding the final neutral N-alkylated product and a salt byproduct.

Figure 1: SN2 reaction mechanism at the chloromethyl group.

The Role of the Base: A Critical Parameter

The use of a base is non-negotiable for two primary reasons:

  • Neutralization of Starting Material: The reactant is a hydrochloride salt. The pyridine nitrogen is protonated, which deactivates the ring. A base is required to generate the free base form of 4-chloro-2-(chloromethyl)pyridine in situ.

  • Quenching of HCl Byproduct: The SN2 reaction liberates one equivalent of hydrochloric acid (HCl). This acid will immediately protonate any available amine (either the reactant or product), rendering it non-nucleophilic and halting the reaction. A sacrificial base is required to neutralize this HCl as it is formed.

Common strategies include using two equivalents of the reacting amine (one as the nucleophile, one as the base) or, more efficiently, using a non-nucleophilic external base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

Application Notes and Protocols: The Role of 4-Chloro-2-(chloromethyl)pyridine hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyridines are a cornerstone in the architecture of modern pharmaceuticals, prized for their ability to engage in biologically relevant interactions.[1][2][3][4] The pyridine scaffold is a privileged structure in drug design, appearing in numerous FDA-approved drugs and demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] Among the myriad of pyridine-based building blocks, 4-Chloro-2-(chloromethyl)pyridine hydrochloride emerges as a particularly versatile and powerful reagent for the synthesis of complex molecular entities.

This technical guide provides an in-depth exploration of this compound, detailing its properties, reactivity, and strategic applications in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols to leverage this reagent's full potential in the synthesis of novel therapeutic agents.

Physicochemical Properties and Handling

This compound is a halogenated pyridine derivative that serves as a key intermediate in pharmaceutical synthesis.[5] Its hydrochloride salt form enhances stability, handling, and solubility, making it a more convenient reagent for synthetic applications.[6]

PropertyValueSource
CAS Number 119396-04-2[5]
Molecular Formula C₆H₆Cl₃N[5]
Molecular Weight 198.48 g/mol [5]
Appearance White to off-white crystalline solid[7]
Melting Point 198–202°C[5]
Solubility Soluble in water and various organic solvents[7]
Storage 2–8°C under inert conditions[5]

Safety and Handling: Due to its reactive nature, this compound is classified as a dangerous good for transport and requires careful handling.[8] It is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

The Synthetic Powerhouse: A Bifunctional Building Block

The synthetic utility of this compound stems from its bifunctional nature, possessing two distinct reactive sites for nucleophilic substitution. This allows for sequential and regioselective modifications, providing a robust platform for constructing diverse molecular architectures.

The core reactivity lies in:

  • The 2-(chloromethyl) group: This primary alkyl chloride is highly susceptible to SN2 reactions with a wide range of nucleophiles (amines, thiols, alcohols, etc.). This reaction is a cornerstone for introducing the (4-chloropyridin-2-yl)methyl moiety into a target molecule.

  • The 4-chloro group: This aryl chloride is less reactive than the chloromethyl group but can undergo nucleophilic aromatic substitution (SNAr) under more forcing conditions. This allows for the late-stage introduction of various functional groups at the 4-position of the pyridine ring.

This differential reactivity is the key to its strategic use in multi-step syntheses, enabling chemists to build complexity in a controlled and predictable manner.

Application Spotlight: Synthesis of Revaprazan

A prime example of this compound's application is in the synthesis of Revaprazan , a proton pump inhibitor used for treating acid-related gastrointestinal disorders.[5] The synthesis of Revaprazan showcases the strategic utilization of the reagent's bifunctional nature.

The following diagram illustrates a generalized workflow for a key step in the synthesis of Revaprazan and related compounds, highlighting the initial N-alkylation reaction.

G reagent 4-Chloro-2-(chloromethyl)pyridine hydrochloride product N-Alkylated Intermediate reagent->product Sₙ2 Reaction nucleophile Nucleophile (e.g., Amine, Thiol) nucleophile->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product Deprotonation solvent Solvent (e.g., DMF, Acetonitrile) solvent->product Reaction Medium workup Aqueous Workup & Purification product->workup Isolation

Caption: Generalized workflow for N-alkylation using the title reagent.

Experimental Protocols

The following protocols are provided as a guide for common transformations involving this compound. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for N-Alkylation of Amines

This protocol describes a standard procedure for the N-alkylation of a primary or secondary amine, a common first step in many synthetic routes.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the amine nucleophile and the chosen solvent.

  • Add the base (K₂CO₃ or Cs₂CO₃) to the solution and stir the suspension at room temperature for 15-30 minutes. The use of a stronger base like Cs₂CO₃ may be beneficial for less reactive amines.[9]

  • Add this compound portion-wise to the stirred suspension. A slight exotherm may be observed.

  • Heat the reaction mixture to 50-70°C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Rationale: The base is crucial for neutralizing the hydrochloride salt and deprotonating the amine nucleophile, thereby increasing its nucleophilicity.[10] DMF and acetonitrile are excellent polar aprotic solvents for SN2 reactions, effectively solvating the cations while leaving the nucleophile relatively free to attack the electrophilic chloromethyl group.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

This protocol outlines a general approach for substituting the 4-chloro group, typically performed on the product from Protocol 1.

Materials:

  • (4-chloropyridin-2-yl)methyl-substituted intermediate (1.0 eq)

  • Nucleophile (e.g., sodium methoxide, sodium thiophenoxide) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, NMP)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the (4-chloropyridin-2-yl)methyl-substituted intermediate in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the nucleophile to the solution. If the nucleophile is not pre-formed (e.g., an alcohol), a strong base like sodium hydride (NaH) can be added first to generate the nucleophile in situ.

  • Heat the reaction mixture to a high temperature (typically 100-150°C). The reaction may require several hours to reach completion.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride or water).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Rationale: SNAr reactions on electron-deficient rings like pyridine require more forcing conditions (higher temperatures) than SN2 reactions. The electron-withdrawing nature of the pyridine nitrogen facilitates the attack of the nucleophile on the ring. High-boiling polar aprotic solvents are used to achieve the necessary reaction temperatures and to solubilize the reactants.

Conclusion

This compound is a high-value, versatile building block in medicinal chemistry. Its differential reactivity allows for the controlled and sequential introduction of functionalities, making it an indispensable tool in the synthesis of complex, biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this important reagent in their drug discovery and development endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis Using 4-Chloro-2-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 4-Chloro-2-(chloromethyl)pyridine hydrochloride in their synthetic workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to overcome common challenges and achieve optimal results in your experiments.

Introduction to the Reagent

This compound is a bifunctional reagent widely employed in the synthesis of pharmaceuticals and other complex organic molecules. Its utility stems from two key reactive sites: the highly reactive chloromethyl group at the 2-position, which is an excellent electrophile for SN2 reactions, and the chloro-substituted pyridine ring, which can participate in various cross-coupling reactions.[1] However, its reactivity also presents several challenges that require careful consideration of reaction conditions and handling procedures.

This guide will address common problems related to the reagent's stability, reactivity in N-alkylation reactions, potential side reactions, and strategies for the successful purification of your target compounds.

Frequently Asked Questions (FAQs)

Reagent Handling and Stability

Q1: My bottle of this compound has turned from a white powder to a yellowish, clumpy solid. Is it still usable?

A1: This change in appearance is a strong indicator of degradation, likely due to exposure to moisture. This compound is hygroscopic, meaning it readily absorbs water from the atmosphere.[2] This moisture can lead to hydrolysis of the reactive chloromethyl group, forming the corresponding hydroxymethyl derivative, 4-chloro-2-(hydroxymethyl)pyridine. This impurity will not participate in alkylation reactions and will reduce the effective concentration of your starting material, leading to lower yields. For best results, it is recommended to use a fresh, dry batch of the reagent. Always store the compound in a tightly sealed container in a desiccator or under an inert atmosphere.[2]

Q2: What are the recommended solvents for dissolving and reacting with this compound?

A2: The choice of solvent is critical. Protic solvents such as water, methanol, and ethanol should generally be avoided for long-term storage or as reaction solvents unless the desired reaction is hydrolysis or alcoholysis. These nucleophilic solvents can react with the chloromethyl group, leading to the formation of byproducts.[3][4]

Recommended solvents for reactions are typically polar aprotic solvents that can dissolve the hydrochloride salt (or the free base generated in situ) and the nucleophile. Common choices include:

  • Dimethylformamide (DMF)

  • Acetonitrile (MeCN)

  • Dimethyl sulfoxide (DMSO)

  • Tetrahydrofuran (THF)

Always use anhydrous solvents to minimize hydrolysis of the reagent.[3]

N-Alkylation Reactions

Q3: I am attempting an N-alkylation of a primary amine, but the reaction is not proceeding, or the yield is very low. What is the likely cause?

A3: A common reason for low reactivity is the acidic nature of the hydrochloride salt. The reagent as supplied is a salt, meaning the pyridine nitrogen is protonated. For the chloromethyl group to act as an effective alkylating agent, the free base form is often more reactive. More importantly, the reaction of the chloromethyl group with a nucleophile releases HCl, which will protonate and deactivate your amine nucleophile.

Therefore, it is crucial to add at least two equivalents of a suitable base: one to neutralize the hydrochloride salt and generate the free base of the pyridine, and a second to scavenge the HCl produced during the alkylation.[5]

Q4: I am observing multiple products in my N-alkylation reaction with a primary amine. What are these side products?

A4: When reacting with primary amines, over-alkylation is a common side reaction. After the initial N-alkylation to form the secondary amine, this product can compete with the starting primary amine for the remaining alkylating agent, leading to the formation of a tertiary amine.

To minimize this, you can:

  • Use a stoichiometric excess of the primary amine.

  • Add the this compound slowly to the reaction mixture to maintain a low concentration of the alkylating agent.

Another potential side product is the quaternary ammonium salt, formed by the reaction of the pyridine nitrogen of your product with another molecule of the alkylating agent. This is more likely to occur at higher temperatures or with prolonged reaction times.

Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to resolving common issues.

Problem 1: Low Yield in N-Alkylation Reactions

Low yields are a frequent challenge and can stem from multiple factors. The following decision tree can help diagnose the issue.

low_yield start Low or No Yield base Base Issue? start->base solvent Solvent Issue? start->solvent temp Temperature/Time Issue? start->temp reagent Reagent Quality Issue? start->reagent base_sol Insufficient Base (Add >2 eq.) base->base_sol Yes base_type Base too weak/nucleophilic (Use non-nucleophilic base like K₂CO₃, DBU, or a hindered amine base) base->base_type Yes solvent_sol Poor solubility of reactants (Switch to DMF or DMSO) solvent->solvent_sol Yes solvent_protic Using protic solvent? (Switch to anhydrous aprotic solvent) solvent->solvent_protic Yes temp_sol Reaction too slow (Increase temperature gradually) temp->temp_sol Yes time_sol Incomplete reaction (Increase reaction time, monitor by TLC/LC-MS) temp->time_sol Yes reagent_sol Reagent degraded (hydrolyzed) (Use fresh, dry reagent) reagent->reagent_sol Yes

Caption: Troubleshooting workflow for low yield in N-alkylation reactions.

Problem 2: Formation of Multiple Products and Purification Challenges

The formation of multiple products complicates purification. Understanding the potential side reactions is key to both minimizing their formation and developing an effective purification strategy.

Common Side Products:

Side ProductStructure (Example with Aniline)Formation MechanismMitigation Strategy
Hydrolysis Product 4-chloro-2-(hydroxymethyl)pyridineReaction of the chloromethyl group with water.Use anhydrous solvents and reagents; store the alkylating agent properly.
Over-alkylation Product Bis-(4-chloro-2-pyridinylmethyl)amineThe secondary amine product reacts with another equivalent of the alkylating agent.Use an excess of the starting amine; slow addition of the alkylating agent.
Quaternary Salt Pyridinium salt formed by alkylation of the pyridine nitrogen.The pyridine nitrogen of the product or starting material acts as a nucleophile.Use milder reaction conditions (lower temperature); avoid strong bases that can generate a more nucleophilic free pyridine.

Purification Strategy:

Purification of the desired N-alkylated product often requires chromatographic methods.

  • Initial Work-up: After the reaction, a standard aqueous work-up can help remove inorganic salts (from the base) and water-soluble impurities. If your product is basic, an acid wash can be used to extract it into the aqueous phase, followed by basification and re-extraction into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is the most common method for separating the desired product from starting materials and side products.[2]

    • Solvent System: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

    • Tailing: Basic amine products can tail on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Experimental Protocols

The following is a general, representative protocol for the N-alkylation of a primary amine. This should be adapted and optimized for your specific substrate.

Protocol 1: N-Alkylation of an Aniline Derivative

This protocol describes the synthesis of a substituted N-(pyridin-2-ylmethyl)aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add this compound (1.1 eq) in one portion.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the starting amine is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-alkylated product.

protocol A 1. Combine Aniline and K₂CO₃ in DMF B 2. Add 4-Chloro-2-(chloromethyl)pyridine HCl A->B C 3. Heat and Monitor Reaction (TLC/LC-MS) B->C D 4. Aqueous Work-up (Water, EtOAc, NaHCO₃, Brine) C->D E 5. Dry and Concentrate D->E F 6. Purify by Column Chromatography E->F G Final Product F->G

Caption: Workflow for N-alkylation of an aniline derivative.

Mechanistic Insights: Why Things Go Wrong

Understanding the underlying reaction mechanisms can help rationalize unexpected outcomes and guide optimization.

mechanisms cluster_0 Desired Pathway: N-Alkylation cluster_1 Side Reaction: Hydrolysis cluster_2 Side Reaction: Over-alkylation Amine R-NH₂ Product R-NH-CH₂-Py Amine->Product Sₙ2 Attack AlkylHalide Py-CH₂Cl AlkylHalide->Product Water H₂O HydrolysisProduct Py-CH₂OH Water->HydrolysisProduct Nucleophilic Attack AlkylHalide_H Py-CH₂Cl AlkylHalide_H->HydrolysisProduct Product_O R-NH-CH₂-Py OveralkylationProduct R-N(CH₂-Py)₂ Product_O->OveralkylationProduct Further Sₙ2 AlkylHalide_O Py-CH₂Cl AlkylHalide_O->OveralkylationProduct

Caption: Competing reaction pathways in N-alkylation.

The primary reaction is an SN2 displacement of the chloride from the benzylic-like chloromethyl group. The rate and success of this reaction depend on the nucleophilicity of the amine and the concentration of the electrophile. Water, if present, can compete as a nucleophile, leading to hydrolysis. The product of the initial alkylation is also a nucleophile and can react further, leading to over-alkylation. By carefully controlling stoichiometry, temperature, and the exclusion of water, the desired N-alkylation pathway can be favored.

References

Technical Support Center: Optimizing Reactions with 4-Chloro-2-(chloromethyl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-2-(chloromethyl)pyridine hydrochloride (CAS No. 119396-04-2). This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile bifunctional reagent. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the purity of your target molecules.

Understanding the Reagent: A Dual Reactivity Profile

This compound is a pyridine derivative featuring two distinct electrophilic sites. Understanding their differential reactivity is the cornerstone of optimizing its use in synthesis.

  • The 2-(Chloromethyl) Group: This is the more reactive site. It behaves like a benzylic halide, making it highly susceptible to nucleophilic substitution, typically via an SN2 mechanism. This site is the primary target for introducing the 4-chloro-2-pyridyl moiety onto nucleophiles such as amines, thiols, or alcohols.

  • The 4-Chloro Group: This chlorine atom is attached directly to the aromatic pyridine ring. It is significantly less reactive than the chloromethyl group towards nucleophilic substitution. Displacement of this chlorine generally requires harsher conditions or highly activated nucleophiles and proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.

This guide will primarily focus on reactions involving the highly reactive 2-(chloromethyl) group.

Frequently Asked Questions (FAQs)

Q1: Why is the compound supplied as a hydrochloride salt? What is its implication in reactions?

The hydrochloride salt form enhances the compound's stability and shelf-life. The basic nitrogen of the pyridine ring is protonated, which reduces its tendency to participate in side reactions, such as self-alkylation or polymerization, which can occur with the free base.[1]

Crucial Implication for Reactions: In most nucleophilic substitution reactions, the free base form of the pyridine is desired. Therefore, you must add a base to your reaction mixture. A common mistake is forgetting that the base serves two purposes:

  • To neutralize the hydrochloride salt of the starting material.

  • To quench the HCl generated during the nucleophilic substitution step. Consequently, at least two equivalents of a base are typically required for the reaction to proceed to completion.

Q2: What are the recommended storage and handling conditions for this reagent?

Due to its reactivity, this compound should be stored under inert conditions at 2–8°C.[2] It is sensitive to moisture and can be corrosive. Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: Which analytical techniques are best for assessing the purity of the starting material and monitoring reaction progress?

A multi-technique approach is recommended for comprehensive analysis:[2]

  • ¹H NMR: To confirm the structural integrity and identify major impurities. The chloromethyl protons typically appear as a singlet around δ 4.5–5.0 ppm.

  • HPLC: The primary tool for quantifying purity and tracking the consumption of starting material and the formation of the product.

  • TLC: A quick and effective method for qualitative reaction monitoring.

  • Melting Point: A sharp melting point range (approx. 198–202°C) is a good indicator of purity.[2]

Q4: What are the common synthetic routes to prepare this compound?

While several routes exist, a common laboratory-scale preparation involves the chlorination of the corresponding alcohol, (4-chloropyridin-2-yl)methanol, using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[3] The reaction is typically performed in an inert solvent, and the hydrochloride salt precipitates directly or is isolated after work-up.[3]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during nucleophilic substitution reactions at the 2-(chloromethyl) position.

Problem 1: Low or No Product Yield

A low yield is one of the most frequent issues. The root cause can often be traced back to reaction setup and conditions.

Potential Causes & Solutions
  • Insufficient Base: As detailed in FAQ #1, using only one equivalent of base is a common error. The reaction will be sluggish or stall once the base is consumed by neutralizing the starting material's HCl salt.

    • Solution: Use at least 2.0-2.2 equivalents of a suitable base. For weak nucleophiles, a stronger base or a slight excess may be beneficial.

  • Inappropriate Base Selection: The choice of base can significantly impact the reaction outcome.

    • Solution:

      • For amine nucleophiles, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like DMF or acetonitrile are effective.

      • Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also commonly used, especially when substrate solubility is a concern.[4]

  • Poor Solubility: The hydrochloride salt may have limited solubility in common organic solvents, preventing it from reacting.

    • Solution:

      • Use polar aprotic solvents like DMF or DMSO in which the salt is more soluble.[4]

      • Consider a biphasic system with a phase-transfer catalyst if your nucleophile is in a different phase.

      • Gentle heating (40-60°C) can improve solubility and reaction rates, but must be balanced against potential degradation.

  • Degraded Starting Material: The reagent can degrade if improperly stored.

    • Solution: Always check the purity of the reagent by NMR or melting point before use. If it appears discolored or has a broad melting range, it may be impure.

Workflow for a Typical Nucleophilic Substitution

The following diagram outlines a generalized workflow for planning and executing a reaction with this compound.

G cluster_prep 1. Preparation cluster_exec 2. Execution cluster_mon 3. Monitoring & Work-up cluster_pur 4. Purification P1 Verify Reagent Purity (NMR, MP) P2 Select Nucleophile, Base, & Solvent P1->P2 P3 Dry Solvent & Glassware P2->P3 E1 Charge Nucleophile & Solvent P3->E1 E2 Add Base (>2.0 eq.) E1->E2 E3 Add Pyridine Reagent (Portion-wise or as solution) E2->E3 E4 Stir at RT or Heat (e.g., 25-60 °C) E3->E4 M1 Monitor by TLC/HPLC (for SM disappearance) E4->M1 M2 Quench Reaction (e.g., with water) M1->M2 M3 Extract Product M2->M3 PU1 Recrystallization or Solvent Wash M3->PU1 PU2 Column Chromatography M3->PU2 PU3 Characterize Pure Product (NMR, MS, HPLC) PU1->PU3 PU2->PU3

Caption: General workflow for nucleophilic substitution.

Problem 2: Formation of Significant Impurities

Even with product formation, impurities can complicate purification and reduce the final yield.

Potential Causes & Solutions
  • Dimeric or Polymeric Byproducts: The free base of 4-Chloro-2-(chloromethyl)pyridine is unstable and can self-react. This is more likely if the nucleophile is weak or added too slowly.

    • Solution: Add the pyridine reagent slowly to a pre-mixed solution of the nucleophile and base. This ensures the reagent reacts with the intended nucleophile immediately rather than itself.

  • Reaction at the 4-Position (Ring Chlorine): While less common, strong nucleophiles or high temperatures can lead to substitution at the C4 position.

    • Solution: Maintain a moderate reaction temperature (RT to 60°C). Avoid using highly aggressive nucleophiles if selectivity is desired. If C4 substitution is unavoidable, a chromatographic purification will be necessary to separate the isomers.

  • Over-alkylation of Nucleophile: If the nucleophile has multiple reactive sites (e.g., a primary amine), di-alkylation can occur.

    • Solution: Use an excess of the nucleophile (e.g., 1.5-2.0 equivalents) relative to the pyridine reagent to favor mono-alkylation.

Troubleshooting Decision Tree

Use this decision tree to diagnose and solve common reaction issues.

G Start Reaction Issue: Low Yield or Impurities CheckBase Is Base > 2.0 eq.? Start->CheckBase CheckPurity Is Reagent Pure? CheckBase->CheckPurity Yes Sol_Base Solution: Increase Base to >2.0 eq. CheckBase->Sol_Base No CheckTemp Was Temp. > 80°C? CheckStoich Stoichiometry Check: Nucleophile vs. Reagent CheckTemp->CheckStoich No Sol_Temp Solution: Lower Temp. to < 60°C to avoid C4 substitution. CheckTemp->Sol_Temp Yes CheckSolvent Is Reagent Soluble? CheckPurity->CheckSolvent Yes Sol_Purity Solution: Purify or replace starting material. CheckPurity->Sol_Purity No CheckSolvent->CheckTemp Yes Sol_Solvent Solution: Switch to DMF/DMSO or gently heat. CheckSolvent->Sol_Solvent No Sol_Stoich Solution: Use excess nucleophile to prevent di-alkylation. CheckStoich->Sol_Stoich Di-alkylation Observed

Caption: Troubleshooting decision-making process.

Data & Protocols

Physicochemical Properties

The table below summarizes key properties of the reagent.

PropertyValueSource
CAS Number 119396-04-2[2][5]
Molecular Formula C₆H₆Cl₃N[2][5]
Molecular Weight 198.48 g/mol [2][5]
Appearance White to off-white crystalline solid[4]
Melting Point 198-202 °C[2]
Solubility Soluble in DMF, DMSO[4]
Protocol: General Procedure for N-Alkylation of a Primary Amine

This protocol provides a starting point for optimization. Always perform reactions on a small scale first.

Materials:

  • This compound (1.0 eq.)

  • Primary Amine (1.2 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.2 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.2 eq.) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.2 eq.) to the solution and stir the resulting slurry for 10 minutes at room temperature.

  • In a separate vial, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Add the solution of the pyridine reagent dropwise to the amine/base slurry over 15-20 minutes. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting pyridine reagent is consumed.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired N-alkylated product.

References

Byproducts in 4-Chloro-2-(chloromethyl)pyridine hydrochloride reactions and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Chloro-2-(chloromethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and resolve issues related to byproduct formation and removal during your experiments.

I. Understanding the Core Reaction and Its Challenges

The primary synthetic route to this compound involves the reaction of 4-Chloro-2-(hydroxymethyl)pyridine with a chlorinating agent, most commonly thionyl chloride (SOCl₂). While this reaction is effective, it is often accompanied by the formation of several byproducts that can complicate purification and impact the quality of the final product. Understanding the reaction mechanism and the genesis of these impurities is the first step toward effective troubleshooting.

The intended reaction proceeds via the conversion of the primary alcohol to a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the desired product along with sulfur dioxide and hydrogen chloride as gaseous byproducts.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis and purification of this compound.

Q1: What are the most common byproducts I should expect in my reaction mixture?

A1: Based on the reactivity of the starting materials and intermediates, you can anticipate several byproducts:

  • Unreacted Starting Material: 4-Chloro-2-(hydroxymethyl)pyridine.

  • Dimeric Ether: Bis(4-chloro-2-pyridylmethyl) ether.

  • Over-chlorinated Species: Dichloro-(chloromethyl)pyridine isomers.

  • Quaternized Pyridinium Species: Oligomeric or polymeric materials.

Q2: My crude product is a sticky, oily solid instead of a crystalline powder. What could be the cause?

A2: The presence of polymeric or oligomeric byproducts, formed through the quaternization of the pyridine nitrogen by the reactive chloromethyl group of another molecule, is a likely cause for the oily nature of the crude product. The presence of residual solvent can also contribute to this issue.

Q3: I am observing a significant amount of a higher molecular weight impurity in my LC-MS analysis. What is its likely identity?

A3: A higher molecular weight impurity is often the dimeric ether, bis(4-chloro-2-pyridylmethyl) ether. This byproduct forms when the starting alcohol acts as a nucleophile and attacks the chlorosulfite intermediate of another molecule.

Q4: How can I minimize the formation of these byproducts during the reaction?

A4: Careful control of reaction conditions is crucial. A US patent suggests that the gradual addition of the pyridyl carbinol solution to the thionyl chloride at a controlled temperature (not exceeding 35°C) can significantly prevent the formation of impurities[1]. Using a slight excess of thionyl chloride (around 0.1-0.2 equivalents) is also recommended to ensure full conversion of the starting material[1].

Q5: What are the best analytical techniques to identify and quantify these byproducts?

A5: A combination of techniques is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for separating and quantifying the desired product and various impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile and water with a buffer like formic acid) is a good starting point[2].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying the molecular weights of the byproducts, which is key to confirming their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the main product and any isolated impurities. Specific chemical shifts can help identify the different species present[3][4].

III. Troubleshooting Guide: Byproduct Identification and Removal

This section provides a structured approach to identifying and removing the common byproducts encountered in the synthesis of this compound.

Problem 1: Presence of Unreacted 4-Chloro-2-(hydroxymethyl)pyridine
  • Identification:

    • TLC: The starting material will have a different Rf value compared to the product.

    • HPLC: A distinct peak corresponding to the starting material will be observed, typically at a different retention time than the product.

    • ¹H NMR: The presence of the -CH₂OH signal (a singlet) and the absence of the corresponding -CH₂Cl signal for the starting material.

  • Causality:

    • Insufficient amount of chlorinating agent (thionyl chloride).

    • Reaction temperature was too low, leading to incomplete reaction.

    • Short reaction time.

  • Solution Workflow:

    start Reaction Incomplete check_reagents Verify Stoichiometry of SOCl₂ start->check_reagents purify Purification start->purify If minor impurity increase_temp Increase Reaction Temperature check_reagents->increase_temp If stoichiometry is correct increase_time Increase Reaction Time increase_temp->increase_time If still incomplete rework Rework Reaction Mixture increase_time->rework If still incomplete rework->purify After completion

    Caption: Troubleshooting workflow for unreacted starting material.

  • Protocol: Reworking the Reaction

    • If the reaction is deemed incomplete by in-process monitoring (e.g., TLC or HPLC), cautiously add an additional portion of thionyl chloride (e.g., 0.1-0.2 equivalents) to the reaction mixture.

    • Continue to stir the reaction at the optimized temperature for an additional 1-2 hours.

    • Monitor the reaction progress until the starting material is consumed.

Problem 2: Formation of Bis(4-chloro-2-pyridylmethyl) Ether
  • Identification:

    • LC-MS: A peak with a mass corresponding to the dimer (M+H)⁺.

    • ¹H NMR: The presence of a new singlet for the methylene protons of the ether linkage, which will be shifted compared to the starting material and the product.

  • Causality:

    • This byproduct is formed when the hydroxyl group of the starting material, acting as a nucleophile, attacks the electrophilic chlorosulfite intermediate of another molecule. This is more likely to occur if the concentration of the starting alcohol is high relative to the chlorinating agent at any point in the reaction.

  • Solution Workflow:

    start Dimer Formation slow_addition Slow Addition of Starting Material start->slow_addition low_temp Maintain Low Reaction Temperature slow_addition->low_temp purification Purification low_temp->purification

    Caption: Mitigation and removal of dimeric ether byproduct.

  • Protocol: Purification by Solvent Wash

    • After completion of the reaction and removal of the reaction solvent, triturate the crude solid with a non-polar solvent in which the dimeric ether is more soluble than the desired hydrochloride salt. Toluene or a mixture of acetone and petroleum ether can be effective[5].

    • Stir the slurry vigorously for 30-60 minutes at room temperature.

    • Filter the solid product and wash the filter cake with a small amount of the cold wash solvent.

    • Repeat the washing process if necessary, monitoring the purity by HPLC.

Problem 3: Presence of Over-chlorinated Byproducts
  • Identification:

    • LC-MS: Peaks with molecular weights corresponding to the addition of one or more chlorine atoms to the pyridine ring.

    • ¹H NMR: The aromatic region of the spectrum will show a more complex splitting pattern or the disappearance of a proton signal.

  • Causality:

    • Harsh reaction conditions, such as high temperatures or prolonged reaction times, can lead to electrophilic chlorination of the electron-rich pyridine ring by the chlorinating agent.

  • Solution Workflow:

    start Over-chlorination Detected control_temp Strict Temperature Control start->control_temp control_time Monitor Reaction Time control_temp->control_time recrystallization Purification by Recrystallization control_time->recrystallization

    Caption: Strategy to address over-chlorination.

  • Protocol: Purification by Recrystallization

    • Select a suitable solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the over-chlorinated byproducts have different solubility profiles. A mixture of ethanol and water is a good starting point.

    • Dissolve the crude product in a minimal amount of the hot solvent mixture.

    • If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered[5].

    • Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.

    • Further cool the mixture in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Problem 4: Formation of Quaternized Pyridinium Species (Oligomers/Polymers)
  • Identification:

    • Appearance: The crude product may be an intractable oil or a sticky solid.

    • NMR: Broad, unresolved peaks in the NMR spectrum are indicative of polymeric material.

    • Solubility: These byproducts often have different solubility profiles compared to the desired product.

  • Causality:

    • The pyridine nitrogen of one molecule can act as a nucleophile and attack the highly electrophilic benzylic carbon of the chloromethyl group of another molecule, leading to the formation of a pyridinium salt dimer, which can further react to form oligomers or polymers.

  • Solution Workflow:

    start Oily/Polymeric Product low_temp Maintain Low Temperature start->low_temp prompt_isolation Prompt Isolation of Product low_temp->prompt_isolation solvent_wash Purification by Solvent Wash prompt_isolation->solvent_wash

    Caption: Approach to manage and remove polymeric byproducts.

  • Protocol: Purification by Solvent Precipitation/Washing

    • Dissolve the crude oily product in a minimal amount of a polar solvent in which it is soluble (e.g., methanol).

    • Slowly add a non-polar anti-solvent (e.g., diethyl ether or toluene) with vigorous stirring to precipitate the desired product, leaving the more soluble oligomeric species in the solution.

    • Alternatively, if the desired product is a solid contaminated with oily polymeric material, a thorough wash with a suitable solvent (as described in the dimer removal protocol) can be effective.

IV. Quantitative Data Summary

The following table provides a summary of typical analytical data for the main product and potential byproducts.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key ¹H NMR Signals (δ ppm, in D₂O)
This compoundC₆H₆Cl₃N198.48162.00~8.5 (d, 1H), ~7.8 (d, 1H), ~7.7 (dd, 1H), ~4.8 (s, 2H)
4-Chloro-2-(hydroxymethyl)pyridineC₆H₆ClNO143.57144.02~8.4 (d, 1H), ~7.6 (d, 1H), ~7.5 (dd, 1H), ~4.7 (s, 2H)
Bis(4-chloro-2-pyridylmethyl) etherC₁₂H₁₀Cl₂N₂O269.13270.02Aromatic signals and a new singlet for the -CH₂-O-CH₂- protons, shifted from the parent alcohol and chloride.
Dichloro-(chloromethyl)pyridineC₆H₄Cl₃N196.47196.96More complex aromatic signals with reduced integration.

V. References

  • BenchChem Technical Support Center. (2025). Purification of 4-(Chloromethyl)-2-methoxypyridine Reaction Products. --INVALID-LINK--

  • Navigating Synthesis of Dichloromethylpyridines: A Guide to Characterizing Unexpected Byproducts. (2025). BenchChem.

  • ChemicalBook. (n.d.). 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 1H NMR spectrum. --INVALID-LINK--

  • Google Patents. (2015). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride. --INVALID-LINK--

  • Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate.

  • City University of New York (CUNY). (n.d.). Purification by Recrystallization.

  • SpectraBase. (n.d.). 4-(Chloromethyl)pyridine hydrochloride - Optional[13C NMR] - Chemical Shifts. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. --INVALID-LINK--

  • Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. --INVALID-LINK--

  • Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. --INVALID-LINK--

  • Google Patents. (1999). US5942625A - Preparation of chloromethylpyridine hydrochlorides. --INVALID-LINK--

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry.

  • Trujillo-Lagunas, M. L., Medina-Mercado, I., Zaragoza-Galicia, I., Olivo, H. F., & Romero-Ortega, M. (2019). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Synthesis.

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. --INVALID-LINK--

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

  • Guidechem. (n.d.). How to synthesize 2- (chloromethyl) Pyridine Hydrochloride - FAQ. --INVALID-LINK--

  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

  • Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). This compound cas no.119396-04-2. --INVALID-LINK--

  • Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 4-Chlorophenyl-2-pyridinylmethanol.

  • Google Patents. (1955). US2704299A - Preparation of bis-chloromethyl ether. --INVALID-LINK--

  • Travenius, S. Z. (1982). Formation and occurrence of bis(chloromethyl)ether and its prevention in the chemical industry. Scandinavian journal of work, environment & health.

  • SIELC. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. --INVALID-LINK--

  • Wikipedia. (n.d.). Bis(chloromethyl) ether. --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 4-Chloro-2-hydroxymethylpyridine. --INVALID-LINK--

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.

  • Thermo Fisher Scientific. (n.d.). 4-(Chloromethyl)pyridine hydrochloride, 98% 100 g. --INVALID-LINK--

  • ResearchGate. (2023). Synthesis, Structural Characterization and Photophysical Properties of Bis(4'-chloro-2,2':6',2''- terpyridyl)nickel(II)chloride dihydrate.

  • Google Patents. (2008). US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide. --INVALID-LINK--

  • Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. --INVALID-LINK--

References

How to improve yield in 4-Chloro-2-(chloromethyl)pyridine hydrochloride alkylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing alkylation reactions using 4-chloro-2-(chloromethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reagent, improve reaction yields, and troubleshoot common experimental challenges.

As a bifunctional electrophile, this compound presents unique opportunities and challenges. The primary reactive site for nucleophilic substitution is the highly susceptible chloromethyl group, akin to a benzylic halide. However, factors such as the hydrochloride salt form, the choice of nucleophile, and reaction conditions can lead to competing pathways and diminished yields. This guide provides field-proven insights to ensure successful and reproducible outcomes.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during alkylation reactions in a direct question-and-answer format.

Q1: My reaction has a very low yield, or I've recovered only my starting materials. What are the most likely causes?

A1: This is a frequent issue that typically points to one of four root causes: insufficient activation of the pyridine, poor nucleophile reactivity, low solubility, or low temperature.

  • Insufficient Base: The starting material is a hydrochloride salt. The pyridine nitrogen is protonated, rendering the molecule unreactive for certain transformations and requiring neutralization to the free base to proceed effectively.[1][2][3] Ensure you are using at least one stoichiometric equivalent of a suitable base to liberate the free pyridine. For reactions involving weak nucleophiles (e.g., an amine that needs deprotonation), more than one equivalent of base will be necessary.

  • Weak Nucleophile: If your nucleophile is weak (e.g., a neutral amine or alcohol), it may require deprotonation with a strong base before the addition of the electrophile to enhance its reactivity.[1]

  • Low Reaction Temperature: The activation energy for the reaction may not be met at room temperature.[2] A sluggish or stalled reaction can often be pushed to completion by gently increasing the temperature in 10–20 °C increments while monitoring for any potential decomposition.

  • Poor Solubility: If the reactants are not fully dissolved, the reaction will be slow and inefficient.[1][2] If you observe a heterogeneous mixture where one should not exist, consider switching to a different solvent system in which all components are soluble.

Q2: My mass spectrometry and NMR analysis show a significant amount of 4-chloro-2-(hydroxymethyl)pyridine. How did this happen and how can I prevent it?

A2: The formation of 4-chloro-2-(hydroxymethyl)pyridine is a classic sign of hydrolysis, where water acts as a nucleophile and displaces the chloride of the chloromethyl group.[2]

  • Cause: This side reaction is primarily caused by residual water in your reagents or solvent.

  • Solution:

    • Use Anhydrous Conditions: Thoroughly dry all solvents and reagents before use. Standard laboratory procedures for drying solvents are essential.

    • Inert Atmosphere: Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[2]

    • Choice of Base: Use a non-nucleophilic, anhydrous base. If using a base like potassium carbonate, ensure it is freshly dried. Avoid using aqueous base solutions like NaOH or KOH unless hydrolysis is the intended outcome.

Q3: My TLC plate is messy with multiple spots, suggesting significant side-product formation. What are these byproducts and how can they be minimized?

A3: Besides hydrolysis, several other side reactions can complicate your product mixture.

  • Over-alkylation/Dimerization: If your nucleophile is an amine, the N-alkylated product can sometimes react again with another molecule of 4-chloro-2-(chloromethyl)pyridine, leading to a dimeric or quaternary ammonium salt byproduct.[2]

    • Solution: Control the stoichiometry carefully. Using a slight excess of the nucleophile relative to the alkylating agent can help consume the starting material and minimize this pathway. Running the reaction at a lower temperature can also improve selectivity for mono-alkylation.[2]

  • Self-Reaction: The free base of 2-(chloromethyl)pyridine derivatives can be unstable and react with itself.[4]

    • Solution: It is often best to generate the free base in situ in the presence of the nucleophile rather than isolating it. This ensures that the nucleophile can immediately react with the free base as it is formed.

  • Nucleophilic Aromatic Substitution (SNAr): While the chloromethyl group is significantly more reactive, a strong nucleophile under forcing conditions (high temperature) could potentially displace the chlorine atom at the C4 position of the pyridine ring.

    • Solution: Use the mildest conditions possible to achieve the desired SN2 reaction at the chloromethyl position. Avoid excessively high temperatures and overly aggressive nucleophiles if C4 substitution is not desired.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is it absolutely necessary to neutralize the hydrochloride salt?

A1: The hydrochloride salt form protonates the pyridine nitrogen. This has two main consequences. First, the protonated nitrogen acts as a powerful electron-withdrawing group, which deactivates the ring and can affect the reactivity of the chloromethyl group. Second, and more critically, the reaction requires a base to deprotonate the hydrochloride, liberating the neutral pyridine which is the active form for many subsequent reactions.[1][3] Without a base, the reaction will likely fail to proceed.

Q2: How do I select the right base for my alkylation?

A2: The choice of base is critical and depends on the pKa of your nucleophile.

Base TypeExamplesWhen to UseRationale
Weak Inorganic K₂CO₃, Na₂CO₃, Cs₂CO₃General purpose, especially with amine and alcohol nucleophiles.Sufficiently basic to neutralize the HCl salt and deprotonate many common nucleophiles. They are generally non-nucleophilic and easy to remove after the reaction.
Organic Amine Triethylamine (Et₃N), DIPEAWhen a soluble, non-nucleophilic organic base is preferred.Useful for maintaining homogeneous reaction conditions. Can also act as an acid scavenger.
Strong Hydride Sodium Hydride (NaH)For weakly acidic nucleophiles like alcohols or phenols that require complete deprotonation.An extremely strong, non-nucleophilic base that irreversibly deprotonates the nucleophile to form a highly reactive alkoxide or phenoxide.[1]

Q3: What is the best solvent for this reaction?

A3: The ideal solvent should dissolve all reactants and facilitate the desired SN2 mechanism.

  • Recommended: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are highly recommended.[1] These solvents solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thereby increasing its nucleophilicity and accelerating the reaction rate.

  • To Avoid: Protic solvents like ethanol, methanol, or water should generally be avoided.[5][6] They can solvate and deactivate the nucleophile through hydrogen bonding and can act as competing nucleophiles, leading to hydrolysis or alcoholysis byproducts.[1]

Q4: Which site is more reactive: the chloromethyl group or the 4-chloro position?

A4: The chloromethyl group is overwhelmingly the more reactive site for nucleophilic attack. The C-Cl bond in the chloromethyl group is part of a benzylic-like system, making it highly susceptible to SN2 displacement. The C-Cl bond on the aromatic pyridine ring is much stronger and less reactive, typically requiring harsh conditions or metal catalysis for substitution.

Part 3: Experimental Protocols & Data

General Protocol for N-Alkylation of an Amine

This protocol provides a starting point for the N-alkylation of a primary or secondary amine. Conditions should be optimized for specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine nucleophile (1.2 equivalents) and anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask via syringe to create a stirrable suspension.

  • Reagent Addition: Add this compound (1.0 equivalent) to the mixture in one portion.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to obtain the pure N-alkylated product.

Table: Impact of Reaction Parameters on Yield

The following table summarizes the expected impact of key variables on the reaction outcome.

ParameterCondition A (Low Yield)Condition B (High Yield)Rationale
Base No base or <1 equivalent>2 equivalents (e.g., K₂CO₃)Neutralizes HCl salt and deprotonates the amine nucleophile.[1][2]
Solvent Ethanol (Protic)Acetonitrile (Polar Aprotic)Polar aprotic solvents enhance nucleophilicity and avoid competing side reactions.[1][5]
Temperature Room Temperature80 °CProvides sufficient activation energy for the SN2 reaction to proceed at a reasonable rate.[2]
Atmosphere AirNitrogen or ArgonPrevents hydrolysis of the chloromethyl group by atmospheric moisture.[2]

Part 4: Visualizations

Reaction Mechanism

The diagram below illustrates the fundamental SN2 pathway for the alkylation of a generic amine nucleophile after in-situ neutralization of the hydrochloride.

G cluster_0 Step 1: Neutralization & Activation cluster_1 Step 2: SN2 Displacement HCl_Salt Py-CH2Cl·HCl Free_Base Py-CH2Cl (Free Base) HCl_Salt->Free_Base + Base Base Base (e.g., K2CO3) TS Transition State [R2NH···CH2(Py)···Cl]‡ Free_Base->TS Amine R2NH (Nucleophile) Activated_Amine R2NH (Activated) Amine->Activated_Amine + Base Activated_Amine->TS Nucleophilic Attack Product Product Py-CH2-NHR2+ TS->Product Chloride Cl- TS->Chloride Leaving Group Departure caption Simplified SN2 Alkylation Mechanism G start Low Yield / No Reaction q1 Is Starting Material (SM) Consumed on TLC/LCMS? start->q1 a1_yes Check for Side Products (Hydrolysis, Dimerization) q1->a1_yes Yes a1_no Reaction Stalled q1->a1_no No q2 Hydrolysis Product (Py-CH2OH) Observed? a1_yes->q2 q3 Reaction Sluggish? a1_no->q3 a2_yes Use Anhydrous Solvents/ Reagents & Inert Atmosphere q2->a2_yes Yes a2_no Check for Dimerization or Other Byproducts q2->a2_no No a3_yes Increase Temperature Gradually (e.g., to 80°C) q3->a3_yes Yes a3_no Check Base & Nucleophile Stoichiometry/Activity q3->a3_no No a4 Use >2 eq. Base Ensure Nucleophile is Active a3_no->a4 caption Troubleshooting Workflow for Low Yield

References

Troubleshooting low conversion rates with 4-Chloro-2-(chloromethyl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-(chloromethyl)pyridine hydrochloride (CAS: 119396-04-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile building block in organic synthesis. Here, we address frequently asked questions and provide in-depth troubleshooting guides to optimize your reaction outcomes and ensure the highest purity of your target molecules.

Section 1: Frequently Asked Questions (FAQs)

This section tackles the most common initial queries regarding the handling, stability, and reactivity of this compound.

Q1: My reaction with this compound is resulting in a complex mixture of products with significant starting material remaining. What are the likely causes?

Low conversion and the formation of multiple byproducts often stem from the inherent reactivity and stability of this reagent. The dual chlorine substituents on the pyridine ring create distinct reactive sites. The chloromethyl group at the 2-position is highly susceptible to nucleophilic substitution, while the chlorine at the 4-position can also participate in reactions, albeit typically under different conditions.[1]

Several factors could be at play:

  • Suboptimal Reaction Temperature: Exothermic reactions can lead to degradation and side product formation.[2] Careful temperature control is crucial.

  • Inappropriate Base Selection: The choice and stoichiometry of the base are critical. An unsuitable base can lead to decomposition or undesired side reactions.

  • Moisture Contamination: this compound is sensitive to moisture, which can lead to hydrolysis of the chloromethyl group, forming the corresponding alcohol and reducing the yield of your desired product.[1]

  • Competing Reactions: The presence of multiple nucleophilic sites in your substrate can lead to a mixture of products.

Q2: I am observing significant amounts of a di-substituted byproduct. How can I improve the selectivity of my reaction?

The formation of di-substituted products, where both the 2-chloromethyl group and the 4-chloro atom are replaced, is a common challenge. To enhance selectivity for substitution at the 2-position, consider the following strategies:

  • Stoichiometric Control: Use a precise molar equivalent of your nucleophile. An excess of the nucleophile can drive the reaction towards di-substitution.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the more kinetically favorable reaction at the more reactive 2-chloromethyl position.

  • Choice of Nucleophile: "Softer" nucleophiles will preferentially react at the more electrophilic carbon of the chloromethyl group.

Q3: My purified product shows impurities that I can't identify. What are the common degradation products or byproducts I should be looking for?

Common impurities can arise from starting materials, side reactions, or degradation.[3] For reactions involving this compound, potential impurities include:

  • Unreacted Starting Material: Incomplete conversion is a frequent issue.

  • Hydrolysis Product: 4-Chloro-2-(hydroxymethyl)pyridine can form in the presence of water.

  • Di-substituted Products: As discussed in Q2.

  • Polymeric Materials: Pyridine derivatives can sometimes polymerize under certain conditions.[3]

  • Solvent Adducts: Trapped solvent molecules from the reaction or work-up.[3]

Employing analytical techniques such as HPLC, LC-MS, and NMR is essential for identifying and quantifying these impurities.[1]

Section 2: Troubleshooting Low Conversion Rates

This section provides a structured approach to diagnosing and resolving low conversion rates in your reactions.

Initial Diagnosis: Assessing the Reaction Environment

Before modifying reaction parameters, it is crucial to ensure the integrity of your starting materials and the reaction setup.

ParameterCheckRationale
Reagent Purity Verify the purity of this compound via NMR or melting point analysis (expected range: 198–202°C).[1]Impurities in the starting material can inhibit the reaction or lead to side products.
Solvent Anhydrous? Use freshly dried solvents.Moisture can lead to hydrolysis of the starting material, reducing its effective concentration.[1]
Inert Atmosphere Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).This prevents side reactions with atmospheric oxygen and moisture.
Troubleshooting Workflow: A Step-by-Step Guide

If the initial checks do not resolve the issue, follow this systematic troubleshooting workflow.

Troubleshooting_Workflow start Low Conversion Rate check_temp Step 1: Optimize Temperature start->check_temp check_base Step 2: Evaluate Base check_temp->check_base No Improvement solution Improved Conversion check_temp->solution Success check_solvent Step 3: Re-evaluate Solvent check_base->check_solvent No Improvement check_base->solution Success check_catalyst Step 4: Consider a Catalyst check_solvent->check_catalyst No Improvement check_solvent->solution Success check_catalyst->solution Success

Caption: A systematic workflow for troubleshooting low conversion rates.

Step 1: Optimize Reaction Temperature

  • Problem: The reaction may be too slow at the current temperature, or side reactions may be favored at elevated temperatures.

  • Solution:

    • Low Temperature Start: Begin the reaction at a lower temperature (e.g., 0 °C or even -20 °C) and slowly warm to room temperature. This can help control exothermic events and improve selectivity.[2]

    • Gradual Heating: If the reaction is sluggish at room temperature, gradually increase the temperature in increments of 10-20 °C, monitoring the reaction progress by TLC or LC-MS at each stage.

Step 2: Evaluate the Base

  • Problem: The chosen base may be too weak to deprotonate the nucleophile effectively, or too strong, leading to decomposition of the starting material or product.

  • Solution:

    • Screen Different Bases: Experiment with a range of bases, from milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) to non-nucleophilic organic bases (e.g., triethylamine, diisopropylethylamine).

    • Adjust Stoichiometry: Carefully control the molar equivalents of the base. An excess can sometimes be detrimental.

Step 3: Re-evaluate the Solvent

  • Problem: The solvent may not be optimal for dissolving the reactants or for promoting the desired reaction pathway.

  • Solution:

    • Solvent Screening: Test a variety of anhydrous solvents with different polarities (e.g., THF, DMF, acetonitrile, dichloromethane). The choice of solvent can significantly influence reaction rates and selectivity.

Step 4: Consider a Catalyst

  • Problem: The reaction may have a high activation energy barrier that can be overcome with a suitable catalyst.

  • Solution:

    • Phase-Transfer Catalysis: For reactions with inorganic bases that have poor solubility in organic solvents, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be beneficial.

    • Lewis Acid Catalysis: In some cases, a mild Lewis acid might activate the chloromethyl group, but this should be approached with caution to avoid unwanted side reactions.

Section 3: Experimental Protocols

This section provides detailed protocols for common procedures related to the use and analysis of this compound.

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a starting point for the reaction of this compound with a generic nucleophile.

  • To a stirred solution of the nucleophile (1.0 eq.) and a suitable base (1.1-1.5 eq.) in an anhydrous solvent (e.g., DMF or acetonitrile) under an inert atmosphere, add a solution of this compound (1.0 eq.) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid products.

  • Solvent Selection: Identify a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common systems include ethanol/water or ethyl acetate/hexanes.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[3]

Section 4: Visualizing Reaction Pathways

Understanding the potential reaction pathways is key to troubleshooting.

Reaction_Pathways SM 4-Chloro-2-(chloromethyl)pyridine (Starting Material) Desired Desired Product (Monosubstituted) SM->Desired + Nu-H (Position 2) DiSub Di-substituted Byproduct SM->DiSub + 2 Nu-H (Positions 2 & 4) Hydrolysis Hydrolysis Byproduct SM->Hydrolysis + H₂O Nuc Nucleophile (Nu-H) Nuc->Desired Nuc->DiSub Water H₂O Water->Hydrolysis

Caption: Potential reaction pathways for this compound.

This diagram illustrates the primary reaction pathways, highlighting the formation of the desired monosubstituted product as well as common di-substituted and hydrolysis byproducts. By understanding these competing reactions, researchers can better tailor their experimental conditions to favor the desired outcome.

References

Technical Support Center: Managing Side Reactions in Nucleophilic Aromatic Substitution of Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) on Pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine functionalization. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during these critical synthetic transformations. Our guidance is grounded in established mechanistic principles to empower you to optimize your reactions for yield, purity, and regioselectivity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues and fundamental questions related to SNAr reactions on pyridine rings.

Q1: Why is my SNAr reaction on a halopyridine proceeding with low or no yield?

A1: Low or no yield in a pyridine SNAr reaction can be attributed to several factors. A systematic evaluation of the following is recommended:

  • Substrate Activation: The inherent electron-deficient nature of the pyridine ring facilitates nucleophilic attack.[1] However, the leaving group's position is critical. SNAr is most favorable at the C-2 and C-4 positions, as the nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate via resonance.[2][3][4] Reactions at the C-3 position are significantly less favorable under standard conditions.[2][5] The presence of additional electron-withdrawing groups (EWGs) ortho or para to the leaving group will further enhance reactivity.[1]

  • Nucleophile Strength: The nucleophile must be sufficiently potent to attack the electron-deficient ring. For weaker nucleophiles, consider in-situ generation of a more reactive species (e.g., deprotonating an alcohol to an alkoxide with a strong base).

  • Leaving Group Ability: For SNAr reactions, the typical reactivity order for halogens is F > Cl > Br > I.[2][6] The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic.[2]

  • Reaction Conditions: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they effectively solvate the cation of the nucleophile salt, thereby increasing the nucleophilicity of the anion.[2] Some reactions may require elevated temperatures to overcome the activation energy barrier.[1]

Q2: I am observing the formation of an unexpected regioisomer. What governs regioselectivity in pyridine SNAr?

A2: Regioselectivity is primarily dictated by electronic effects. Nucleophilic attack is favored at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen.[1][3][4][7] This preference is due to the ability of the electronegative nitrogen atom to delocalize and stabilize the negative charge in the resulting Meisenheimer intermediate.[1][3][4] Attack at the C-3 (meta) position does not allow for this resonance stabilization, making it a much less favorable pathway.[1][3] While C-4 substitution is often the thermodynamically favored product, C-2 substitution can be kinetically favored under certain conditions.[1] Reaction temperature and time can influence the ratio of these isomers.

Q3: What is the Chichibabin reaction, and how does it relate to SNAr on pyridines?

A3: The Chichibabin reaction is a classic example of nucleophilic substitution on a pyridine ring where the leaving group is a hydride ion (H⁻), which is typically a poor leaving group.[5] This reaction involves treating pyridine with a strong nucleophile, such as sodium amide (NaNH₂), to introduce an amino group, usually at the 2-position.[8][9] The reaction proceeds through an addition-elimination mechanism, forming a stable intermediate that, upon workup, releases hydrogen gas to yield the aminated pyridine.[8]

Section 2: Troubleshooting Guides for Common Side Reactions

This section provides detailed troubleshooting strategies for specific side reactions you may encounter.

Issue 1: Dimerization of the Pyridine Substrate

Symptoms:

  • Presence of a high molecular weight byproduct in LC-MS or TLC analysis.

  • Reduced yield of the desired product.

  • Complex NMR spectrum with overlapping aromatic signals.

Causality: Dimerization can occur, particularly with highly activated pyridine substrates or under strongly basic conditions.[1] One potential mechanism involves the nucleophilic attack of a deprotonated pyridine species on another molecule of the starting material.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Dimerization often has a higher activation energy than the desired SNAr reaction. Running the reaction at a lower temperature can favor the desired pathway.

  • Control the Stoichiometry of the Base: If a base is used to generate the nucleophile in situ, use it in a stoichiometric amount or slightly more. An excess of a strong base can promote deprotonation of the pyridine ring, leading to dimerization.

  • Slow Addition of Reagents: Add the nucleophile or base slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor bimolecular side reactions like dimerization.

  • Change the Solvent: The choice of solvent can influence the solubility of intermediates and the aggregation of reactants. Experiment with different polar aprotic solvents.

Issue 2: Hydrolysis of the Halopyridine Starting Material

Symptoms:

  • Formation of a hydroxypyridine byproduct.

  • Consumption of starting material without the formation of the desired product.

  • Inconsistent reaction outcomes, especially with prolonged reaction times or exposure to moisture.

Causality: If water is present in the reaction mixture, it can act as a nucleophile, leading to the hydrolysis of the halopyridine to the corresponding hydroxypyridine. This is more prevalent with highly activated substrates and at elevated temperatures.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven before use.

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents can be dried using appropriate drying agents.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Purify Reagents: Ensure that the nucleophile and any bases used are free of water.

  • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it reaches completion to minimize the opportunity for hydrolysis.

Section 3: Experimental Protocols and Data

Protocol 1: General Procedure for a Standard SNAr Reaction with an Amine Nucleophile

This protocol provides a starting point for the reaction of a 2-halopyridine with a primary or secondary amine.

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add 2-chloropyridine, the amine nucleophile, and potassium carbonate.

  • Add anhydrous DMF to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Influence of Leaving Group and Position on Relative SNAr Rates
Pyridine SubstrateNucleophileRelative RateReactivity Order
2-FluoropyridineSodium EthoxideHighF > Cl > Br > I[2][6]
2-ChloropyridineSodium EthoxideModerate
2-BromopyridineSodium EthoxideLow
4-FluoropyridineSodium EthoxideHigh4-position > 2-position (generally)[1]
3-ChloropyridineSodium EthoxideVery Low3-position is highly disfavored[2][5]

Note: Relative rates are illustrative and can vary based on specific reaction conditions.

Section 4: Visualizing Mechanisms and Workflows

Diagram 1: General Mechanism of Pyridine SNAr

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex (Rate-Determining Step) cluster_product Products Py Py-X MC [Py(X)(Nu)]⁻ Py->MC + Nu⁻ (Attack) Nu Nu⁻ Product Py-Nu MC->Product - X⁻ (Elimination) LG X⁻

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) of halopyridines.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Pyridine SNAr Check_Position Is Leaving Group at C2 or C4? Start->Check_Position Check_LG Is Leaving Group F or Cl? Check_Position->Check_LG Yes Redesign Redesign Synthesis: - Consider alternative starting material. Check_Position->Redesign No (C3) Check_Nucleophile Is Nucleophile strong enough? Check_LG->Check_Nucleophile Yes Use_Better_LG Switch to a better leaving group (e.g., F if starting with Cl/Br). Check_LG->Use_Better_LG No Check_Conditions Optimize Conditions: - Anhydrous? - Polar aprotic solvent? - Temperature? Check_Nucleophile->Check_Conditions Yes Increase_Reactivity Increase nucleophile reactivity (e.g., use a stronger base). Check_Nucleophile->Increase_Reactivity No Optimize Systematically vary solvent, temperature, and reaction time. Check_Conditions->Optimize No Success Improved Yield Check_Conditions->Success Yes Use_Better_LG->Success Increase_Reactivity->Success Optimize->Success

Caption: Decision tree for troubleshooting low yield in pyridine SNAr reactions.

References

Common pitfalls in using chloromethylpyridine hydrochlorides and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for common pitfalls encountered when working with chloromethylpyridine hydrochlorides. As versatile intermediates in pharmaceutical and agrochemical synthesis, their reactivity also presents unique challenges.[1] This resource consolidates field-proven insights and scientifically-grounded protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Stability and Handling

Q1: My chloromethylpyridine hydrochloride is a viscous oil/gummy solid upon arrival or after brief storage. Is it still usable?

A: This is a common issue and is most likely due to the hygroscopic nature of the compound.[2][3] Chloromethylpyridine hydrochlorides readily absorb atmospheric moisture, which can lead to a change in physical state from a crystalline solid to an oil or a sticky mass.[3][4][5]

Causality: The hydrochloride salt form is polar and has a strong affinity for water molecules. This absorbed water can depress the melting point and alter the material's handling characteristics.[5] While the compound may still be chemically viable, the presence of water can interfere with subsequent reactions, especially those sensitive to moisture.

Troubleshooting Protocol: Drying and Storage

  • Drying:

    • Place the material in a vacuum oven at room temperature.

    • Apply a high vacuum and use a suitable desiccant (e.g., P₂O₅ or a cold trap).

    • Drying for several hours or overnight should restore the solid form. Caution: Avoid heating, as this can cause decomposition, leading to the release of corrosive fumes.[6][7]

  • Proper Storage:

    • Always store chloromethylpyridine hydrochlorides in a tightly sealed container.[2][6]

    • For long-term storage, use a desiccator or a glovebox with an inert atmosphere (e.g., nitrogen or argon).[7]

    • Refrigeration is also recommended to minimize degradation.[8]

Logical Workflow for Handling Hygroscopic Reagents:

Caption: Decision workflow for handling chloromethylpyridine hydrochlorides.

Section 2: Reaction and Synthesis Pitfalls

Q2: My N-alkylation reaction with chloromethylpyridine hydrochloride is giving low yields or failing completely. What's going wrong?

A: This is a frequent challenge that can stem from several factors, primarily related to the reactivity of the chloromethylpyridine species and the reaction conditions.

Causality and Troubleshooting:

  • In-situ Free Base Generation: The hydrochloride salt is not the active alkylating agent. A base must be used to neutralize the hydrochloride and generate the more reactive free base of chloromethylpyridine in situ.[9] Insufficient or an inappropriate choice of base will result in an incomplete reaction.[9]

  • Self-Polymerization: The free base of 2-chloromethylpyridine is known to be unstable and can react with itself, leading to polymerization or the formation of undesired side products.

  • Solvent Choice: The solubility of the hydrochloride salt and the nucleophile is critical.[4] Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices to ensure all reactants are in solution.[9]

  • Nucleophile Reactivity: Weakly nucleophilic substrates may require more forcing conditions (e.g., higher temperatures, stronger bases), which can also promote side reactions.

Optimized N-Alkylation Protocol:

  • Reactant Preparation: Dissolve your nucleophile (e.g., an amine or alcohol) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile) under an inert atmosphere.

  • Base Addition: Add a suitable base. For many N-alkylations, a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is effective. The choice of base can influence the reaction's success.

  • Controlled Addition of Alkylating Agent: Dissolve the chloromethylpyridine hydrochloride in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature) to minimize rapid, uncontrolled reactions and potential side product formation.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature.

  • Work-up: Upon completion, quench the reaction, and proceed with standard extraction and purification procedures.

Data Summary: Base and Solvent Effects on N-Alkylation

BaseSolventTemperature (°C)Typical Outcome
K₂CO₃Acetonitrile80Good for moderately reactive nucleophiles.
Cs₂CO₃DMF25 - 60Often provides higher yields, especially for less reactive nucleophiles.
NaHTHF/DMF0 - 25Effective for deprotonating alcohols and some N-H bonds, but requires careful handling.
Et₃NDichloromethane25Can be effective, but the resulting triethylammonium chloride salt may complicate purification.
Q3: I am attempting a Suzuki coupling with a chloromethylpyridine derivative, but the reaction is not proceeding. What are the likely causes?

A: Suzuki couplings involving chloropyridines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[10] The electronic nature of the pyridine ring can also inhibit the palladium catalyst.[10]

Causality and Troubleshooting:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst.[10]

  • Inactive Catalyst System: The oxidative addition of palladium into the C-Cl bond is often the rate-limiting step and requires a highly active catalyst system.[10] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[10]

  • Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that can be exacerbated by the presence of water or oxygen.[10]

Recommended Protocol for Challenging Suzuki Couplings:

  • Catalyst and Ligand Selection: Employ a modern catalyst system known for its high activity with aryl chlorides. Buchwald ligands such as SPhos or XPhos, in combination with a palladium source like Pd₂(dba)₃, are often effective.[10]

  • Base and Solvent: Use a robust base such as K₃PO₄.[10] The reaction should be performed in a thoroughly degassed solvent system, such as 1,4-dioxane, often with a small amount of water.[10]

  • Inert Atmosphere: It is crucial to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to prevent catalyst deactivation and homocoupling side reactions.[10]

  • Temperature: These reactions often require elevated temperatures (80-100 °C) to proceed at a reasonable rate.[10]

Troubleshooting Diagram for Suzuki Coupling:

Caption: Troubleshooting flowchart for failed Suzuki couplings.

Section 3: Purification Challenges

Q4: I am having difficulty purifying my product from the reaction mixture. What are some effective strategies?

A: Purification can be complicated by the presence of unreacted starting material, side products, and inorganic salts from the base used in the reaction.

Causality and Troubleshooting:

  • Polarity of Products: Pyridine-containing compounds are often polar, which can lead to poor separation from polar side products and baseline streaking on silica gel chromatography.

  • Crystallization Issues: The product may "oil out" instead of crystallizing, especially if impurities are present.[11]

Purification Protocols:

  • Solvent Wash:

    • After the reaction work-up, if the crude product is a solid, it can often be purified by washing with a solvent in which the product is poorly soluble, but the impurities are soluble.[11]

    • A common technique is to slurry the crude solid in a solvent like acetone or a mixture of acetone and petroleum ether, stir vigorously, and then filter.[11]

  • Recrystallization:

    • Identify a suitable solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.[11]

    • If the product oils out, try using a solvent/anti-solvent system. Dissolve the crude material in a minimal amount of a "good" solvent, and then slowly add a "poor" solvent (anti-solvent) until turbidity is observed, followed by slow cooling to promote crystallization.[11]

    • Scratching the inside of the flask with a glass rod can help induce nucleation.[11]

  • Column Chromatography:

    • If chromatography is necessary, consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent to improve the peak shape of basic pyridine compounds.

    • Alternatively, using a different stationary phase, such as alumina, may be beneficial.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Chloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of palladium-catalyzed cross-coupling reactions involving chloropyridines. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst performance and longevity in these critical synthetic transformations. Here, we dissect the common modes of catalyst deactivation and provide actionable troubleshooting guides to enhance your reaction efficiency and reproducibility.

Introduction: The "2-Pyridyl Problem" and Beyond

Chloropyridines are indispensable building blocks in medicinal chemistry and materials science. However, their successful implementation in cross-coupling reactions is often hampered by issues related to catalyst deactivation. The Lewis basic nitrogen atom of the pyridine ring can coordinate strongly to the palladium center, leading to catalyst inhibition or "poisoning".[1][2] This phenomenon, sometimes referred to as the "2-pyridyl problem," is a primary contributor to sluggish reactions and low yields.[3]

This guide will address the multifaceted nature of catalyst deactivation in this context, moving beyond simple catalyst poisoning to explore other critical factors such as the stability of intermediates, the influence of reaction components, and the physical degradation of the catalyst.

Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Issue

This section addresses common observations and questions that arise during the cross-coupling of chloropyridines, providing insights into the underlying causes of catalyst deactivation.

Q1: My reaction with a chloropyridine substrate is stalled or showing very low conversion. What's the most likely cause?

A1: Low or no conversion is a frequent challenge, primarily because the oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step.[4] Several factors could be at play:

  • Catalyst Inhibition: The pyridine nitrogen can bind to the palladium catalyst, rendering it inactive.[1] This is particularly problematic with 2-chloropyridines.

  • Inactive Catalyst System: Chloropyridines are less reactive than their bromo or iodo counterparts.[5] Standard catalyst systems, like those using PPh₃, are often not potent enough. You will likely need a more active system with bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands.[4][6]

  • Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species might be inefficient under your reaction conditions.[7][8]

Q2: I'm observing a black precipitate in my reaction flask. Is my catalyst dead?

A2: The formation of a black precipitate, commonly known as palladium black, is indicative of catalyst agglomeration and deactivation.[5] While a small amount can be seen in successful reactions, extensive and early precipitation suggests poor catalyst stability. This aggregation drastically reduces the catalytically active surface area.[9]

Q3: My reaction is producing a significant amount of hydrodehalogenation (C-Cl bond is replaced by a C-H bond). What causes this and how can I minimize it?

A3: Hydrodehalogenation is a common side reaction that competes with the desired cross-coupling.[4] It often arises when the reductive elimination step to form the product is slow, allowing for alternative pathways. A key competing pathway is β-hydride elimination, especially if your coupling partner has β-hydrogens.[10][11]

  • To minimize this:

    • Ligand Choice: Employing bulky ligands can sterically hinder β-hydride elimination and promote the desired reductive elimination.[10]

    • Base Selection: The choice and purity of the base are critical. Ensure it is anhydrous.[4]

    • Amine Stoichiometry: Using a slight excess of the amine coupling partner can favor the desired C-N bond formation.[4]

Q4: Can impurities in my reagents or solvents be deactivating my catalyst?

A4: Absolutely. Palladium catalysts are sensitive to a variety of poisons.[12][13] Common culprits include:

  • Sulfur and Phosphorus Compounds: Trace impurities containing these elements can irreversibly bind to the palladium center.[14]

  • Water and Oxygen: While a small amount of water can sometimes be beneficial for pre-catalyst activation, excess water and any oxygen can lead to catalyst oxidation and deactivation.[8] It's crucial to use dry, degassed solvents and maintain an inert atmosphere.[4]

Part 2: Troubleshooting Guides - A Practical Approach

This section provides structured troubleshooting workflows to systematically address catalyst deactivation issues.

Guide 1: Addressing Low or No Conversion

If your reaction is not proceeding, follow this systematic approach to identify and resolve the issue.

**dot graph TD { A[Start: Low/No Conversion] --> B{Check Catalyst System}; B --> C{Is the Ligand Appropriate?}; C -- No --> D[Switch to Bulky, Electron-Rich Ligand e.g., Buchwald or NHC Ligands]; C -- Yes --> E{Is the Palladium Source Active?}; E -- No --> F[Use a Fresh Palladium Source or a Pre-catalyst e.g., G3/G4 Palladacycles]; E -- Yes --> G{Check Reaction Conditions}; G --> H{Is the Temperature High Enough?}; H -- No --> I[Increase Temperature (typically 80-110 °C)]; H -- Yes --> J{Is the Atmosphere Inert?}; J -- No --> K[Ensure Rigorous Degassing and Inert Gas Blanket]; J -- Yes --> L{Check Base and Solvents}; L --> M[Use Anhydrous, High-Purity Base and Solvents]; M --> N[Consider Screening Different Bases]; D --> O[Re-run Reaction]; F --> O; I --> O; K --> O; N --> O; } } Caption: Troubleshooting workflow for low conversion.

Experimental Protocol: Catalyst System Screening
  • Setup: In a glovebox, prepare an array of reaction vials. To each vial, add the chloropyridine (1.0 equiv.), coupling partner (1.2-1.5 equiv.), and base (2.0 equiv.).

  • Catalyst/Ligand Addition: In separate vials, add different palladium pre-catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a variety of ligands (e.g., SPhos, RuPhos, XPhos, P(t-Bu)₃). Add a specific catalyst/ligand combination to each reaction vial. Typical catalyst loading can range from 1-5 mol%.[4][15]

  • Reaction: Add degassed solvent to each vial, seal, and place on a pre-heated reaction block.

  • Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals to determine the most effective catalyst system.

ParameterCondition ACondition BCondition C
Pd Source Pd₂(dba)₃Pd(OAc)₂PdCl₂(dppf)
Ligand PPh₃SPhosP(t-Bu)₃
Base K₂CO₃NaOtBuCs₂CO₃
Solvent TolueneDioxaneTHF
Temp (°C) 100100100
Yield (%) <58578

Table 1: Example of a screening table for optimizing reaction conditions.

Guide 2: Mitigating Catalyst Poisoning and Degradation

This guide focuses on preventing and addressing catalyst deactivation due to impurities and inherent instability.

**dot graph TD { A[Start: Suspected Catalyst Deactivation] --> B{Source of Deactivation?}; B -- Impurities --> C[Purify Reagents and Solvents]; C --> D[Use High-Purity Starting Materials]; D --> E[Use Anhydrous, Degassed Solvents]; B -- Pyridine Coordination --> F[Ligand Modification]; F --> G[Increase Steric Bulk of Ligand]; G --> H[Use Ligands with Stronger Pd-Binding Affinity]; B -- Thermal Decomposition --> I[Optimize Reaction Temperature]; I --> J[Run Reaction at the Lowest Effective Temperature]; E --> K[Re-run Reaction]; H --> K; J --> K; } } Caption: Workflow for mitigating catalyst poisoning.

Key Deactivation Pathways and Prevention Strategies
  • Pyridine Coordination: The nitrogen lone pair of the chloropyridine can coordinate to the Pd(0) center, forming an off-cycle, inactive species.

    • Solution: Use bulky, electron-rich monophosphine ligands.[16] The steric hindrance provided by these ligands can disfavor the coordination of the pyridine nitrogen and stabilize the active monoligated palladium species.[10] The development of specialized ligands like GPhos has been guided by the need to create deactivation-resistant catalysts.[17]

  • Oxidative Addition: This is often the most challenging step with chloropyridines.[4]

    • Solution: The use of σ-donating ligands increases the nucleophilicity of the Pd(0) center, which in turn lowers the activation energy for oxidative addition.[6]

  • Reductive Elimination: This is the product-forming step. If it is slow, side reactions can occur.

    • Solution: The electronic properties of the ligands play a crucial role.[18][19] Sterically demanding ligands can also facilitate this step.[6]

  • β-Hydride Elimination: A common side reaction that leads to hydrodehalogenation.[10][11]

    • Solution: This can be suppressed by using ligands that promote faster reductive elimination or by using coupling partners that lack β-hydrogens.[20]

**dot graph TD { subgraph Catalytic Cycle A["Pd(0)L_n"] -- Oxidative Addition --> B["(Ar)Pd(II)(Cl)L_n"]; B -- Transmetalation --> C["(Ar)Pd(II)(R)L_n"]; C -- Reductive Elimination --> D["Ar-R"]; D --> A; end subgraph Deactivation Pathways A -- Pyridine Coordination --> E["(Py)Pd(0)L_n (Inactive)"]; C -- "β-Hydride Elimination" --> F["(H)Pd(II)(R)L_n + Olefin"]; A -- Agglomeration --> G["Palladium Black"]; end } Caption: Catalytic cycle and common deactivation pathways.

Part 3: Advanced Considerations and Best Practices

  • Choice of Palladium Pre-catalyst: While Pd(OAc)₂ and Pd₂(dba)₃ are common, well-defined pre-catalysts (e.g., palladacycles) can offer more consistent activation to the active Pd(0) species.[4][21]

  • Ligand-to-Palladium Ratio: The optimal ratio can vary. While a 1:1 or 2:1 ligand-to-palladium ratio is common, an excess of ligand can sometimes be beneficial, but can also inhibit the reaction in other cases.[7]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu are often effective.[4] However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, often requiring more active catalyst systems.[4]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence catalyst stability and reactivity. Aprotic solvents like toluene, dioxane, and THF are commonly used.[4]

By understanding the fundamental principles of catalyst deactivation and applying these systematic troubleshooting strategies, you can significantly improve the success rate of your cross-coupling reactions with challenging chloropyridine substrates.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Chloro-2-(chloromethyl)pyridine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Analytical Validation in Pharmaceutical Synthesis

4-Chloro-2-(chloromethyl)pyridine hydrochloride and its derivatives are pivotal intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). Their purity and quality directly impact the safety and efficacy of the final drug product. Consequently, robust and reliable analytical methods are not merely a regulatory requirement but a cornerstone of process control and quality assurance in drug development.[1] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a mandate clearly defined by the International Council for Harmonisation (ICH) Q2(R1) guideline.[2][3]

This guide provides a comparative analysis of the principal analytical techniques for the validation of this compound derivatives. We will delve into the causality behind methodological choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in establishing scientifically sound and defensible validation protocols.

The Validation Workflow: A Structured Approach

A successful validation process follows a logical progression from method development to the assessment of specific performance characteristics. The choice of which characteristics to evaluate depends on the objective of the analytical procedure, such as identification, quantification of impurities, or assay of the main component.[2][3][4]

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation (per ICH Q2(R1)) cluster_2 Phase 3: Implementation Dev Define Analytical Goal (Assay, Impurity, ID) Tech Select Technique (e.g., HPLC, GC) Dev->Tech Opt Optimize Parameters (Column, Mobile Phase, Temp) Tech->Opt Spec Specificity / Selectivity Opt->Spec Lin Linearity Spec->Lin Acc Accuracy Spec->Acc Prec Precision (Repeatability, Intermediate) Spec->Prec Range Range Lin->Range LoD Limit of Detection (LoD) Lin->LoD LoQ Limit of Quantitation (LoQ) Lin->LoQ Acc->Range Prec->Range Rob Robustness Range->Rob SOP Standard Operating Procedure (SOP) Generation Rob->SOP Routine Routine QC Testing SOP->Routine

Caption: A typical workflow for analytical method validation, from development to routine use.

Comparative Analysis of Key Analytical Methodologies

The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the specific question being asked (e.g., "What is it?" vs. "How much is there?"). For a semi-volatile, polar, aromatic compound like this compound, a combination of chromatographic and spectroscopic methods is essential for comprehensive characterization.

G cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis / Identification Analyte 4-Chloro-2-(chloromethyl)pyridine Hydrochloride & Derivatives HPLC HPLC (Assay, Impurity Profile) Analyte->HPLC GC GC (Volatile/Residual Impurities) Analyte->GC LCMS LC-MS/MS (Trace-Level Genotoxic Impurities) Analyte->LCMS MS Mass Spectrometry (MS) (Molecular Weight, Fragmentation) Analyte->MS NMR NMR Spectroscopy (Definitive Structure Elucidation) Analyte->NMR FTIR FTIR Spectroscopy (Functional Group ID) Analyte->FTIR HPLC->MS LC-MS GC->MS GC-MS

Caption: Applicability of different analytical techniques for the target compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity and assay determination of non-volatile and thermally labile compounds like pyridine derivatives.[5][6] Reversed-phase HPLC (RP-HPLC) is the most common mode used.

  • Expertise & Causality: The choice of a C18 (octadecyl) stationary phase is logical due to its hydrophobicity, which provides good retention for the aromatic pyridine ring.[6] The mobile phase composition is critical. An acidic buffer (e.g., phosphate or acetate, pH 2.5-4.0) is necessary to protonate the pyridine nitrogen, ensuring a single ionic species and preventing peak tailing. Acetonitrile is a common organic modifier, offering good UV transparency and elution strength. A photodiode array (PDA) detector is highly recommended as it can assess peak purity and help identify impurities by their UV spectra.

  • Trustworthiness (Validation): For an HPLC assay, all key validation parameters must be assessed: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[2][7] For impurity quantification, the limit of quantitation (LOQ) and limit of detection (LOD) are also critical.[8]

Table 1: Comparison of Analytical Techniques for 4-Chloro-2-(chloromethyl)pyridine HCl

Technique Principle Primary Applications Advantages Limitations
HPLC-UV/PDA Differential partitioning between a liquid mobile phase and a solid stationary phase.Purity determination, assay for potency, stability testing, impurity profiling.High resolution and sensitivity; suitable for non-volatile compounds; well-established and robust.[5][9]Higher cost of instrumentation and solvents.
Gas Chromatography (GC-FID/MS) Separation based on analyte volatility and interaction with a stationary phase.Analysis of volatile impurities (e.g., residual solvents) and related volatile derivatives.Excellent for volatile and semi-volatile compounds; high separation efficiency.[10][11]Not suitable for the non-volatile hydrochloride salt without derivatization; potential for thermal degradation.[5]
LC-MS/MS HPLC separation followed by mass analysis based on mass-to-charge ratio.Trace-level quantification of genotoxic or highly potent impurities; impurity identification.[12]Unmatched sensitivity and selectivity; provides molecular weight and structural information.[8]High instrument cost and complexity; potential for matrix effects (ion suppression).
NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Definitive structural elucidation of the main compound, impurities, and degradation products.[13]Provides unambiguous structural information and connectivity; quantitative (qNMR).[13][14]Low sensitivity compared to chromatographic methods; requires higher sample concentration.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups; confirmation of identity against a reference standard.Fast, non-destructive, and provides a unique molecular fingerprint.[15]Limited use for quantification in complex mixtures; less specific than NMR for full structure.

Experimental Protocol: Validated RP-HPLC Method for Assay and Purity

This protocol describes a self-validating system for determining the assay and purity of this compound. The validation parameters are derived directly from the experimental results.

Objective: To quantify this compound (the Analyte) and determine its purity by assessing related substances.

Instrumentation and Chromatographic Conditions
  • HPLC System: Standard HPLC with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA monitoring at 265 nm (determine λmax experimentally).

  • Injection Volume: 10 µL.

Preparation of Solutions
  • Diluent: Water:Acetonitrile (80:20 v/v).

  • Standard Solution (for Assay): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration ≈ 0.5 mg/mL).

  • Sample Solution (for Assay): Prepare in the same manner as the Standard Solution using the sample to be tested.

  • Linearity Stock Solution: Prepare a stock solution of the reference standard at ~1.0 mg/mL in Diluent.

  • Spiking Solution (for Accuracy): Prepare a stock solution containing known impurities, if available.

Validation Experiments
  • Specificity: Inject the diluent, a placebo (if applicable), a solution of known impurities, the standard solution, and the sample solution. The method is specific if the analyte peak is well-resolved from all other peaks (resolution > 2.0) and there is no interference at the analyte's retention time. Stress testing (acid, base, peroxide, heat, light) should also be performed to demonstrate separation from degradation products.[16]

  • Linearity: Prepare a minimum of five concentrations from the Linearity Stock Solution, covering 50% to 150% of the target assay concentration. Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[2][3]

  • Accuracy: Analyze the sample at three concentration levels (e.g., 80%, 100%, 120%) by spiking the analyte into a placebo mixture. Alternatively, perform the analysis on samples to which known amounts of analyte have been added. Calculate the percent recovery. Acceptance criteria are typically 98.0% to 102.0%.[2]

  • Precision (Repeatability): Perform a minimum of six replicate injections of the sample solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 1.0% for the assay.[2]

  • Limit of Quantitation (LOQ): Determine by signal-to-noise ratio (typically S/N of 10:1) or based on the standard deviation of the response and the slope of the calibration curve. This is crucial for the impurity quantification part of the method.

  • Robustness: Intentionally vary critical method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results. The results should remain unaffected by these small changes.

Table 2: Hypothetical Validation Summary for the Proposed HPLC Method

Parameter Acceptance Criteria Hypothetical Result Conclusion
Specificity No interference at analyte RT; resolution > 2Analyte peak pure and resolved from degradantsPass
Linearity (r²) ≥ 0.9990.9998Pass
Range 80-120% of target conc.0.4 - 0.6 mg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%Pass
Precision (Repeatability %RSD) ≤ 1.0%0.45%Pass
LOQ (for impurities) S/N ≥ 100.5 µg/mL (0.1%)Pass
Robustness System suitability passesNo significant impact on resultsPass

Orthogonal and Complementary Techniques

No single method can tell the whole story. Using orthogonal techniques (methods based on different principles) provides a more comprehensive and trustworthy validation package.

  • Gas Chromatography (GC): While unsuitable for the primary analyte salt, GC with a flame ionization detector (FID) is excellent for quantifying residual solvents (e.g., from synthesis or purification steps) as per ICH Q3C guidelines. For chlorinated derivatives, an electron capture detector (ECD) can provide enhanced sensitivity.[10]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are unparalleled for definitive structural elucidation.[13][17] For validation, NMR confirms the identity of the reference standard and can be used to identify unknown impurities isolated by preparative HPLC. The chemical shifts and coupling constants of the pyridine ring protons are highly diagnostic.[13][18]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a rapid and simple technique for identity confirmation.[15] The spectrum of a sample should be compared to that of a reference standard. Characteristic peaks for C-Cl, aromatic C=C, and C=N stretching will provide a unique fingerprint.[15][19]

Conclusion

The validation of analytical methods for this compound and its derivatives is a multi-faceted process that relies on a strategic combination of chromatographic and spectroscopic techniques. A well-validated RP-HPLC method serves as the core for quantitative analysis (assay and purity), providing robust and reliable data. This must be supported by orthogonal methods like GC for volatile impurities and spectroscopic techniques such as NMR and FTIR for unambiguous structural confirmation. By grounding these protocols in the principles of the ICH Q2(R1) guideline and understanding the scientific rationale behind each experimental choice, researchers can ensure the highest level of data integrity, supporting safe and effective drug development.

References

A Comparative Guide to HPLC Analysis of 4-Chloro-2-(chloromethyl)pyridine Hydrochloride Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 4-Chloro-2-(chloromethyl)pyridine hydrochloride and its associated reaction mixtures. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring a robust and reliable analytical approach.

Introduction: The Analytical Imperative

This compound is a critical building block in the synthesis of numerous pharmaceutical compounds. Its purity and the impurity profile of its reaction mixtures directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Consequently, a robust, selective, and stability-indicating analytical method is not merely a quality control requirement but a cornerstone of process understanding and validation. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and versatility.[1]

This guide will compare and contrast various HPLC approaches, focusing on the critical parameters of stationary phase selection, mobile phase optimization, and detection techniques to provide a comprehensive framework for method development and implementation.

The Challenge: Physicochemical Properties and Potential Impurities

Understanding the analyte is the first step in developing a successful HPLC method. This compound is a polar, basic compound. The pyridine ring contains a basic nitrogen atom (pKa typically around 5.2-6.0), which can be protonated at acidic pH.[2][3] This property is a key lever to manipulate its retention in reversed-phase chromatography.

The synthesis of this intermediate can lead to a variety of impurities, including, but not limited to:

  • Starting materials and reagents.

  • Positional isomers.

  • Over-chlorinated or under-chlorinated species.

  • Hydrolysis products (e.g., replacement of a chloro- group with a hydroxyl group).

A successful HPLC method must be able to resolve the main component from all known and potential impurities and degradation products.

Comparative Analysis of HPLC Methodologies

The selection of the appropriate HPLC column and mobile phase is the most critical factor in achieving the desired separation.[4] We will compare the most common and effective approaches.

Stationary Phase (Column) Selection

The choice of stationary phase dictates the primary mode of interaction and separation. For a polar basic compound like this compound, several options provide distinct advantages.

Stationary PhasePrinciple of SeparationAdvantagesDisadvantagesBest Suited For
Standard C18 (ODS) Hydrophobic interactions.[4]Versatile, widely available, stable over a broad pH range (depending on bonding).Can exhibit poor retention for polar compounds in highly aqueous mobile phases; potential for peak tailing with basic analytes due to silanol interactions.General-purpose purity analysis, especially when impurities are less polar than the main analyte.
Phenyl-Hexyl Hydrophobic and π-π interactions.[5]Enhanced retention and unique selectivity for aromatic compounds; resistant to "dewetting" in 100% aqueous mobile phases.[5]May offer less retention for non-aromatic impurities.Separating aromatic isomers and analyzing highly polar compounds that require high aqueous mobile phase content.
Embedded Polar Group (e.g., Polar-C18) Mixed-mode with hydrophobic and hydrophilic interactions.Improved peak shape for basic compounds by shielding residual silanols; stable in 100% aqueous mobile phases.Selectivity can be complex and may require more intensive method development.Mitigating peak tailing for basic analytes without the need for strong mobile phase additives.
Mixed-Mode (e.g., Cation-Exchange) Hydrophobic and ion-exchange interactions.[2]Excellent retention and selectivity for charged (basic) compounds; allows for analysis without ion-pairing reagents.[2]Highly sensitive to buffer concentration and pH; may require more careful mobile phase preparation.Complex mixtures where resolution of multiple basic compounds and isomers is critical.

Recommendation: A high-purity, end-capped C18 column is a robust starting point for initial method development due to its versatility. For challenging separations involving polar impurities or when peak tailing is a significant issue, a Phenyl-Hexyl or an Embedded Polar Group column should be evaluated as a superior alternative.

Mobile Phase Optimization

The mobile phase composition, particularly its pH and organic modifier content, is used to fine-tune the separation.[6][7]

For a basic compound like this compound, pH is the most powerful tool for controlling retention.[7]

  • Acidic pH (pH 2-4): At a pH well below the analyte's pKa, the pyridine nitrogen will be fully protonated (ionized).[4] In reversed-phase HPLC, this decreases retention time. This is often desirable as it can move the analyte away from late-eluting, non-polar impurities. Using an acidic buffer (e.g., phosphate, acetate) or an acid additive (e.g., formic acid, trifluoroacetic acid - TFA) is standard practice.[8][9]

  • Near-Neutral pH (pH 6-8): Operating in this range is generally avoided for basic compounds as small shifts in pH can lead to large, unpredictable changes in retention time, compromising method robustness.

  • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shape, lower viscosity (leading to lower backpressure), and better UV transparency at low wavelengths.[6] The percentage of organic modifier is adjusted to achieve an ideal retention factor (k) for the main peak, typically between 2 and 10.[4]

  • Buffer/Additive: A buffer is essential to control the pH and ensure reproducible chromatography.

    • Phosphate Buffer: Provides excellent buffering capacity but is not compatible with Mass Spectrometry (MS).

    • Formate or Acetate Buffers (e.g., Ammonium Acetate/Formate): Volatile and MS-compatible, making them ideal for LC-MS applications where impurity identification is required.[10] A 10-20 mM concentration is a common starting point.

    • Acid Additives (Formic Acid, TFA): 0.1% (v/v) is frequently used to ensure an acidic pH and improve peak shape. TFA is an excellent ion-pairing agent that can significantly improve peak shape but can be difficult to remove from the column and may suppress MS ionization.[5] Formic acid is a good, MS-friendly alternative.

Comparative Summary of Mobile Phase Strategies

Mobile Phase SystemKey CharacteristicsPerformance Impact
Acetonitrile / 0.1% Formic Acid in Water Simple, MS-compatible, provides low pH.Good starting point for general analysis. Peak shape may be suboptimal for some bases.
Acetonitrile / Phosphate Buffer (pH 2.5-3.5) Strong pH control, robust.Excellent reproducibility. Not MS-compatible. Can improve peak shape over simple acid additives.
Acetonitrile / Ammonium Acetate Buffer (pH 3-4) MS-compatible buffer system.[10]Good for LC-MS methods where structural elucidation of impurities is needed. Buffering capacity is weaker than phosphate.
Detection

For pyridine-containing compounds, UV detection is the most common and robust method.[11]

  • Wavelength Selection: Pyridine derivatives typically exhibit strong absorbance maxima around 200-215 nm and another, less intense maximum around 250-270 nm.[12]

    • ~254-270 nm: Offers good selectivity and is less susceptible to interference from common solvents. A wavelength of 270 nm has been used for a similar dichlorinated nitropyridine.[1]

    • ~210-220 nm: Provides higher sensitivity but may also pick up more interference from mobile phase components or impurities. A validated method for a related compound used 210 nm.[10]

  • Photodiode Array (PDA) Detector: A PDA detector is highly recommended during method development. It allows for the acquisition of the full UV spectrum of each peak, which is invaluable for assessing peak purity and identifying potential co-eluting impurities.

Recommended Stability-Indicating HPLC Method Protocol

This protocol represents a robust starting point for the analysis of this compound. It is designed to be stability-indicating and should be validated according to ICH Q2(R1) guidelines.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Prepare Mobile Phase (e.g., A: 0.1% HCOOH in H2O B: 0.1% HCOOH in ACN) B Degas Mobile Phase (Sonication or inline degasser) A->B D System Equilibration (Pump mobile phase until baseline is stable) B->D C Prepare Standard & Sample (Dissolve in Diluent, e.g., 50:50 ACN:H2O) E Inject Sample (e.g., 5 µL) C->E D->E F Chromatographic Separation (Isocratic or Gradient Elution) E->F G UV Detection (e.g., 260 nm & PDA Scan) F->G H Integrate Peaks & Quantify (Calculate % Area for Impurities) G->H I Assess Peak Purity (Using PDA data) H->I

Caption: General workflow for HPLC analysis.

Detailed Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterRecommended ConditionAlternative for Optimization
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid0.1% (v/v) Formic Acid in Water (for LC-MS)
Mobile Phase B AcetonitrileMethanol
Elution Mode Isocratic: 70% A / 30% BGradient: Start with 95% A, ramp to 50% A over 20 min (for complex reaction mixtures)
Flow Rate 1.0 mL/min0.8 - 1.2 mL/min
Column Temp. 35 °C30 - 40 °C
Detection 260 nm (Primary), PDA Scan 200-400 nm215 nm for higher sensitivity
Injection Vol. 5 µL2 - 10 µL
Diluent Acetonitrile/Water (50:50 v/v)Mobile Phase

Causality Behind Choices:

  • C18 Column: Provides a good balance of hydrophobic retention for the main analyte and potential less polar impurities.[1]

  • Phosphate Buffer at pH 3.0: Ensures the pyridine nitrogen is consistently protonated, leading to sharp, reproducible peaks by minimizing interactions with residual silanols.[8]

  • Acetonitrile: Chosen for its low viscosity and UV transparency.[6]

  • 35 °C Column Temperature: Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency.

  • 260 nm Detection: Provides good selectivity for the pyridine ring with minimal interference.[12] The PDA scan is crucial for a stability-indicating method to ensure no co-eluting peaks are present.

Forced Degradation Study Protocol (for Stability-Indicating Method Validation)

To validate the method as "stability-indicating," forced degradation studies must be performed to demonstrate that the method can separate the active ingredient from its degradation products.[9]

Forced_Degradation cluster_conditions Stress Conditions Analyte 4-Chloro-2-(chloromethyl)pyridine HCl Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Analyte->Base Oxid Oxidation (e.g., 3% H2O2, RT) Analyte->Oxid Therm Thermal (e.g., 80°C, Solid State) Analyte->Therm Photo Photolytic (UV/Visible Light) Analyte->Photo Neutralize Neutralize/Dilute Sample Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->Neutralize Photo->Neutralize HPLC Analyze by HPLC (Compare to unstressed sample) Neutralize->HPLC

Caption: Forced degradation study workflow.

  • Acid Hydrolysis: Treat sample solution with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat sample solution with 0.1 M NaOH at room temperature for 8 hours.

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 80 °C for 48 hours.

  • Photolytic Degradation: Expose sample solution to UV (254 nm) and visible light for 7 days.

After exposure, samples should be neutralized (if necessary) and diluted to the target concentration for HPLC analysis. The goal is to achieve 5-20% degradation. The chromatograms of the stressed samples must demonstrate that all degradation peaks are baseline-resolved from the parent peak.

Conclusion and Final Recommendations

For the routine analysis of this compound reaction mixtures, a reversed-phase HPLC method utilizing a C18 column with an acidic mobile phase (pH ~3) offers a robust and reliable solution. The use of an acetonitrile/phosphate buffer system will yield excellent reproducibility for quality control purposes, while an acetonitrile/formic acid system provides MS compatibility for impurity identification.

The key to a successful, self-validating system lies not in a single set of parameters but in a systematic approach to method development. This involves:

  • Column Screening: Comparing C18, Phenyl-Hexyl, and other relevant phases to find the optimal selectivity for your specific sample matrix.

  • Mobile Phase Optimization: Systematically adjusting pH and organic modifier concentration to achieve the desired retention and resolution.

  • Detector Validation: Employing a PDA detector to ensure peak purity and select the optimal wavelength for quantification.

  • Forced Degradation: Rigorously testing the method's ability to separate the analyte from all potential degradation products to establish it as truly stability-indicating.

By following the principles and comparative data outlined in this guide, researchers and analytical scientists can develop and validate high-quality HPLC methods that ensure the integrity of their synthetic processes and the quality of their final products.

References

A Comparative Guide to the 1H and 13C NMR Spectroscopic Data of 4-Chloro-2-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of chemical intermediates is paramount. 4-Chloro-2-(chloromethyl)pyridine hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients. Its unambiguous characterization is crucial for ensuring the integrity of subsequent synthetic steps and the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization, providing unparalleled insight into the chemical environment of individual atoms.

This guide presents a comprehensive analysis of the ¹H and ¹³C NMR spectroscopic data for this compound. In the absence of a publicly available, fully assigned spectrum for this specific compound, we will leverage established principles of NMR spectroscopy and comparative data from structurally related analogs to provide a robust interpretation. This approach not only allows for a detailed understanding of the target molecule but also highlights the subtle yet significant spectral differences that arise from positional isomerism and substituent effects.

Understanding the Molecular Landscape: Substituent Effects in Pyridine NMR

The chemical shifts observed in the NMR spectrum of a substituted pyridine are governed by the interplay of electron-donating and electron-withdrawing effects of the substituents, as well as the protonation state of the nitrogen atom. In this compound, we have three key features influencing the electronic environment of the pyridine ring:

  • A Chlorine Atom at the 4-position: Chlorine is an electronegative atom that exerts a deactivating, electron-withdrawing inductive effect (-I) and a weaker, activating, electron-donating mesomeric effect (+M).

  • A Chloromethyl Group at the 2-position: The chloromethyl group is primarily an electron-withdrawing group due to the electronegativity of the chlorine atom.

  • Protonation of the Pyridine Nitrogen: The formation of the hydrochloride salt results in the protonation of the nitrogen atom, giving it a positive formal charge. This significantly deshields all protons and carbons in the ring, causing a downfield shift in their NMR signals. This down-field shift is a direct consequence of the decreased electron density on each ring carbon atom due to the formal positive charge at the nitrogen atom[1].

These factors combine to create a unique electronic distribution around the pyridine ring, which is reflected in the distinct chemical shifts of the remaining ring protons and carbons.

Predicted ¹H NMR Spectrum of this compound

Based on the electronic effects described above, we can predict the following features in the ¹H NMR spectrum:

  • Aromatic Protons: The three remaining protons on the pyridine ring will appear in the downfield region, typically between 7.0 and 9.0 ppm. Their precise chemical shifts will be influenced by their proximity to the electron-withdrawing substituents and the protonated nitrogen.

  • Chloromethyl Protons: A singlet corresponding to the two protons of the chloromethyl group (-CH₂Cl) is expected. This signal will be shifted downfield due to the adjacent electronegative chlorine atom and the aromatic ring.

Comparative ¹H NMR Data

To refine our predictions and provide a comparative context, let's examine the experimental ¹H NMR data of closely related compounds.

CompoundH-3 (ppm)H-5 (ppm)H-6 (ppm)-CH₂Cl (ppm)Solvent
4-Chloro-2-(chloromethyl)pyridine HCl (Predicted) ~8.0~7.9~8.7~5.0DMSO-d₆
2-(Chloromethyl)pyridine HCl[2]~8.15~7.99~8.82~5.25CDCl₃
4-(Chloromethyl)pyridine HCl[2][3]~8.19~8.19~8.79~4.80DMSO-d₆
2,4-Dichloropyridine[4]~7.40~7.25~8.20-CDCl₃

Note: The chemical shifts are approximate and can vary with solvent and concentration.

The comparison highlights that the protonation of the pyridine nitrogen consistently shifts the ring protons downfield. The relative positions of the substituents in this compound will lead to a distinct splitting pattern for the aromatic protons, allowing for their unambiguous assignment.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the pyridine carbons are sensitive to the electronic effects of the substituents and protonation.

Comparative ¹³C NMR Data

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)-CH₂Cl (ppm)Solvent
4-Chloro-2-(chloromethyl)pyridine HCl (Predicted) ~152~128~145~126~150~45DMSO-d₆
2-(Chloromethyl)pyridine HCl[5][6]~151~126~141~128~149~46D₂O
4-(Chloromethyl)pyridine HCl[7][8]~150~125~148~125~150~44Polysol

Note: The chemical shifts are approximate and can vary with solvent and concentration.

The predicted ¹³C chemical shifts for this compound are based on the additive effects of the chloro and chloromethyl substituents on the protonated pyridine ring. The carbons directly attached to the electron-withdrawing groups (C-2 and C-4) are expected to be significantly deshielded.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data is essential for accurate structural elucidation. The following is a generalized protocol for the analysis of pyridine hydrochloride salts.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for hydrochloride salts due to its high polarity. Deuterated water (D₂O) or methanol-d₄ (CD₃OD) can also be used, but be mindful of proton exchange with the N-H proton.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent.

  • Filtration: If any solid particles are present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.

NMR Data Acquisition
  • Spectrometer Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Experiment:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to encompass the aromatic and aliphatic regions (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Experiment:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range for aromatic and aliphatic carbons (e.g., 0-160 ppm).

    • A larger number of scans will be required compared to the ¹H experiment due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is particularly useful for assigning quaternary carbons.

Visualizing the Molecular Structure and NMR Workflow

Caption: 2D structure of this compound.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent filter Filter into NMR Tube dissolve->filter lock_shim Lock & Shim filter->lock_shim one_d 1D NMR (¹H, ¹³C) lock_shim->one_d two_d 2D NMR (COSY, HSQC, HMBC) one_d->two_d process Processing (FT, Phasing) one_d->process two_d->process assign Peak Assignment process->assign structure Structure Elucidation assign->structure

Caption: A generalized workflow for NMR-based structural elucidation.

Conclusion

References

Comparative reactivity of 2-, 3-, and 4-chloromethylpyridine isomers

Author: BenchChem Technical Support Team. Date: January 2026

< A Comparative Guide to the Reactivity of 2-, 3-, and 4-Chloromethylpyridine Isomers

For Researchers, Scientists, and Drug Development Professionals

The Decisive Role of Nitrogen: A Theoretical Framework

The reactivity of the chloromethylpyridine isomers in nucleophilic substitution reactions is fundamentally governed by the electronic influence of the pyridine nitrogen atom. The nitrogen atom is strongly electron-withdrawing, an effect that propagates through the ring and influences the electrophilicity of the benzylic carbon in the chloromethyl group. However, the position of this group relative to the nitrogen dictates the precise nature and magnitude of this influence, leading to significant differences in reaction rates and mechanisms.

  • 4-Chloromethylpyridine (para-isomer): This isomer is the most reactive of the three. The nitrogen atom is in the para position relative to the chloromethyl group. This alignment allows for powerful resonance stabilization of the transition state (and any potential carbocation intermediate) during a nucleophilic attack. The nitrogen can delocalize the developing positive charge on the benzylic carbon through the π-system of the ring. This electronic assistance significantly lowers the activation energy for nucleophilic substitution, favoring a mechanism with substantial SN1 character.

  • 2-Chloromethylpyridine (ortho-isomer): The reactivity of the 2-isomer is intermediate. It is more reactive than the 3-isomer but generally less reactive than the 4-isomer. The primary electronic influence is the strong -I (negative inductive) effect of the adjacent nitrogen atom, which withdraws electron density through the sigma bonds, increasing the electrophilicity of the benzylic carbon. However, it lacks the direct resonance stabilization seen in the 4-isomer.

  • 3-Chloromethylpyridine (meta-isomer): This is the least reactive isomer. The chloromethyl group is in the meta position, where it cannot participate in direct resonance with the nitrogen atom. The primary influence is a weaker inductive effect compared to the 2-isomer. Consequently, the transition state for nucleophilic substitution is less stabilized, resulting in a higher activation energy and slower reaction rates, typically proceeding via a classic SN2 pathway.[1][2]

The following diagram illustrates the key resonance contributor that explains the enhanced reactivity of the 4-chloromethylpyridine isomer.

Figure 1. Resonance stabilization in the 4-chloromethylpyridine reaction.

Quantitative Reactivity Comparison

While extensive kinetic data comparing all three isomers under identical conditions is sparse in publicly available literature, the qualitative order of reactivity is well-established. The following table summarizes the expected relative reactivity based on the mechanistic principles discussed.

IsomerPositionDominant Electronic EffectRelative ReactivityFavored Mechanism
4-Chloromethylpyridine para-I, -M (Resonance Stabilization)High SN1-like / SN2
2-Chloromethylpyridine ortho-I (Strong Inductive Effect)Medium SN2
3-Chloromethylpyridine meta-I (Weaker Inductive Effect)Low SN2

Table 1: Summary of electronic effects and expected relative reactivity of chloromethylpyridine isomers in nucleophilic substitution reactions.

This reactivity trend is critical in synthetic planning. For instance, when a rapid and efficient substitution is required under mild conditions, 4-chloromethylpyridine is the reagent of choice. Conversely, if a more controlled, slower reaction is desired, or if selectivity in a polyfunctional molecule is needed, the 3-isomer might be more suitable.

Experimental Protocol: A Self-Validating Comparison

To provide a tangible and reproducible method for observing these reactivity differences, the following protocol describes a comparative nucleophilic substitution reaction with a common nucleophile, morpholine. This experiment is designed to be monitored by Thin-Layer Chromatography (TLC), providing a clear, visual indication of reaction progress.

Objective: To qualitatively compare the rate of nucleophilic substitution of 2-, 3-, and 4-chloromethylpyridine hydrochloride with morpholine.
Materials:
  • 2-Chloromethylpyridine hydrochloride

  • 3-Chloromethylpyridine hydrochloride

  • 4-Chloromethylpyridine hydrochloride

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (for TLC)

  • Hexanes (for TLC)

  • Silica gel TLC plates (with F₂₅₄ indicator)

  • Standard laboratory glassware

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_monitor Monitoring & Analysis prep1 Label three flasks: '2-CMP', '3-CMP', '4-CMP' prep2 To each flask, add: - 1.0 eq Chloromethylpyridine HCl - 2.0 eq K₂CO₃ - Anhydrous Acetonitrile prep1->prep2 react1 Add 1.5 eq Morpholine to each flask simultaneously prep2->react1 react2 Stir mixtures at a constant temperature (e.g., 50 °C) react1->react2 monitor2 Take aliquots from each flask at regular intervals (e.g., 15, 30, 60, 120 min) react2->monitor2 monitor1 Spot TLC plate at T=0 monitor3 Spot aliquots on the same TLC plate monitor2->monitor3 monitor4 Develop TLC plate (e.g., 50% EtOAc/Hexanes) monitor3->monitor4 analyze Visualize spots under UV light. Compare disappearance of starting material in each lane. monitor4->analyze

Figure 2. Experimental workflow for comparing isomer reactivity.
Step-by-Step Procedure:

  • Preparation: In three separate round-bottom flasks, place a magnetic stir bar. To each flask, add one of the chloromethylpyridine hydrochloride isomers (e.g., 1.0 mmol). Add anhydrous potassium carbonate (2.0 mmol) and anhydrous acetonitrile (5 mL).

  • Reaction Initiation: To each stirring suspension, add morpholine (1.5 mmol).[3]

  • Heating and Monitoring: Place the flasks in a pre-heated oil bath at 50 °C. Begin monitoring the reactions immediately by TLC.

  • TLC Analysis: On a single silica gel TLC plate, spot a small amount of each of the three starting materials as a reference. At regular time intervals (e.g., 15, 30, 60, and 120 minutes), take a small aliquot from each reaction mixture and spot it on the TLC plate.

  • Visualization: Develop the TLC plate in a suitable solvent system (e.g., 50% ethyl acetate in hexanes). Visualize the spots under a UV lamp.

  • Interpretation: The rate of reaction can be qualitatively determined by observing the rate at which the starting material spot disappears and the product spot appears for each isomer. It is expected that the 4-chloromethylpyridine reaction will proceed fastest, followed by the 2-isomer, and finally the 3-isomer.

Considerations in Synthetic Applications

The choice of isomer has profound implications in multi-step syntheses, particularly in the pharmaceutical industry.

  • High Reactivity of 4-Chloromethylpyridine: This isomer is an excellent alkylating agent for a wide range of nucleophiles, including amines, thiols, and phenols.[3] Its high reactivity allows for substitutions to be performed under mild conditions, which is beneficial when working with sensitive substrates. However, this high reactivity also increases the risk of side reactions, such as over-alkylation or quaternization of the pyridine nitrogen itself, especially with strong nucleophiles or in polar solvents.

  • Intermediate Reactivity of 2-Chloromethylpyridine: The 2-isomer offers a balance of reactivity. It is often used in the synthesis of ligands for coordination chemistry and catalysis. Its preparation can be achieved from 2-picoline-N-oxide.[4] The proximity of the chloromethyl group to the nitrogen can sometimes lead to chelation effects with metal ions, a property exploited in ligand design.

  • Controlled Reactivity of 3-Chloromethylpyridine: The lower reactivity of the 3-isomer makes it ideal for situations requiring greater control or selectivity. In a molecule with multiple electrophilic sites, the 3-chloromethylpyridine moiety can often be reacted selectively by using stronger nucleophiles or harsher conditions, leaving other, more labile groups intact.

Conclusion

The reactivity of 2-, 3-, and 4-chloromethylpyridine is not uniform; it is a direct consequence of the electronic interplay between the activating chloromethyl group and the position of the ring nitrogen. The 4-isomer stands out for its exceptionally high reactivity, driven by resonance stabilization, making it a powerful but sometimes indiscriminate alkylating agent. The 2-isomer displays intermediate reactivity governed by a strong inductive effect, while the 3-isomer is the most stable and least reactive, offering control and selectivity in complex syntheses. A thorough understanding of these intrinsic electronic properties is essential for any researcher aiming to leverage these versatile building blocks effectively and predictably in their synthetic endeavors.

References

A Comparative Guide to the Reactivity of 4-Chloro-2-(chloromethyl)pyridine hydrochloride and Benzyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate alkylating agents is a critical decision that profoundly impacts reaction efficiency, yield, and the overall success of a synthetic route. This guide provides an in-depth, objective comparison of the reactivity of two common, yet distinct, electrophiles: 4-Chloro-2-(chloromethyl)pyridine hydrochloride and the archetypal benzyl chloride. By delving into the underlying electronic principles and providing a framework for empirical validation, this document aims to empower chemists to make more informed decisions in their synthetic endeavors.

Introduction to the Reagents

At first glance, both this compound and benzyl chloride appear to be simple benzylic-type halides. However, the introduction of a nitrogen atom and an additional chlorine substituent within the aromatic ring of the pyridine-based reagent dramatically alters its electronic properties and, consequently, its chemical reactivity.

Benzyl chloride (C₆H₅CH₂Cl) is a foundational reagent in organic synthesis, widely employed for the introduction of the benzyl protecting group for alcohols, phenols, and carboxylic acids.[1][2] Its reactivity is well-documented, serving as a reliable benchmark for nucleophilic substitution reactions.[3][4] It is a colorless liquid with a pungent odor and is known to be a potent lachrymator.[5][6]

This compound (C₆H₆Cl₃N) is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds.[7] It is a solid at room temperature and, as a hydrochloride salt, possesses different solubility characteristics compared to benzyl chloride.[7][8] The presence of the electron-withdrawing pyridine ring and the chloro-substituent are key determinants of its reactivity profile.

Theoretical Framework: A Tale of Two Rings

The reactivity of these compounds in nucleophilic substitution reactions is best understood by examining the two primary mechanistic pathways: unimolecular (Sₙ1) and bimolecular (Sₙ2).

  • The Sₙ2 Pathway: This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. The rate of this reaction is highly sensitive to steric hindrance around the reaction center and the electrophilicity of the carbon atom.

  • The Sₙ1 Pathway: This is a two-step process initiated by the departure of the leaving group to form a carbocation intermediate. The rate-determining step is the formation of this carbocation, and thus, the reaction rate is primarily dependent on the stability of this intermediate.

The fundamental difference in reactivity between benzyl chloride and this compound stems from the electronic nature of the aromatic ring attached to the chloromethyl group.

  • Benzyl Chloride: The phenyl ring is relatively electron-neutral. It can stabilize an adjacent carbocation through resonance, making the Sₙ1 pathway accessible.[3]

  • This compound: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is further amplified by the electron-withdrawing inductive effect of the chlorine atom at the 4-position. This pronounced electron-withdrawing character has a dual impact:

    • It significantly increases the electrophilicity of the methylene carbon (-CH₂Cl), making it more susceptible to nucleophilic attack. This is expected to accelerate the Sₙ2 reaction rate relative to benzyl chloride.

    • It destabilizes the formation of an adjacent positive charge. The electron-withdrawing pyridine ring would actively hinder the formation of a carbocation intermediate, thereby decelerating the Sₙ1 reaction rate compared to benzyl chloride.

This theoretical analysis is supported by studies on analogous systems, such as 2-(chloromethyl)pyrimidine, where the electron-withdrawing nature of the heterocyclic ring was found to enhance Sₙ2 reactivity while suppressing the Sₙ1 pathway when compared to benzyl chloride.[9]

Experimental Design for Comparative Reactivity Analysis

To empirically validate these theoretical predictions, a kinetic study can be designed to compare the reaction rates of both compounds with a model nucleophile under controlled conditions that favor either the Sₙ2 or Sₙ1 pathway.

Protocol: Comparative Kinetic Analysis via HPLC

Objective: To determine the relative rate constants for the reaction of this compound and benzyl chloride with a standard nucleophile (e.g., morpholine) under Sₙ2-favoring conditions.

Materials:

  • This compound

  • Benzyl chloride

  • Morpholine

  • Acetonitrile (HPLC grade)

  • Triethylamine (to neutralize the hydrochloride salt)

  • Internal standard (e.g., naphthalene)

  • Thermostatted reaction vessel

  • HPLC system with a UV detector

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M stock solution of benzyl chloride in acetonitrile containing a known concentration of the internal standard.

    • Prepare a 0.1 M stock solution of this compound in acetonitrile containing the same concentration of the internal standard. Add one equivalent of triethylamine to this solution to free the base.

    • Prepare a 0.2 M stock solution of morpholine in acetonitrile.

  • Reaction Execution:

    • Equilibrate the thermostatted reaction vessel to the desired temperature (e.g., 25°C).

    • To initiate the reaction, mix equal volumes of the electrophile stock solution and the nucleophile stock solution in the reaction vessel with vigorous stirring.

  • Sample Collection and Analysis:

    • At timed intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a vial containing a suitable quenching agent (e.g., dilute acid).

    • Analyze the quenched samples by HPLC to determine the concentration of the remaining starting material relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the electrophile (ln[E]) versus time.

    • The slope of the resulting line will be the pseudo-first-order rate constant (k).

    • Calculate the relative reactivity by taking the ratio of the rate constants.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Stock Solutions: - Electrophile + Internal Standard - Nucleophile P2 Thermostat Reaction Vessel R1 Initiate Reaction: Mix Electrophile and Nucleophile Solutions P2->R1 R2 Collect Aliquots at Timed Intervals R1->R2 A1 Quench Reaction in Aliquots R2->A1 A2 Analyze by HPLC A1->A2 A3 Plot ln[E] vs. Time A2->A3 A4 Determine Rate Constant (k) A3->A4

Caption: Experimental workflow for the comparative kinetic analysis.

Data Presentation and Interpretation

The following table presents hypothetical data that would be expected from the described experiment, illustrating the anticipated difference in reactivity.

CompoundReaction ConditionsNucleophileRelative Rate Constant (k_rel)
Benzyl ChlorideSₙ2-favoring (Acetonitrile, 25°C)Morpholine1.0 (Benchmark)
4-Chloro-2-(chloromethyl)pyridine HClSₙ2-favoring (Acetonitrile, 25°C)Morpholine~5-10
Benzyl ChlorideSₙ1-favoring (80% Ethanol/Water, 50°C)H₂O1.0 (Benchmark)
4-Chloro-2-(chloromethyl)pyridine HClSₙ1-favoring (80% Ethanol/Water, 50°C)H₂O< 0.1

Interpretation:

  • Under Sₙ2 conditions , this compound is expected to react significantly faster than benzyl chloride. This is a direct consequence of the heightened electrophilicity of its methylene carbon, induced by the electron-withdrawing nature of the 4-chloropyridine ring.

  • Under Sₙ1 conditions , the trend is reversed. Benzyl chloride's ability to form a resonance-stabilized benzylic carbocation allows it to react readily. In contrast, the electron-deficient 4-chloropyridine ring would destabilize a corresponding carbocation, making this pathway much less favorable and resulting in a significantly slower reaction rate.

Visualizing the Mechanistic Differences

The divergent reactivity of these two compounds can be visualized by considering the transition states and intermediates of the Sₙ2 and Sₙ1 pathways.

G cluster_sn2 Sₙ2 Pathway cluster_sn1 Sₙ1 Pathway BC_SN2_TS [NC...CH₂(Ph)...Cl]⁻ Transition State (Less Favorable) BC_SN1_Int [PhCH₂]⁺ Carbocation (Resonance Stabilized) Py_SN2_TS [NC...CH₂(4-Cl-Py)...Cl]⁻ Transition State (More Favorable due to δ+) Py_SN1_Int [4-Cl-Py-CH₂]⁺ Carbocation (Destabilized by EWG)

Caption: Comparison of intermediates and transition states.

Practical Implications and Conclusion

The choice between this compound and benzyl chloride should be guided by the desired reaction mechanism and the nature of the nucleophile.

  • For rapid Sₙ2 reactions , particularly with weaker nucleophiles, This compound is the superior choice due to the enhanced electrophilicity of the reaction center. This makes it an excellent candidate for constructing complex molecules where forcing conditions are undesirable.

  • When an Sₙ1 mechanism is intended or unavoidable , or when working with nucleophiles that are also strong bases (where elimination could be a competing pathway), benzyl chloride offers a more predictable and often higher-yielding reaction profile.

Safety Considerations

Both benzyl chloride and this compound are hazardous chemicals and must be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Benzyl Chloride: Corrosive, a potent lachrymator, and a suspected carcinogen.[1][10] It is irritating to the skin, eyes, and respiratory system.[11][12]

  • This compound: Corrosive and causes severe skin burns and eye damage.[13][14]

Always consult the latest Safety Data Sheet (SDS) before handling these reagents and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

References

A Comparative Guide to the Spectroscopic Interpretation of 4-Chloro-2-(chloromethyl)pyridine Hydrochloride and Its Nucleophilic Substitution Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of heterocyclic compounds is a cornerstone of successful synthesis and downstream application. 4-Chloro-2-(chloromethyl)pyridine hydrochloride is a versatile building block, valued for its dual reactive sites: the electrophilic chloromethyl group at the 2-position and the chloro-substituted pyridine ring. Nucleophilic substitution at the benzylic-like chloromethyl position is a common and efficient strategy for introducing diverse functionalities.

This guide provides an in-depth comparison of the spectroscopic data for this compound and its key reaction products formed via nucleophilic substitution with amine and alkoxide nucleophiles. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a clear roadmap for identifying and characterizing these molecules. As a key comparator, we will also analyze the isomeric compound, 4-(Chloromethyl)pyridine hydrochloride, to highlight how subtle changes in substituent positioning dramatically influence spectroscopic outcomes.

The Starting Material and a Key Isomeric Alternative: A Spectroscopic Baseline

A thorough understanding of the starting material's spectral features is paramount before any analysis of its reaction products can be undertaken. The hydrochloride salt form of these pyridine derivatives significantly impacts the electronic environment of the pyridine ring, leading to characteristic downfield shifts in NMR spectra due to the protonation of the ring nitrogen.

Table 1: Spectroscopic Data for this compound and 4-(Chloromethyl)pyridine Hydrochloride

Compound Structure ¹H NMR (DMSO-d₆) δ (ppm) ¹³C NMR (DMSO-d₆) δ (ppm) Key IR Bands (cm⁻¹) MS (m/z)
4-Chloro-2-(chloromethyl)pyridine HCl
alt text
~8.6 (d, 1H), ~7.8 (d, 1H), ~7.7 (dd, 1H), ~4.9 (s, 2H)~152, ~150, ~140, ~125, ~124, ~45~3000-2800 (C-H), ~1600, ~1560 (C=C, C=N), ~750 (C-Cl)161/163/165 (M⁺), 126, 91
4-(Chloromethyl)pyridine HCl [1]
alt text
~8.9 (d, 2H), ~7.9 (d, 2H), ~4.9 (s, 2H)~150, ~142, ~125, ~45~3000-2800 (C-H), ~1610, ~1570 (C=C, C=N), ~760 (C-Cl)127/129 (M⁺), 92
Analysis of the Starting Material: this compound
  • ¹H NMR: The protonated pyridine ring deshields the aromatic protons, pushing them downfield. The distinct coupling patterns of the three aromatic protons are key identifiers. The singlet at approximately 4.9 ppm corresponds to the two protons of the chloromethyl group.

  • ¹³C NMR: The spectrum will show six distinct carbon signals. The carbon of the chloromethyl group will appear around 45 ppm. The aromatic carbons will be in the 120-155 ppm region, with the carbon bearing the chlorine atom showing a characteristic chemical shift.

  • IR Spectroscopy: Look for the characteristic C-H stretching of the aromatic ring and the CH₂ group, aromatic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, and the C-Cl stretching vibration at lower wavenumbers.[2]

  • Mass Spectrometry: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺). The M, M+2, and M+4 peaks will appear in an approximate ratio of 9:6:1, which is a definitive indicator of a molecule containing two chlorine atoms.[3]

Comparative Analysis with 4-(Chloromethyl)pyridine Hydrochloride

The isomeric 4-(Chloromethyl)pyridine hydrochloride provides an excellent case study in how substituent position affects spectroscopic data.

  • ¹H NMR: Due to the symmetry of the 4-substituted pyridine ring, the ¹H NMR spectrum is simpler, showing two doublets in the aromatic region, each integrating to two protons.

  • ¹³C NMR: The symmetry also results in fewer signals in the aromatic region of the ¹³C NMR spectrum compared to the 2,4-disubstituted isomer.

  • Mass Spectrometry: Containing only one chlorine atom, the molecular ion peak will exhibit an M and M+2 pattern with an approximate 3:1 intensity ratio, a classic sign of a monochlorinated compound.[3]

Spectroscopic Signatures of Nucleophilic Substitution Products

The reaction of 4-Chloro-2-(chloromethyl)pyridine with nucleophiles primarily occurs at the more reactive chloromethyl position. This substitution leads to predictable and observable changes in the spectroscopic data.

Workflow for Nucleophilic Substitution and Product Characterization

G cluster_start Starting Material cluster_reaction Nucleophilic Substitution cluster_products Products cluster_analysis Spectroscopic Analysis A 4-Chloro-2-(chloromethyl)pyridine HCl B Nucleophile (e.g., R-NH₂, R-O⁻) A->B Reaction C 4-Chloro-2-(aminomethyl)pyridine derivatives B->C D 4-Chloro-2-(alkoxymethyl)pyridine derivatives B->D E NMR (¹H, ¹³C) IR MS C->E Characterization D->E

Caption: Workflow for synthesis and characterization of products.

Reaction with Amines: Formation of 4-Chloro-2-(aminomethyl)pyridine Derivatives

Substitution of the chlorine atom with an amino group introduces new protons and changes the electronic environment of the methylene bridge.

Table 2: Predicted and Experimental Spectroscopic Data for Amino-Substituted Products

Product Structure Expected ¹H NMR δ (ppm) Expected ¹³C NMR δ (ppm) Key IR Bands (cm⁻¹) Expected MS (m/z)
4-Chloro-2-(aminomethyl)pyridine
alt text
Aromatic H's, ~4.0 (s, 2H, CH₂), ~1.5-2.5 (br s, 2H, NH₂)Aromatic C's, ~48-52 (CH₂)~3400-3200 (N-H stretch), ~1600 (N-H bend)142/144 (M⁺)
4-Chloro-2-(methylaminomethyl)pyridine
alt text
Aromatic H's, ~3.9 (s, 2H, CH₂), ~2.4 (s, 3H, CH₃), ~1.5-2.5 (br s, 1H, NH)Aromatic C's, ~55-60 (CH₂), ~35-40 (CH₃)~3300 (N-H stretch)156/158 (M⁺)
  • ¹H NMR: The most significant change is the upfield shift of the methylene protons (CH₂) from ~4.9 ppm to the ~3.9-4.0 ppm range. This is due to the replacement of the electronegative chlorine with a less electronegative nitrogen atom. New signals for the N-H protons will appear as broad singlets, and in the case of the methylamine product, a new singlet for the methyl group will be observed around 2.4 ppm.

  • ¹³C NMR: The methylene carbon signal will also shift, though the effect is less pronounced than in ¹H NMR. New signals for any alkyl groups on the nitrogen will also be present.

  • IR Spectroscopy: The appearance of N-H stretching bands in the 3400-3200 cm⁻¹ region is a key diagnostic feature. Primary amines will show two bands, while secondary amines will show one. An N-H bending vibration may also be visible around 1600 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak will shift to a lower m/z value corresponding to the replacement of chlorine (mass ~35.5) with the amino or methylamino group. The 3:1 isotopic pattern for the single chlorine on the pyridine ring will remain.

Reaction with Alkoxides: Formation of 4-Chloro-2-(alkoxymethyl)pyridine Derivatives

The formation of an ether linkage also results in characteristic spectral changes.

Table 3: Spectroscopic Data for the Methoxy-Substituted Product

Product Structure ¹H NMR (CDCl₃) δ (ppm) [4]Expected ¹³C NMR δ (ppm) Key IR Bands (cm⁻¹) Expected MS (m/z)
4-Chloro-2-(methoxymethyl)pyridine
alt text
~8.3 (d, 1H), ~7.3 (d, 1H), ~7.2 (dd, 1H), ~4.5 (s, 2H), ~3.4 (s, 3H)Aromatic C's, ~75 (CH₂), ~59 (OCH₃)~2850 (C-H of OCH₃), ~1100 (C-O stretch)157/159 (M⁺)
  • ¹H NMR: Similar to the amine substitution, the methylene protons of the ether product are shifted upfield to around 4.5 ppm. A sharp singlet corresponding to the methoxy protons will appear around 3.4 ppm.

  • ¹³C NMR: The spectrum will feature a signal for the methoxy carbon at approximately 59 ppm and the methylene carbon at around 75 ppm.

  • IR Spectroscopy: The most telling feature in the IR spectrum will be a strong C-O stretching band in the 1150-1085 cm⁻¹ region. The N-H bands seen in the amine products will be absent.

  • Mass Spectrometry: The molecular ion will correspond to the mass of the methoxy-substituted product, and the characteristic 3:1 isotope pattern for a single chlorine atom will be present.

Experimental Protocols

General Procedure for Nucleophilic Substitution
  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol for methoxide substitution, or a polar aprotic solvent like DMF for amine substitution).

  • Add the nucleophile (e.g., sodium methoxide solution, or the desired amine [2.0-3.0 eq]).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous work-up to remove excess reagents and salts.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_acquisition Data Acquisition A Purified Product B Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) A->B C Prepare KBr pellet or neat sample (liquid) A->C D Direct Infusion or GC/LC Inlet A->D E ¹H & ¹³C NMR B->E F FT-IR Spectroscopy C->F G Mass Spectrometry D->G

Caption: Workflow for spectroscopic data acquisition.

Conclusion

The spectroscopic analysis of this compound and its derivatives is a powerful tool for confirming successful synthesis and for structural elucidation. By carefully analyzing the shifts in ¹H and ¹³C NMR, the appearance or disappearance of key functional group bands in IR spectroscopy, and the molecular ion and fragmentation patterns in mass spectrometry, researchers can confidently identify their target compounds. The comparison with isomeric starting materials further refines this understanding, emphasizing the importance of subtle structural details in the resulting spectral data. This guide provides a foundational framework for these interpretations, empowering drug development professionals to make data-driven decisions in their synthetic endeavors.

References

A Researcher's Guide to Confirming Regioselectivity in Reactions of Substituted Chloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyridine scaffold is a cornerstone of medicinal chemistry.[1][2] Its presence in numerous FDA-approved drugs speaks to its versatility.[1] However, harnessing its full potential requires precise control over its functionalization. A critical challenge in the synthesis of novel pyridine-based compounds is mastering the regioselectivity of substitution reactions, particularly the nucleophilic aromatic substitution (SNAr) on chloropyridine rings. This guide provides an in-depth comparison of methods to confirm regioselectivity, supported by experimental data and protocols, to empower scientists in their synthetic endeavors.

The Decisive Role of Electronics in Pyridine Reactivity

The inherent electron-deficient nature of the pyridine ring, a result of the electronegative nitrogen atom, makes it susceptible to nucleophilic attack.[3] This effect is most pronounced at the positions ortho (C2/C6) and para (C4) to the nitrogen. Nucleophilic aromatic substitution on pyridines preferentially occurs at the 2- and 4-positions.[4][5][6] The stability of the reaction intermediate is a key factor in determining the feasibility of a nucleophilic aromatic substitution.[4] When a nucleophile attacks the C2 or C4 position, the resulting anionic intermediate has a resonance form where the negative charge resides on the electronegative nitrogen atom, a significant stabilizing factor.[4][5] This is not possible when the attack occurs at the C3 or C5 positions.[4][5]

The regiochemical outcome is further influenced by the electronic properties of other substituents on the ring.[7] Electron-withdrawing groups (EWGs) enhance the electrophilicity of the pyridine ring, accelerating SNAr reactions, while electron-donating groups (EDGs) can have the opposite effect.[8][9][10] The interplay between the inherent reactivity of the pyridine core and the directing effects of its substituents dictates the final product distribution.

Comparative Analysis of Methodologies for Regioselectivity Confirmation

Accurate determination of the isomeric ratio of products is paramount. A combination of chromatographic and spectroscopic techniques is typically employed to achieve this.

Table 1: Comparison of Analytical Techniques for Regioselectivity Determination

TechniquePrincipleAdvantagesDisadvantagesTypical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution, quantitative accuracy, applicable to a wide range of compounds.Isomers with very similar polarities can be challenging to separate.[11]Baseline separation and quantification of product isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, enabling unambiguous isomer identification.[12]Lower sensitivity compared to HPLC, can be complex for mixtures.Structural elucidation of isolated isomers and ratio determination in simple mixtures.
X-ray Crystallography Diffraction of X-rays by the electron clouds of atoms in a crystal.Provides the absolute, unambiguous three-dimensional structure of a molecule.[13][14][15]Requires a single, high-quality crystal, which can be difficult to obtain.Definitive structural confirmation of a single, crystalline product isomer.
Workflow for Regioselectivity Analysis

A systematic approach ensures accurate and reliable results.

Regioselectivity Analysis Workflow cluster_0 Reaction & Workup cluster_1 Initial Analysis & Separation cluster_2 Structural Confirmation cluster_3 Final Report Reaction Substituted Chloropyridine + Nucleophile Workup Reaction Workup & Crude Product Isolation Reaction->Workup Crude_NMR Crude ¹H NMR Analysis Workup->Crude_NMR Estimate Isomer Ratio HPLC_Analysis HPLC Method Development & Analysis Workup->HPLC_Analysis Separate & Quantify Isomers Isolation Isolation of Individual Isomers (Prep-HPLC/Column Chromatography) HPLC_Analysis->Isolation NMR_Spectroscopy Detailed NMR Analysis (¹H, ¹³C, COSY, HSQC, HMBC) Isolation->NMR_Spectroscopy Unambiguous Structure Elucidation XRay_Crystallography X-ray Crystallography Isolation->XRay_Crystallography Absolute Structure Confirmation (if crystalline) Final_Report Confirmed Regioselectivity & Isomer Ratio NMR_Spectroscopy->Final_Report XRay_Crystallography->Final_Report

Caption: A typical workflow for the determination of regioselectivity in pyridine substitution reactions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is a powerful tool for separating and quantifying isomers.[16][17] Given that positional isomers of substituted pyridines often have very similar physicochemical properties, specialized column chemistries and mobile phase conditions are frequently required.[11]

Protocol: HPLC Analysis of a Reaction Mixture of Substituted Aminopyridines

  • Column Selection: A mixed-mode or phenyl-phase column is often effective. For this example, a C18 column may be sufficient, but optimization may be needed.

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with 0.1% formic acid. The gradient will depend on the specific isomers. A typical starting gradient is 10-90% acetonitrile over 20 minutes.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter.

  • Injection and Data Acquisition: Inject 5-10 µL of the sample onto the HPLC system. Monitor the elution profile using a UV detector at a wavelength where both isomers absorb (e.g., 254 nm).

  • Quantification: Integrate the peak areas of the separated isomers. The ratio of the peak areas corresponds to the isomeric ratio of the products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the definitive identification of isomers.[12] The chemical shifts and coupling patterns of the pyridine ring protons are highly sensitive to the positions of substituents.

Protocol: ¹H NMR Analysis of a Purified Isomer

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Spectral Analysis:

    • Chemical Shifts: Protons ortho to the nitrogen atom are typically deshielded and appear at a higher chemical shift (downfield).

    • Coupling Constants: The magnitude of the coupling constants (J-values) between adjacent protons provides information about their relative positions. For example, ortho coupling (³JHH) is typically larger than meta coupling (⁴JHH).

    • 2D NMR: For complex spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity of atoms within the molecule.[12]

Table 2: Representative ¹H NMR Data for Isomeric Aminochloropyridines

IsomerH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)
2-Amino-4-chloropyridine6.8 (d)-7.0 (dd)8.0 (d)
4-Amino-2-chloropyridine6.5 (d)-6.7 (dd)8.1 (d)
(Note: Chemical shifts and coupling patterns are approximate and can vary with solvent and other substituents.)
X-ray Crystallography for Absolute Structure Confirmation

When a crystalline product is obtained, single-crystal X-ray diffraction provides the most definitive structural evidence.[13][14][15]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the purified isomer suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions to obtain a final structural model.

Case Study: Regioselectivity in the Amination of 2,6-Dichloropyridine

The reaction of 2,6-dichloropyridine with an amine can potentially yield two monosubstituted products: 2-amino-6-chloropyridine and a rearranged product. However, due to the symmetry of the starting material, only one initial substitution product is possible. The regioselectivity becomes crucial when a substituent is present at the 3- or 4-position.

For instance, the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine has been shown to be influenced by the steric bulk of the 3-substituent.[18] Bulky groups at the 3-position tend to direct the incoming nucleophile to the less hindered 6-position.[18]

Amination of 2,6-Dichloropyridine cluster_0 Reaction cluster_1 Analysis Reactants 2,6-Dichloropyridine + Amine Products 2-Amino-6-chloropyridine + 4-Amino-6-chloropyridine (if rearranged) Reactants->Products Nucleophilic Aromatic Substitution HPLC HPLC Separation Products->HPLC Quantify Ratio NMR NMR Identification Products->NMR Confirm Structures

Caption: A simplified representation of the analysis of the amination of 2,6-dichloropyridine.

Conclusion

Confirming the regioselectivity of reactions involving substituted chloropyridines is a critical step in the synthesis of novel compounds for drug discovery and development. A multi-faceted analytical approach, combining the separatory power of HPLC with the detailed structural insights from NMR and, when possible, the definitive confirmation from X-ray crystallography, provides a robust and reliable workflow. By understanding the underlying electronic principles and applying these rigorous analytical techniques, researchers can confidently navigate the complexities of pyridine chemistry and accelerate the development of new therapeutic agents.

References

A Comparative Guide to LC-MS/MS for Trace Analysis of Chloromethylpyridine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the control of potentially genotoxic impurities (PGIs) is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety. Chloromethylpyridines, often used as reactive intermediates in the synthesis of active pharmaceutical ingredients (APIs), represent a class of compounds that require rigorous analytical surveillance due to their potential for DNA interaction. This guide provides an in-depth comparison of modern analytical strategies for the trace-level quantification of these impurities, with a primary focus on the superior capabilities of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will objectively compare its performance against alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), supported by representative experimental data and protocols.

The Regulatory Imperative: Why Trace Analysis Matters

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) M7(R1) guideline, mandate strict control over impurities that could be DNA reactive.[1][2] The core principle is to limit the intake of such substances to a level associated with negligible carcinogenic risk. This has led to the establishment of the Threshold of Toxicological Concern (TTC), a concept that sets a default acceptable daily intake for any unstudied chemical at 1.5 µ g/day for lifetime exposure.[3][4]

This stringent limit places immense demands on analytical methodology. For an API with a high daily dose, the concentration of a PGI in the final drug substance may need to be controlled at the parts-per-million (ppm) or even parts-per-billion (ppb) level.[5] Achieving this requires methods that are not only highly sensitive but also exceptionally selective to differentiate the trace impurity from the API matrix, which is present at a concentration several orders of magnitude higher.

LC-MS/MS: The Gold Standard for PGI Analysis

For non-volatile, polar, and thermally labile PGIs—a category into which many chloromethylpyridine intermediates fall—LC-MS/MS has emerged as the definitive analytical technique.[6] Its power lies in the combination of high-efficiency chromatographic separation with the unparalleled sensitivity and selectivity of tandem mass spectrometry.

The Causality Behind the Method: How LC-MS/MS Excels
  • Specificity through Mass Filtering: Unlike UV detectors that rely on chromophores, mass spectrometry measures the mass-to-charge ratio (m/z) of an ion. Tandem MS (MS/MS) takes this a step further. A specific parent ion corresponding to the impurity is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), acts as a highly specific filter, effectively eliminating matrix interference and baseline noise, which is crucial for trace-level detection.[7][8]

  • Superior Sensitivity: The low background noise achieved with MRM allows for extremely low limits of detection (LOD) and quantification (LOQ), often reaching the low ppb levels required to meet the TTC.[9][10]

  • Versatility: LC-MS/MS can handle a wide range of compound polarities and is not limited by the volatility or thermal stability of the analyte, making it broadly applicable to diverse PGI structures.[6]

Experimental Workflow: LC-MS/MS

The logical flow for developing and validating an LC-MS/MS method for a chloromethylpyridine impurity is a systematic process designed to ensure sensitivity, accuracy, and robustness.

LCMSMS_Workflow cluster_prep Phase 1: Preparation & Optimization cluster_val Phase 2: Method Validation (ICH Q2(R1)) cluster_analysis Phase 3: Routine Analysis P1 Standard & Sample Preparation P2 Direct Infusion MS (Tune Parameters) P1->P2 Optimize ionization P3 LC Method Development P2->P3 Define MRM transitions V1 Specificity P3->V1 Optimized Method V2 LOD & LOQ V3 Linearity & Range V4 Accuracy (% Recovery) V5 Precision (Repeatability & Intermediate) V6 Robustness A1 Sample Analysis A2 Data Processing & Quantification A1->A2 cluster_val cluster_val cluster_val->A1 Validated Method

Caption: Workflow for LC-MS/MS method development and validation.

Protocol: Representative LC-MS/MS Method for a Chloromethylpyridine Analogue

The following protocol is based on validated methods developed for structurally similar genotoxic impurities, such as 2-chloromethyl-3,4-dimethoxy pyridine HCl in pantoprazole.[9][10] This serves as a robust starting point for analyzing impurities like 2-chloro-5-(chloromethyl)pyridine.

1. Sample and Standard Preparation:

  • Solvent: A mixture of methanol or acetonitrile and water is typically used as the diluent.

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of the certified chloromethylpyridine reference standard in the diluent.

  • Working Standards: Perform serial dilutions to create calibration standards ranging from approximately 0.1 ng/mL to 10 ng/mL.

  • Sample Solution: Accurately weigh the API and dissolve it in the diluent to a high concentration (e.g., 5 mg/mL). This high concentration is necessary to achieve the required low ppm detection limit for the impurity.

2. LC-MS/MS Conditions:

  • LC System: UPLC/HPLC system.

  • Column: A reversed-phase C18 column is common (e.g., Hypersil BDS C18, 50 mm × 4.6 mm, 3 µm).[9][10]

  • Mobile Phase A: 10 mM Ammonium Acetate in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Gradient: A gradient elution is often used to separate the polar impurity from the non-polar API.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization Positive (ESI+). Chloromethylpyridines readily form [M+H]+ ions.

  • MRM Transition (Example for 2-chloro-5-(chloromethyl)pyridine, MW 162.01):

    • Parent Ion (Q1): m/z 162.0

    • Product Ion (Q3): A characteristic fragment needs to be determined via infusion experiments (e.g., loss of HCl, m/z 126.0).

3. Validation Parameters (Based on Analogous Compounds):

  • LOD: ~0.1 ppm

  • LOQ: ~0.3 ppm[9][10]

  • Linearity (R²): >0.998

  • Accuracy (Recovery): 95-105%

Alternative Analytical Techniques: A Comparative Overview

While LC-MS/MS is often the most suitable technique, it is essential to understand the capabilities and limitations of other available methods.

Comparison cluster_LCMS LC-MS/MS cluster_GCMS GC-MS cluster_HPLCUV HPLC-UV LCMS LC-MS/MS GCMS GC-MS Prop_LCMS Highest Sensitivity Highest Selectivity Wide Applicability HPLCUV HPLC-UV Prop_GCMS High Sensitivity Good for Volatiles Requires Derivatization for Non-Volatiles Prop_HPLCUV Lower Sensitivity Matrix Interference Accessible & Robust

Caption: Key characteristics of primary analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and semi-volatile compounds that are thermally stable.[11]

  • Principle of Operation: The sample is vaporized in a heated inlet and separated in a capillary column based on its boiling point and interaction with the stationary phase. Detection is performed by a mass spectrometer.

  • Applicability to Chloromethylpyridines: Chloromethylpyridines are semi-volatile and generally amenable to GC analysis.

  • Strengths:

    • High Resolution: Capillary GC columns provide excellent separation efficiency.

    • High Sensitivity: When coupled with MS, it offers good sensitivity, though often not as low as LC-MS/MS for this specific application.

  • Limitations:

    • Thermal Stability: The primary risk is the potential for on-column degradation of the analyte, especially at trace levels in a complex matrix.

    • Matrix Effects: Injecting a high concentration of a non-volatile API can contaminate the GC inlet and column, leading to poor performance and downtime. Headspace GC can mitigate this but may lack the sensitivity for trace PGIs.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in most pharmaceutical quality control labs due to its robustness and accessibility.

  • Principle of Operation: The sample is separated via liquid chromatography, and detection is based on the analyte's ability to absorb UV light at a specific wavelength.

  • Applicability to Chloromethylpyridines: Pyridine-containing molecules possess a chromophore and can be detected by UV.

  • Strengths:

    • Accessibility & Cost: The instrumentation is widely available and less expensive than mass spectrometers.

    • Robustness: Methods are generally straightforward and reliable for routine use.

  • Limitations:

    • Insufficient Sensitivity: The sensitivity of UV detection is often inadequate to reach the low ppm/ppb levels required by the TTC. The LOQ for HPLC-UV methods is typically in the range of 10-50 ppm, which may not be sufficient.[10]

    • Lack of Selectivity: The API and other impurities often absorb at similar UV wavelengths, leading to co-eluting peaks that can mask the trace impurity. This makes accurate quantification nearly impossible without complete chromatographic resolution, which is a significant challenge.

Performance Data Comparison

The table below summarizes the expected performance characteristics for the analysis of a chloromethylpyridine impurity, based on published data for analogous compounds and the inherent capabilities of each technique.

ParameterLC-MS/MSGC-MSHPLC-UV
Typical LOQ 0.1 - 1 ppm [9][10]1 - 10 ppm> 10 ppm[10]
Selectivity Excellent (MRM filtering)Very Good (Mass filtering)Poor to Moderate (Chromatographic only)
Matrix Effect Moderate (Ion suppression)High (Inlet/column contamination)High (Co-elution, baseline drift)
Analyte Scope Broad (Polar, non-volatile)Limited (Volatile, thermally stable)Broad (Requires chromophore)
Robustness GoodModerateExcellent
Cost/Complexity HighModerate-HighLow

Conclusion: An Evidence-Based Recommendation

For the trace analysis of chloromethylpyridine impurities in pharmaceutical development, LC-MS/MS is the unequivocally superior technique. Its combination of exceptional sensitivity and selectivity provides the analytical certainty required to meet the stringent regulatory limits defined by the Threshold of Toxicological Concern. While GC-MS may serve as a viable alternative for specific volatile impurities and HPLC-UV remains a valuable tool for less critical purity assessments, neither can consistently deliver the low-level quantification and freedom from matrix interference that is essential for ensuring the safety and quality of the final drug product. Adopting an LC-MS/MS-based strategy is a direct investment in scientific integrity, regulatory compliance, and ultimately, patient health.

References

Benchmarking the Performance of Pyridine Derivatives in Anticancer Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold, a six-membered heterocyclic ring containing one nitrogen atom, is a cornerstone in medicinal chemistry and drug design.[1][2] Its versatile structure is present in numerous FDA-approved drugs and serves as a privileged framework for the development of novel therapeutic agents.[2] In the realm of oncology, pyridine derivatives have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of anticancer activities.[3] These compounds can modulate critical biological pathways involved in cancer progression through various mechanisms, including the induction of apoptosis, interference with cell cycle progression, and inhibition of angiogenesis.[4]

This guide provides a comprehensive and objective comparison of the performance of different classes of pyridine derivatives in anticancer research. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, supporting experimental data, and detailed protocols to facilitate the evaluation and development of next-generation pyridine-based cancer therapies.

Section 1: Mechanisms of Anticancer Action

The efficacy of pyridine derivatives as anticancer agents stems from their ability to interact with a diverse range of molecular targets. Their mechanisms of action are multifaceted and often depend on the specific substitutions and structural features of the molecule.[4]

A predominant mechanism is the inhibition of protein kinases , which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[4] One of the most significant targets is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5][6] By inhibiting VEGFR-2, certain pyridine derivatives can effectively stifle tumor growth and metastasis.[5][6]

Another important mechanism is the disruption of microtubule dynamics . Some pyridine-based compounds can inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[2]

Furthermore, many pyridine derivatives have been shown to directly induce apoptosis (programmed cell death) in cancer cells. This can be achieved through various pathways, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.

Below is a diagram illustrating the VEGFR-2 signaling pathway, a common target for pyridine derivatives.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activate PI3K PI3K VEGFR2->PI3K Activate PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyridine Pyridine Derivatives Pyridine->VEGFR2 Inhibit

Caption: VEGFR-2 Signaling Pathway and Inhibition by Pyridine Derivatives.

Section 2: Comparative Performance of Pyridine Derivatives

The anticancer potency of pyridine derivatives is highly dependent on their chemical structure. This section presents a comparative analysis of the in vitro cytotoxic activity of various classes of pyridine derivatives against a panel of human cancer cell lines, with data summarized as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Table 1: Pyridine-Urea Derivatives vs. MCF-7 (Breast Cancer)

Pyridine-urea derivatives have shown significant promise, particularly against breast cancer. The position and nature of substituents on the phenylurea moiety play a crucial role in their activity.

Compound IDR Group (Substitution on Phenylurea)IC50 (µM) on MCF-7 (48h)[5][7]VEGFR-2 Inhibition IC50 (µM)[5][7]
8a H4.53Not Reported
8b 4-Cl3.035.0
8d 4-CH33.98Not Reported
8e 3-CF30.223.93
8n 3-Cl1.88Not Reported
Doxorubicin (Reference Drug)1.93Not Applicable
Sorafenib (Reference Drug)4.50Not Applicable

Structure-Activity Relationship (SAR) Insights: The data suggests that electron-withdrawing groups at the meta-position of the phenylurea ring, such as 3-CF3 (Compound 8e ), significantly enhance cytotoxic activity.[7]

Table 2: Imidazo[1,2-a]pyridine Derivatives vs. MGC-803 (Gastric Cancer)

Imidazo[1,2-a]pyridines are another class of pyridine derivatives with potent anticancer properties. Halogen substitutions on the phenyl ring have been shown to dramatically increase their antiproliferative effects.

Compound IDR1 (Substitution on Phenyl)IC50 (µM) on MGC-803
28a H>50
28b 4-F3.1
28c 4-Cl2.5
28d 4-Br1.8

SAR Insights: The introduction of a halogen at the para-position of the phenyl ring significantly boosts activity, with potency increasing in the order F < Cl < Br.

Table 3: Spiro-Pyridine Derivatives vs. HepG-2 (Liver) and Caco-2 (Colon) Cancer

Spiro-pyridine derivatives have demonstrated promising activity against liver and colon cancer cell lines.

Compound No.IC50 (µM) vs. HepG-2[8]IC50 (µM) vs. Caco-2[8]
5 10.58 ± 0.89.78 ± 0.7
7 8.90 ± 0.67.83 ± 0.5
8 8.42 ± 0.713.61 ± 1.2
Doxorubicin 4.50 ± 0.212.49 ± 1.1

SAR Insights: The spirooxindole moiety appears to enhance the cytotoxic potency, with some derivatives showing comparable or superior activity to the reference drug doxorubicin against the Caco-2 cell line.[8]

Table 4: Steroidal Pyridine Derivatives vs. PC-3 (Prostate Cancer)

The fusion of a pyridine ring to a steroid nucleus has yielded compounds with potent activity against prostate cancer.

CompoundIC50 (µM) vs. PC-3[9]
135j 1.55 ± 0.19
136b 4.39 ± 0.64
136j 5.84 ± 0.76

SAR Insights: The specific substitution pattern on the pyridine ring fused to the steroid core is critical for anti-prostate cancer activity.

Section 3: Essential Experimental Protocols for Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. This section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the anticancer performance of pyridine derivatives.

Experimental Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for the initial screening and characterization of potential anticancer compounds.

Anticancer_Drug_Screening_Workflow Start Start: Synthesized Pyridine Derivatives Cell_Culture 1. Cell Culture (e.g., MCF-7, HepG2) Start->Cell_Culture MTT_Assay 2. Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis_Assay 3. Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle_Assay 4. Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle_Assay Mechanism Elucidate Mechanism of Action Apoptosis_Assay->Mechanism Cell_Cycle_Assay->Mechanism In_Vivo 5. In Vivo Studies (e.g., Xenograft Models) Mechanism->In_Vivo End Lead Compound Identification In_Vivo->End

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-(chloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chloro-2-(chloromethyl)pyridine hydrochloride, a halogenated pyridine derivative. Our focus is not merely on procedural compliance but on fostering a deep understanding of the chemical principles that underpin these essential safety measures.

Understanding the Hazard Profile: Why Caution is Critical

This compound (CAS No: 1822-51-1) is a corrosive solid that poses significant health and environmental risks if not handled and disposed of correctly.[1][2][3][4] Its hazard profile necessitates a meticulous approach to waste management.

Key Hazards:

  • Corrosivity: It is classified under Skin Corrosion/Irritation Category 1B, meaning it can cause severe skin burns and eye damage upon contact.[1][2][5] The hydrochloride salt can react with moisture to release hydrochloric acid, contributing to its corrosive nature.

  • Toxicity: The compound is harmful if swallowed, and inhalation of dust can cause severe respiratory tract irritation.[3][4][5]

  • Environmental Hazard: As a chlorinated organic compound, improper disposal can lead to the contamination of soil and water, posing a threat to aquatic life and ecosystems. Regulations are in place for halogenated pyridines to prevent their release into waterways.[6]

Due to these hazards, this compound is typically classified as a hazardous waste under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][7]

Hazard Summary Table
Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation, Category 1BGHS05DangerH314: Causes severe skin burns and eye damage.[1][2][5]
Acute Toxicity, Oral, Category 4GHS07WarningH302: Harmful if swallowed.[4][5]
Serious Eye Damage, Category 1GHS05DangerH318: Causes serious eye damage.[5][8]

Pre-Disposal: Segregation and Containerization Protocol

Proper disposal begins the moment a material is designated as waste. The primary objective is to prevent accidental exposure and environmental contamination.

Step 1: Immediate Segregation

At the point of generation (e.g., after a reaction work-up or as expired starting material), immediately segregate the this compound waste. This includes the pure compound, reaction mixtures containing it, and any contaminated materials like weighing paper, gloves, or pipette tips.

  • Causality: Segregation prevents unintentional and dangerous reactions with other incompatible waste streams. This compound is incompatible with strong oxidizing agents and strong bases.[9][10] Contact with bases can neutralize the hydrochloride salt, potentially leading to the release of the free base form, which may have different reactivity and volatility.

Step 2: Select the Appropriate Waste Container

Use a dedicated, properly labeled hazardous waste container.

  • Container Specifications:

    • Material: Use a container made of a material compatible with corrosive and chlorinated waste, such as a high-density polyethylene (HDPE) drum or a glass bottle with a secure, corrosion-resistant cap.[11]

    • Condition: The container must be in good condition, free of leaks or residues on the exterior.

    • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[12] The label should also indicate the associated hazards (e.g., "Corrosive," "Toxic").

Step 3: Waste Accumulation

Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the laboratory.

  • Storage Best Practices:

    • Store in a cool, dry, and well-ventilated area.[3][5]

    • Ensure secondary containment (e.g., a larger bin or tray) to contain any potential leaks.

    • Keep away from incompatible materials.[9][10]

Disposal Workflow: A Step-by-Step Guide

The disposal of this compound must be handled by a licensed hazardous waste disposal company. Laboratory personnel are responsible for the correct collection, labeling, and internal handling of the waste before its final disposal.

Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound start Waste Generation ppe Wear Appropriate PPE (Goggles, face shield, lab coat, gloves) start->ppe segregate Step 1: Segregate Waste (Pure compound, contaminated items) container Step 2: Place in Labeled Hazardous Waste Container segregate->container ppe->segregate storage Step 3: Store in Satellite Accumulation Area container->storage request Step 4: Request Waste Pickup (Contact EHS/Waste Management) storage->request transport Step 5: EHS Transports to Central Accumulation Area request->transport disposal Step 6: Licensed Vendor Disposal (Incineration/Chemical Destruction) transport->disposal

Caption: Decision-making and procedural flow for safe disposal.

Step 4: Personal Protective Equipment (PPE)

Before handling the waste container, always don the appropriate PPE.

  • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[2]

  • Skin Protection: Wear a lab coat and gloves resistant to corrosive chemicals. Butyl rubber gloves are a good option; always check the manufacturer's compatibility chart.[12]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.[1][9]

Step 5: Arranging for Disposal

Once the waste container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a designated waste management team. Do not attempt to dispose of this chemical down the drain or in regular trash.[2][3]

  • Causality: Drain disposal is illegal and environmentally harmful, as it can disrupt wastewater treatment processes and contaminate water systems.[6] Regular trash disposal poses a significant risk to sanitation workers and can lead to landfill contamination.

Step 6: Final Disposition (Handled by Professionals)

The licensed waste disposal vendor will use approved methods for the destruction of halogenated organic compounds.

  • Approved Disposal Methods:

    • Incineration: High-temperature incineration in a licensed facility is the most common and effective method for destroying chlorinated organic compounds.[13] The high temperatures break down the molecule into simpler, less harmful substances. These incinerators are equipped with scrubbers to neutralize acidic gases like HCl that are produced during combustion.

    • Chemical Destruction: As specified by the U.S. EPA for halogenated pyridines, chemical destruction is a valid method.[6] This may involve processes like dechlorination before final disposal.

Spill Management: Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Put on the appropriate PPE as described in the section above.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an inert absorbent material like sand or vermiculite. Avoid raising dust.[2]

    • Cleanup: Carefully sweep or scoop the absorbed material into a hazardous waste container.[3] Do not use water to clean up the dry powder, as this can create a corrosive solution.[10]

  • Decontaminate: Wipe the spill area with a damp cloth (if appropriate for the surface), and place the cloth in the waste container.

  • Report: Report the incident to your supervisor and EHS department, as required by your institution's policies.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By understanding the inherent hazards of the compound and adhering to a systematic disposal protocol, we protect ourselves, our colleagues, and the environment. This commitment to the complete lifecycle of the chemicals we use is a hallmark of scientific excellence and integrity.

References

Mastering the Handling of 4-Chloro-2-(chloromethyl)pyridine Hydrochloride: A Guide to Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the adept researcher, scientist, and drug development professional, the synthesis of novel compounds is a routine yet high-stakes endeavor. The handling of reactive intermediates, such as 4-Chloro-2-(chloromethyl)pyridine hydrochloride, demands a protocol that is not just procedural, but intuitive and grounded in a deep understanding of the compound's chemical nature. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.

This compound is a heterocyclic building block pivotal in the synthesis of various pharmaceutical agents. However, its utility is matched by its hazardous properties, necessitating a comprehensive approach to handling, storage, and disposal. This document serves as your operational directive, designed to ensure both the integrity of your research and the safety of your team.

Hazard Analysis: Understanding the Intrinsic Risks

A thorough risk assessment is the cornerstone of safe laboratory practice. This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed, inhaled, or in contact with skin.[2] A key, and often overlooked, hazard is its potential to form very sensitive explosive metallic compounds.[4] Understanding these risks informs every aspect of the handling protocol.

Table 1: Hazard Identification and GHS Classification

Hazard StatementGHS Classification
Causes severe skin burns and eye damageSkin Corrosion, Category 1B
Serious Eye Damage, Category 1
Harmful if swallowedAcute Toxicity, Oral, Category 4
Harmful in contact with skinAcute Toxicity, Dermal, Category 4
Harmful if inhaledAcute Toxicity, Inhalation, Category 4
May be corrosive to metalsCorrosive to Metals, Category 1

Source: Compiled from multiple Safety Data Sheets.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the severe corrosive nature of this compound, a multi-layered approach to personal protective equipment is non-negotiable. Each component is selected to mitigate a specific risk.

Table 2: Recommended Personal Protective Equipment

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of the solid or solutions, which can cause irreversible eye damage.[1][5]
Skin Protection Chemical-resistant gloves (nitrile, double-gloved).[6] A disposable lab coat or chemical-resistant coveralls.Prevents skin contact which can lead to severe burns.[1][3] Double-gloving provides an extra layer of protection against tears and contamination.
Respiratory Protection A NIOSH/MSHA-approved air-purifying respirator with a particulate filter (P100) or a powered air-purifying respirator (PAPR).Essential for handling the solid powder to prevent inhalation of dust particles, which are harmful and can cause respiratory irritation.[2][7]

Operational Protocol: A Step-by-Step Workflow for Safe Handling

This protocol is designed to minimize exposure and ensure a controlled environment from the moment the reagent is retrieved to its final disposal.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control airborne particulates.[4][5]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[4][8]

  • Spill Kit: Have a spill kit readily available containing an inert absorbent material (e.g., sand or vermiculite), and designated, labeled containers for hazardous waste.[4]

Handling Procedure

The following workflow diagram illustrates the critical steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate & Prepare Fume Hood don_ppe 2. Don Full PPE (Double Gloves, Gown, Respirator, Face Shield) prep_area->don_ppe Verify Hood Function weigh 3. Weigh Compound in Hood don_ppe->weigh dissolve 4. Add to Solvent (Slowly, with stirring) weigh->dissolve Minimize Dust reaction 5. Perform Reaction (Maintain ventilation) dissolve->reaction decontaminate 6. Decontaminate Glassware & Surfaces reaction->decontaminate dispose_waste 7. Dispose of Waste (Properly Labeled Containers) decontaminate->dispose_waste doff_ppe 8. Doff PPE (Correct Sequence) dispose_waste->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for handling this compound.

Storage and Stability

Proper storage is critical to maintaining the integrity of the reagent and ensuring safety.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4][9]

  • Atmosphere: Due to its hygroscopic nature, storing under an inert gas like argon or nitrogen is recommended.[9]

  • Security: The substance should be stored in a locked cabinet or area to restrict access.[1][4]

  • Incompatibilities: Avoid storage with strong oxidizing agents.[4][5]

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a rapid and correct response is crucial to minimizing harm.

Table 3: Emergency Response Plan

Incident TypeImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][7][10] Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][4]
Inhalation Move the individual to fresh air.[1][4] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting.[1][4] Rinse mouth with water.[1] Seek immediate medical attention.[4]
Minor Spill Evacuate the immediate area. Wearing full PPE, cover the spill with a dry, inert absorbent material.[7] Carefully sweep up and place it into a designated, labeled hazardous waste container.[4]
Major Spill Evacuate the laboratory and alert your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Disposal of this compound and any contaminated materials must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name.

  • Consult Regulations: Disposal must be in accordance with all federal, state, and local regulations.[1] Consult with your institution's EHS department for specific procedures. Do not dispose of it down the drain.[4]

By integrating these detailed protocols into your laboratory's standard operating procedures, you can confidently handle this compound, ensuring a safe environment that fosters groundbreaking research.

References

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